molecular formula C20H19FN4O4 B1662518 Finafloxacin CAS No. 209342-40-5

Finafloxacin

カタログ番号: B1662518
CAS番号: 209342-40-5
分子量: 398.4 g/mol
InChIキー: FYMHQCNFKNMJAV-HOTGVXAUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Finafloxacin is a novel 8-cyano-fluoroquinolone antibiotic distinguished by its enhanced efficacy in slightly acidic environments, a unique property among its class . Its mechanism of action, characteristic of fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription, leading to bactericidal effects . This broad-spectrum activity encompasses a range of Gram-positive and Gram-negative pathogens and is notably more effective against anaerobic bacteria compared to moxifloxacin . The primary research value of this compound lies in its targeted application against bacterial infections associated with acidic foci. Its optimal activity under acidic conditions offers a potential therapeutic advantage for studying intracellular pathogens that reside in acidic vacuoles, such as Coxiella burnetii (the causative agent of Q fever) and Helicobacter pylori . This makes it a valuable tool for researching treatments for urinary tract infections (UTIs) and other conditions where an acidic milieu can diminish the potency of other antibiotics . While an otic suspension of this compound (Xtoro™) was previously approved by the US FDA for the treatment of acute otitis externa (swimmer's ear), that specific formulation has been discontinued in the US market . Research-grade this compound continues to be investigated in preclinical models for various applications, demonstrating promise as an alternative prophylaxis and treatment for infections caused by pathogens such as Francisella tularensis and Yersinia pestis . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

7-[(4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4/c21-14-5-11-17(25(10-1-2-10)7-13(19(11)26)20(27)28)12(6-22)18(14)24-8-15-16(9-24)29-4-3-23-15/h5,7,10,15-16,23H,1-4,8-9H2,(H,27,28)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMHQCNFKNMJAV-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4CC5C(C4)OCCN5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)C#N)N4C[C@H]5[C@H](C4)OCCN5)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175096
Record name Finafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209342-40-5
Record name Finafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209342-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Finafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209342405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Finafloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09047
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Finafloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FINAFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D26OSN9Q4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Finafloxacin's Mechanism of Action on DNA Gyrase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism by which finafloxacin, a novel pH-activated fluoroquinolone, exerts its antibacterial effects through the inhibition of bacterial DNA gyrase. We will explore its interaction with the enzyme-DNA complex, present comparative quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows.

Core Mechanism: Inhibition of Bacterial Type II Topoisomerases

This compound, like other fluoroquinolones, functions by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial survival as they manage the topological state of DNA, a critical requirement for processes like DNA replication, transcription, repair, and recombination.[2][3]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, which is crucial for initiating DNA replication and relieving the torsional stress that arises during transcription and replication.[4][5] It is a heterotetramer composed of two GyrA and two GyrB subunits.[6] The GyrA subunits are responsible for DNA binding and cleavage, while the GyrB subunits possess ATPase activity that powers the strand-passage reaction.[5][6]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) daughter chromosomes following DNA replication, allowing them to segregate into daughter cells.[3]

This compound's primary mode of action is to trap these enzymes in a state where they have cleaved the DNA but have not yet resealed the break. The drug binds to and stabilizes this transient enzyme-DNA complex, known as the cleavage complex.[7][8][9] This stabilization prevents the re-ligation of the DNA strands, effectively converting the essential enzyme into a DNA-damaging agent. The stalled replication forks and the accumulation of these stable cleavage complexes lead to the generation of permanent double-strand DNA breaks, triggering the SOS response and ultimately resulting in bacterial cell death.[3][5]

A unique characteristic of this compound is its enhanced activity in slightly acidic environments (pH 5.0-6.0), a condition often found in specific infection sites like the urinary tract or areas of inflammation.[2][10] This contrasts with other fluoroquinolones, which tend to lose activity at lower pH levels.[10]

Finafloxacin_Mechanism cluster_GyraseCycle Bacterial DNA Gyrase Catalytic Cycle cluster_Inhibition Inhibition by this compound Gyrase DNA Gyrase (GyrA2B2) Gyrase_DNA Gyrase-DNA Complex Gyrase->Gyrase_DNA Binds DNA Relaxed DNA DNA->Gyrase_DNA Cleavage Transient DNA Cleavage Complex Gyrase_DNA->Cleavage ATP-dependent Cleavage Resealing DNA Re-ligation Cleavage->Resealing Strand Passage Ternary_Complex Stable this compound- Gyrase-DNA Complex Cleavage->Ternary_Complex Intercalates & Stabilizes Supercoiled_DNA Supercoiled DNA Resealing->Supercoiled_DNA Release This compound This compound This compound->Ternary_Complex Replication_Block Replication Fork Stalling Ternary_Complex->Replication_Block DS_Breaks Double-Strand DNA Breaks Replication_Block->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: this compound's mechanism of action on the DNA gyrase catalytic cycle.

Structural Basis of Interaction

Fluoroquinolones do not bind to DNA gyrase alone but rather to the complex formed between the enzyme and DNA.[11][12] The drug intercalates into the cleaved DNA at the interface between the protein and the DNA, near the active-site tyrosine residues in the GyrA subunits (e.g., Tyr122 in E. coli) that form the transient covalent bond with the DNA.[3][6]

This binding is facilitated by a non-catalytic magnesium ion, which forms a water-metal ion bridge, coordinating with the keto-acid group of the fluoroquinolone and conserved residues in the GyrA subunit, such as Ser83 and Asp87 (in E. coli numbering).[13][14] This region is known as the Quinolone Resistance-Determining Region (QRDR), as mutations in these residues can significantly reduce drug binding and confer resistance.[15] The C7 substituent of this compound, a hexahydropyrrolo-oxazine ring, also plays a critical role in its interaction with the enzyme-DNA complex and contributes to its potency.[4]

Gyrase_Binding GyrA1 GyrA Subunit Mg_Ion Mg2+ Ion GyrA1->Mg_Ion Coordinates via QRDR Residues (e.g., Ser83, Asp87) GyrA2 GyrA Subunit DNA_Strand2 Cleaved DNA Strand GyrA2->DNA_Strand2 Covalent Link (Active Site Tyr) DNA_Strand1 Cleaved DNA Strand This compound This compound This compound->DNA_Strand1 Intercalates & Stacks This compound->DNA_Strand2 Intercalates & Stacks This compound->Mg_Ion Coordinates via Keto-Acid Group Mg_Ion->DNA_Strand1 Water-Mediated Bridge

Caption: Simplified model of this compound binding to the gyrase-DNA complex.

Quantitative Data: Comparative Inhibitory Activity

The potency of this compound has been quantified in various in vitro assays. Its activity is often compared against other fluoroquinolones to establish its relative efficacy. The following tables summarize key quantitative data from studies on E. coli enzymes.[16]

Table 1: DNA Cleavage Activity of Fluoroquinolones against E. coli DNA Gyrase and Topoisomerase IV

FluoroquinoloneCleavage Detection Limit (CDL) vs. DNA Gyrase (ng/mL)Cleavage Detection Limit (CDL) vs. Topoisomerase IV (ng/mL)
This compound (FIN) 11
Ciprofloxacin (CIP)110
Moxifloxacin (MXF)11
Enoxacin (ENX)1050
Clinafloxacin (CLX)11

CDL is defined as the lowest drug concentration that yields a detectable cleavage product.[16]

Table 2: 50% Cleavage Concentration (CL50) of Fluoroquinolones against E. coli Enzymes

FluoroquinoloneCL50 vs. DNA Gyrase (ng/mL)CL50 vs. Topoisomerase IV (ng/mL)
This compound (FIN) 258
Ciprofloxacin (CIP)120200
Moxifloxacin (MXF)70200
Enoxacin (ENX)50500
Clinafloxacin (CLX)1052

CL50 represents the concentration required to achieve 50% DNA cleavage.[16]

These data indicate that this compound is a potent dual inhibitor of both DNA gyrase and topoisomerase IV in E. coli.[16] It demonstrates comparable or superior activity to other fluoroquinolones in promoting DNA cleavage, a direct measure of its mechanism of action.[7][16]

Experimental Protocols

The quantitative data presented above are derived from specific biochemical assays. Below are detailed methodologies for two key experiments used to characterize the activity of DNA gyrase inhibitors.

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Methodology:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following components on ice:

    • Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol).

    • Relaxed plasmid DNA (e.g., pBR322) to a final concentration of ~10-20 µg/mL.

    • Varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add purified E. coli DNA gyrase to the reaction mixture to initiate the reaction. The amount of enzyme should be sufficient to fully supercoil the DNA substrate in the control reaction (typically 1-2 units).

  • Incubation: Incubate the reaction tubes at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS), followed by Proteinase K to digest the enzyme.

  • Analysis: Add loading dye to the samples and resolve the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on a 1% agarose gel.

  • Visualization and Quantification: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Green) and visualize under UV light. The supercoiled DNA migrates faster than the relaxed or nicked forms. Quantify the band intensities using densitometry to determine the concentration of inhibitor required to inhibit 50% of the supercoiling activity (IC50).[5][17]

Supercoiling_Assay Start Start: Prepare Reaction Mix (Buffer, ATP, Relaxed DNA) Add_Inhibitor Add this compound (or control) Start->Add_Inhibitor Add_Gyrase Add DNA Gyrase Add_Inhibitor->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop Reaction (SDS/EDTA, Proteinase K) Incubate->Stop_Reaction Gel Agarose Gel Electrophoresis Stop_Reaction->Gel Visualize Stain, Visualize & Quantify Gel->Visualize Result Determine IC50 Value Visualize->Result

Caption: Experimental workflow for the DNA supercoiling inhibition assay.

This assay measures the ability of a compound to stabilize the covalent DNA-gyrase complex, which can be detected as linearized plasmid DNA after denaturation of the enzyme.

Methodology:

  • Prepare Reaction Mixture: Combine assay buffer, supercoiled plasmid DNA (e.g., pHOT1 or pBR322), and varying concentrations of the test compound (e.g., this compound) in a microcentrifuge tube.[16]

  • Enzyme Addition: Add purified E. coli DNA gyrase to the mixture.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow the formation of the cleavage complex.

  • Denaturation: Add SDS to a final concentration of ~0.2-1% to denature the gyrase enzyme. This traps the complex and creates a permanent double-strand break, converting the supercoiled plasmid into a linear form.

  • Enzyme Digestion: Add Proteinase K and incubate further (e.g., 30 minutes at 37-50°C) to digest the covalently attached gyrase.

  • Analysis: Resolve the DNA forms (linear, supercoiled, relaxed) by agarose gel electrophoresis.

  • Visualization and Quantification: Stain the gel, visualize, and quantify the amount of linear DNA produced. The lowest concentration of the drug that produces a detectable amount of linear DNA is the Cleavage Detection Limit (CDL). The concentration that converts 50% of the DNA to the linear form is the CL50.[9][16][18]

Cleavage_Assay Start Start: Prepare Reaction Mix (Buffer, Supercoiled DNA) Add_Inhibitor Add this compound (or control) Start->Add_Inhibitor Add_Gyrase Add DNA Gyrase Add_Inhibitor->Add_Gyrase Incubate Incubate at 37°C (Allow complex formation) Add_Gyrase->Incubate Add_SDS Add SDS to Denature Gyrase Incubate->Add_SDS Add_PK Add Proteinase K to Digest Protein Add_SDS->Add_PK Gel Agarose Gel Electrophoresis Add_PK->Gel Visualize Stain, Visualize & Quantify Linear DNA Gel->Visualize Result Determine CDL and CL50 Values Visualize->Result

Caption: Experimental workflow for the DNA gyrase cleavage assay.

Conclusion

This compound exerts its bactericidal effect through the potent, dual inhibition of DNA gyrase and topoisomerase IV. Its mechanism involves stabilizing the enzyme-DNA cleavage complex, which prevents DNA re-ligation and leads to the formation of lethal double-strand breaks. Quantitative in vitro assays demonstrate its high potency in promoting DNA cleavage, often superior to other established fluoroquinolones. The unique pH-activated nature of this compound further enhances its activity in acidic environments, suggesting a therapeutic advantage for specific types of bacterial infections. A thorough understanding of this mechanism, supported by the experimental protocols outlined herein, is crucial for the continued development and strategic deployment of this next-generation fluoroquinolone.

References

Finafloxacin: A Technical Guide to its Function as a Topoisomerase IV Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finafloxacin is a fluoroquinolone antibiotic notable for its potent inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] This inhibition disrupts essential bacterial processes like DNA replication, transcription, repair, and recombination, leading to bacterial cell death.[2][3] A distinguishing feature of this compound, an 8-cyano fluoroquinolone, is its enhanced antibacterial activity in acidic environments, a condition prevalent in various infection sites.[4][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its core functions.

Core Mechanism of Action: Dual Inhibition of Topoisomerase IV and DNA Gyrase

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are crucial for managing DNA topology during replication.[6] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating interlinked daughter chromosomes following replication.[6][7]

Fluoroquinolones exert their bactericidal effects by binding to the complex formed between these enzymes and bacterial DNA.[8] This binding stabilizes the "cleavage complex," where the DNA is broken to allow for strand passage, thereby trapping the enzyme on the DNA and preventing the re-ligation of the DNA strands.[9] This leads to the accumulation of double-stranded DNA breaks, which halts DNA replication and ultimately causes cell death.[7][10]

This compound demonstrates a potent dual-targeting mechanism, effectively inhibiting both DNA gyrase and topoisomerase IV.[4][11] This dual action is a significant contributor to its rapid bactericidal activity.[4] In comparison to other fluoroquinolones like ciprofloxacin, this compound has been shown to be a more potent inhibitor of both E. coli gyrase (five-fold) and topoisomerase IV (20-fold).[11]

cluster_replication Bacterial DNA Replication cluster_enzymes Topoisomerase Action cluster_inhibition This compound Inhibition Bacterial_DNA Bacterial Chromosomal DNA Replication_Fork Replication Fork Formation Bacterial_DNA->Replication_Fork Supercoiling Positive Supercoiling Ahead of Fork Replication_Fork->Supercoiling Decatenation Separation of Daughter Chromosomes Replication_Fork->Decatenation DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiling->DNA_Gyrase Relieves supercoiling Topo_IV Topoisomerase IV (ParC/ParE) Decatenation->Topo_IV Decatenates chromosomes Replication_Proceeds Successful DNA Replication & Cell Division DNA_Gyrase->Replication_Proceeds Gyrase_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Gyrase_Complex Topo_IV->Replication_Proceeds Topo_IV_Complex Stabilized Topo IV-DNA Cleavage Complex Topo_IV->Topo_IV_Complex This compound This compound This compound->Gyrase_Complex This compound->Topo_IV_Complex DS_Breaks Double-Strand DNA Breaks Gyrase_Complex->DS_Breaks Topo_IV_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Start Prepare Reaction Mix: Buffer, Supercoiled DNA, Titrated this compound Add_Enzyme Add DNA Gyrase or Topoisomerase IV Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate Terminate Reaction (e.g., SDS/Proteinase K) Incubate->Terminate Electrophoresis Run Agarose Gel Electrophoresis Terminate->Electrophoresis Visualize Stain, Visualize, and Quantify Linear DNA Electrophoresis->Visualize Analyze Determine CDL and CL50 Values Visualize->Analyze End End Analyze->End Start Prepare Serial Dilutions of this compound in Mueller-Hinton Broth Prep_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Wells with Bacteria Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC End End Read_MIC->End

References

Finafloxacin's 8-cyano fluoroquinolone subclass properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Finafloxacin and its 8-Cyano Fluoroquinolone Subclass Properties

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a broad-spectrum, fourth-generation fluoroquinolone antibiotic belonging to the novel 8-cyano subclass.[1][2][3] Its defining characteristic is a paradoxical increase in antibacterial potency under acidic conditions (pH 5.0-6.0), a feature that distinguishes it from all other marketed fluoroquinolones which typically lose activity at low pH.[2][4][5] This unique, pH-activated property is attributed to its chemical structure, specifically the 8-cyano substituent and a low isoelectric point, leading to enhanced intracellular accumulation in acidic environments.[1][4] this compound acts by inhibiting bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, thereby disrupting DNA replication and leading to rapid bactericidal effects.[4][6] It has demonstrated a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, including multi-drug resistant (MDR) strains.[3][4] Approved in an otic formulation (Xtoro™) for the treatment of acute otitis externa (AOE), its unique properties make it a subject of interest for other infections occurring in acidic foci, such as urinary tract infections (UTIs).[1][7][8]

Core Chemical and Physicochemical Properties

This compound's chemical structure is foundational to its unique activity. It is chemically described as 8-Cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)-hexahydropyrrolo[3,4-b][1][9]oxazin-6(2H)-yl]-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.[1]

Key structural features include:

  • A Quinolone Core: The fundamental scaffold responsible for targeting bacterial topoisomerases.

  • An 8-Cyano (-CN) Substituent: This group is a defining feature of its subclass and is not found in common fluoroquinolones like ciprofloxacin. It is a key contributor to the molecule's electronic properties and its enhanced activity at low pH.[1] Moxifloxacin, in contrast, has an 8-methoxy group.[1]

  • A 7-Pyrrolo-oxazinyl Moiety: This side chain influences the drug's potency and spectrum of activity.[1]

These features result in distinct physicochemical properties that govern its behavior and efficacy.

PropertyValueSignificance
Molecular Formula C20H19FN4O4Defines the elemental composition.[1]
Molar Mass 398.394 g·mol−1Standard molecular weight.[1]
pKa1 (Carboxylic Acid) 5.6Ionization constant related to the acidic group.[10][11]
pKa2 (Piperazine) 7.8Ionization constant related to the basic group.[10][11]
Isoelectric Point (pI) 6.7The pH at which the molecule has a net neutral charge, lower than ciprofloxacin (pI 7.4). This contributes to its increased activity at acidic pH.[1]
Aqueous Solubility 5.5 mg/mL (pH 7.0)Moderate solubility under neutral conditions.[10][11]
1.9 mg/mL (pH 4.5)Reduced solubility in more acidic conditions.[10][11]

Mechanism of Action

Like other fluoroquinolones, this compound is a topoisomerase type II poison.[1] It selectively inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[6][12] The process disrupts the supercoiling and decatenation of bacterial DNA, leading to lethal double-strand breaks.[4][13]

The mechanism proceeds as follows:

  • Enzyme Binding: this compound binds to the complex formed between the topoisomerase enzyme (gyrase or topoisomerase IV) and bacterial DNA.

  • Cleavage Stabilization: The drug stabilizes the "cleavage complex," a transient state where the DNA backbone is cut to allow strand passage. By preventing the re-ligation of the DNA strands, the complex becomes a permanent roadblock.[4][13]

  • Replication Fork Arrest: The stabilized complex physically obstructs the movement of the DNA replication fork.

  • Cell Death: The stalled replication forks can collapse, leading to the release of lethal double-strand DNA breaks, which triggers bacterial cell death.[13]

This compound exhibits high dual-target activity, and the concentration required to achieve 50% DNA cleavage is significantly lower (12 to 25-fold) than that of other fluoroquinolones, contributing to its rapid bactericidal effect.[4]

Finafloxacin_MoA cluster_bacterium Bacterial Cell cluster_dna DNA Replication & Topology FIN This compound DNA_Gyrase DNA Gyrase (removes positive supercoils) FIN->DNA_Gyrase inhibits (poisons) Topo_IV Topoisomerase IV (decatenates daughter chromosomes) FIN->Topo_IV inhibits (poisons) Cleavage_Complex Stabilized Ternary Complex (Drug-Enzyme-DNA) DNA_Gyrase->Cleavage_Complex forms Topo_IV->Cleavage_Complex forms Replication_Fork Replication Fork Stalls Cleavage_Complex->Replication_Fork causes DS_Breaks Double-Strand DNA Breaks Replication_Fork->DS_Breaks leads to Cell_Death Bactericidal Effect (Cell Death) DS_Breaks->Cell_Death

Caption: this compound's mechanism of action targeting bacterial topoisomerases.

Core Property: pH-Dependent Antimicrobial Activity

The most distinctive property of this compound is its enhanced bactericidal activity in acidic environments (optimal between pH 5.0 and 6.0).[2][14] This is in stark contrast to other fluoroquinolones, which lose potency under such conditions.[2][4] This phenomenon is clinically relevant as the local environment of many bacterial infections is acidic.[3][4]

The mechanism for this pH-activated behavior is linked to higher intracellular accumulation at low pH.[4] At a pH below its isoelectric point (6.7), the this compound molecule carries a net positive charge, which is believed to facilitate its entry into and accumulation within the bacterial cell.[4] Furthermore, it has been shown to be a poor substrate for bacterial multidrug efflux transporters, helping it evade common resistance mechanisms.[4][15]

pH_Activity_Logic cluster_env Infection Environment cluster_drug This compound Properties cluster_outcome Antibacterial Outcome Acidic_pH Acidic Environment (pH 5.0 - 6.0) FIN_Charge_Acid Net Positive Charge Acidic_pH->FIN_Charge_Acid Neutral_pH Neutral Environment (pH ~7.2) FIN_Charge_Neutral Zwitterionic/Neutral Neutral_pH->FIN_Charge_Neutral FIN_pI Low Isoelectric Point (pI = 6.7) Accumulation_High Increased Intracellular Accumulation FIN_Charge_Acid->Accumulation_High Accumulation_Base Baseline Intracellular Accumulation FIN_Charge_Neutral->Accumulation_Base Activity_High Enhanced Potency (Low MIC) Accumulation_High->Activity_High Activity_Base Standard Potency (Higher MIC) Accumulation_Base->Activity_Base MIC_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Prepare MHB Media at Various pH Levels (e.g., 7.2, 5.8) P3 Create this compound Serial Dilutions in each pH-adjusted Medium P1->P3 P2 Prepare Bacterial Inoculum (0.5 McFarland Standard) E2 Inoculate Wells with Bacterial Suspension P2->E2 E1 Dispense Drug Dilutions into 96-well Plate P3->E1 E1->E2 E3 Incubate Plate (37°C, 18-24h) E2->E3 A1 Visually Inspect for Bacterial Growth E3->A1 A2 Determine MIC: Lowest concentration with no visible growth A1->A2

References

The Pharmacokinetic Profile and Bioavailability of Oral Finafloxacin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finafloxacin is a novel fluoroquinolone antibiotic distinguished by its enhanced bactericidal activity in acidic environments, a characteristic that makes it a promising agent for treating infections in inherently acidic tissues, such as the urinary tract. This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of the oral formulation of this compound, drawing from key clinical studies. The information is intended to support further research and development efforts in the field of infectious diseases.

Pharmacokinetic Properties of Oral this compound

This compound is readily absorbed after oral administration, with a bioavailability estimated to be around 75%.[1][2] Pharmacokinetic studies in healthy volunteers have demonstrated a dose-proportional increase in exposure.[3][4]

Data from Single and Multiple Dose Studies in Healthy Volunteers

A Phase I clinical trial involving 95 healthy volunteers evaluated the pharmacokinetics of single and multiple oral doses of this compound. The study investigated single doses ranging from 25 mg to 800 mg and multiple-day dosing for seven days with doses of 150 mg, 300 mg, 600 mg, and 800 mg.[3][4] The key pharmacokinetic parameters are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Single Oral Doses of this compound in Healthy Volunteers [3][4]

Dose (mg)Cmax (mg/L)Tmax (h)AUC (mg·h/L)t½ (h)
3004.15~1-~10
6006.76~1-~10
8008.95~1-~10

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life. Note: Specific AUC values for these single doses were not detailed in the provided search results.

Table 2: Pharmacokinetic Parameters of Multiple Oral Doses of this compound in Healthy Volunteers (Day 7) [3]

Dose (mg)Cmax (mg/L)Tmax (h)
150--
300--
600--
800--

Detailed Cmax and Tmax values for the multiple-dose regimens were not available in the provided search results.

Experimental Protocols

Phase I Clinical Trial in Healthy Volunteers

Study Design: A double-blind, placebo-controlled, randomized dose escalation study was conducted with 95 healthy volunteers.[3][4]

Dosing Regimen:

  • Single Ascending Dose: Participants received single oral doses of this compound at 25, 50, 100, 200, 400, and 800 mg, or a placebo.[3][4]

  • Multiple Ascending Dose: Participants received daily oral doses of this compound at 150, 300, 600, and 800 mg, or a placebo, for seven consecutive days.[3][4]

Pharmacokinetic Sampling: Detailed blood sampling schedules for the determination of plasma concentrations of this compound were implemented, though the exact time points were not specified in the available literature. Urine was also collected to assess renal excretion.[3]

Bioanalytical Method: Plasma and urine concentrations of this compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6] While specific validation parameters for the this compound assay were not detailed, typical LC-MS/MS validation for antibiotics includes assessment of linearity, accuracy, precision, selectivity, and stability.[1][6][7]

Visualizations

Experimental Workflow: Phase I Clinical Trial

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_pk_sampling Pharmacokinetic Sampling cluster_analysis Analysis Screening Subject Screening Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment of 95 Healthy Volunteers Informed_Consent->Enrollment Randomization Randomization Enrollment->Randomization Safety_Assessment Safety and Tolerability Assessment Single_Dose Single Ascending Dose (25-800 mg or Placebo) Randomization->Single_Dose Multiple_Dose Multiple Ascending Dose (150-800 mg or Placebo for 7 days) Randomization->Multiple_Dose Blood_Sampling Serial Blood Sampling Single_Dose->Blood_Sampling Urine_Collection Urine Collection Single_Dose->Urine_Collection Single_Dose->Safety_Assessment Multiple_Dose->Blood_Sampling Multiple_Dose->Urine_Collection Multiple_Dose->Safety_Assessment LC_MS_MS LC-MS/MS Analysis of Plasma and Urine Blood_Sampling->LC_MS_MS Urine_Collection->LC_MS_MS PK_Analysis Pharmacokinetic Analysis LC_MS_MS->PK_Analysis

Caption: Workflow of the Phase I clinical trial for oral this compound.

Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: this compound is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached in approximately one hour.[3][4] The oral bioavailability is estimated to be 75%.[1][2] The effect of food on the absorption of this compound has not been specifically reported in the available literature.

  • Distribution: Information regarding the volume of distribution and protein binding of orally administered this compound was not detailed in the provided search results.

  • Metabolism: The metabolic pathways of this compound in humans have not been extensively elucidated in the available literature. Fluoroquinolones, as a class, can undergo metabolism via the cytochrome P450 system, with common reactions including oxidation of the piperazinyl moiety.[8]

  • Excretion: Approximately 30% of an administered dose of this compound is excreted unchanged in the urine.[3] Renal clearance appears to be a saturable process, with increased clearance observed at lower doses (100 mg and 200 mg) compared to higher doses (400 mg and 800 mg).[3]

Potential Metabolic Pathway of this compound

G This compound Oral this compound Absorbed Absorbed this compound (Systemic Circulation) This compound->Absorbed Metabolism Hepatic Metabolism (Potential CYP450 involvement) Absorbed->Metabolism Renal_Excretion Renal Excretion (~30% as unchanged drug) Absorbed->Renal_Excretion Other_Excretion Other Excretion Routes Absorbed->Other_Excretion Metabolites Metabolites Metabolism->Metabolites Metabolites->Other_Excretion

Caption: Postulated absorption and elimination pathways of oral this compound.

Drug Interactions

Specific clinical studies on the drug-drug interaction potential of oral this compound were not detailed in the provided search results. However, as with other fluoroquinolones, there is a potential for interactions with di- and trivalent cations, which can chelate the drug and reduce its absorption.[9] The metabolism of other drugs that are substrates for cytochrome P450 enzymes could also be affected, a known class effect of some fluoroquinolones.[9]

Conclusion

Oral this compound exhibits favorable pharmacokinetic properties, including rapid absorption and good bioavailability, supporting its development for the treatment of various bacterial infections. Further studies are warranted to fully characterize its metabolic pathways, the effect of food on its absorption, and its potential for drug-drug interactions. This in-depth understanding will be crucial for optimizing its clinical use and ensuring patient safety.

References

Finafloxacin's Enhanced Antibacterial Activity in Acidic pH Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finafloxacin, a novel 8-cyano-fluoroquinolone, distinguishes itself from other antibiotics in its class through a remarkable enhancement of antibacterial activity in acidic environments. This technical guide provides an in-depth analysis of this compound's pH-dependent activity, its underlying mechanisms, and detailed experimental protocols for its evaluation. Unlike other fluoroquinolones that often lose efficacy at lower pH, this compound's potency is significantly increased, making it a promising candidate for treating infections in acidic niches such as the urinary tract, stomach, and intracellular compartments. This document synthesizes quantitative data from multiple studies, outlines detailed methodologies for assessing pH-dependent antimicrobial susceptibility, and provides visual representations of the key mechanisms and workflows to support further research and development in this area.

Introduction

This compound is a broad-spectrum fluoroquinolone that inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death.[1][2] A unique characteristic of this compound is its increased bactericidal effect in acidic conditions (pH 5.0-6.0).[3][4][5] This property is in stark contrast to other marketed fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin, which generally exhibit reduced activity at a lower pH.[3][4] This enhanced activity in acidic environments suggests a therapeutic advantage for this compound in treating infections located in anatomical sites or cellular compartments with a naturally low pH.[4][6]

Quantitative Analysis of pH-Dependent Activity

The antibacterial potency of this compound is significantly enhanced at acidic pH. This is demonstrated by a notable decrease in the Minimum Inhibitory Concentration (MIC) values as the pH of the environment is lowered from neutral to acidic.

Table 1: Comparative MICs of this compound and Other Fluoroquinolones at Neutral and Acidic pH
OrganismAntibioticMIC (µg/mL) at pH 7.2-7.4MIC (µg/mL) at pH 5.8-6.2Fold Change in Activity at Acidic pH
Escherichia coli ATCC 25922This compound0.060.0088-fold increase
Ciprofloxacin0.0160.1258-fold decrease
Levofloxacin0.030.258-fold decrease
Staphylococcus aureus ATCC 29213This compound0.250.064-fold increase
Ciprofloxacin0.512-fold decrease
Levofloxacin122-fold decrease
Community-associated MRSA (Susceptible)This compound0.125-0.250.06-0.1252-fold increase
Fluoroquinolone-resistant E. coliThis compound0.25-320.25-32No significant change
Ciprofloxacin>16>16No significant change
Burkholderia pseudomallei 1026bThis compound0.250.1252-fold increase
Ciprofloxacin23216-fold decrease
Moxifloxacin2168-fold decrease

Data compiled from multiple sources.[3][4][7][8]

Mechanism of Enhanced Activity at Acidic pH

The increased activity of this compound in acidic environments is attributed to its physicochemical properties, specifically its ionization constants (pKa1=5.6, pKa2=7.8).[7] This results in a higher accumulation of the drug within the bacterial cell at a lower pH.[1] In an acidic environment, a larger proportion of this compound exists in a less charged state, facilitating its passage across the bacterial cell membrane. Once inside the more neutral cytoplasm of the bacterium, the drug can become charged, effectively trapping it inside and leading to higher intracellular concentrations.[9] Furthermore, this compound has been shown to be a poor substrate for bacterial multidrug efflux pumps, which further contributes to its accumulation.[1]

G cluster_extracellular Extracellular Acidic Environment (Low pH) cluster_membrane Bacterial Cell Membrane cluster_intracellular Bacterial Cytoplasm (Neutral pH) Finafloxacin_uncharged This compound (less charged) Finafloxacin_charged This compound (charged) Finafloxacin_uncharged->Finafloxacin_charged Passive Diffusion Membrane DNA_Gyrase DNA Gyrase Finafloxacin_charged->DNA_Gyrase Target Binding Topoisomerase_IV Topoisomerase IV Finafloxacin_charged->Topoisomerase_IV Target Binding Efflux_Pump Efflux Pump Finafloxacin_charged->Efflux_Pump Poor Substrate Inhibition Inhibition of DNA Replication DNA_Gyrase->Inhibition Topoisomerase_IV->Inhibition

Caption: Proposed mechanism of enhanced this compound activity at acidic pH.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound at different pH values, based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Materials
  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., ATCC quality control strains)

  • Sterile 1N HCl and 1N NaOH for pH adjustment

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile tubes and pipettes

Preparation of Media with Adjusted pH
  • Prepare CAMHB according to the manufacturer's instructions.

  • Divide the broth into aliquots for each desired pH level (e.g., pH 7.2, pH 6.5, pH 5.8).

  • Adjust the pH of each aliquot using sterile 1N HCl to lower the pH or 1N NaOH to raise it. The pH should be measured before and after autoclaving, with final adjustments made aseptically if necessary.

  • Sterilize the pH-adjusted media by autoclaving.

Preparation of this compound Stock Solution and Dilutions
  • Prepare a stock solution of this compound in an appropriate solvent as recommended by the supplier.

  • Perform serial two-fold dilutions of the this compound stock solution in the pH-adjusted CAMHB to achieve the desired concentration range in the microtiter plates.

Inoculum Preparation
  • From a fresh agar plate (18-24 hours growth), select several colonies of the test bacterium.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension in the pH-adjusted CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

MIC Assay Procedure
  • Dispense 50 µL of the appropriate pH-adjusted CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the serially diluted this compound solutions to the corresponding wells.

  • Add 50 µL of the prepared bacterial inoculum to each well.

  • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) for each pH condition.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

Interpretation of Results
  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Growth is determined by visual inspection for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader.

G A Prepare pH-adjusted Mueller-Hinton Broth D Dispense Broth and Antibiotic Dilutions into 96-well plate A->D B Prepare this compound Stock and Dilutions B->D C Prepare Bacterial Inoculum (0.5 McFarland Standard) E Inoculate wells with bacterial suspension C->E D->E F Incubate at 35°C for 16-20 hours E->F G Read and Record MIC (lowest concentration with no visible growth) F->G

Caption: Experimental workflow for pH-dependent MIC determination.

Discussion and Implications

The enhanced activity of this compound in acidic environments has significant clinical implications. Many infections occur in body sites with a pH below neutral, such as the urinary tract, the stomach (relevant for Helicobacter pylori), and within phagocytic cells where bacteria can reside intracellularly.[1][8] In these settings, this compound may exhibit superior efficacy compared to other fluoroquinolones. This unique property also suggests potential for overcoming certain types of antibiotic resistance, particularly those mediated by efflux pumps that may be less effective at lower pH.[8]

Conclusion

This compound's pH-dependent antibacterial activity represents a significant advancement in the fluoroquinolone class. Its enhanced potency in acidic environments, driven by increased cellular accumulation, positions it as a valuable therapeutic option for a range of infections. The experimental protocols outlined in this guide provide a standardized approach for researchers to further investigate and harness the unique properties of this promising antibiotic. Future studies should continue to explore the clinical relevance of this pH-dependent activity in various infection models.

References

Finafloxacin's Activity Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro activity of finafloxacin, a novel fluoroquinolone, against a range of clinically relevant gram-positive bacteria. A key characteristic of this compound is its enhanced bactericidal activity in acidic environments, a feature that distinguishes it from other fluoroquinolones.[1][2][3] This document summarizes quantitative susceptibility data, details the experimental protocols for its determination, and visualizes the underlying mechanism of action and experimental workflows.

Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various gram-positive isolates. The data highlights the potent activity of this compound, particularly at a slightly acidic pH of 5.8, which mimics the environment of certain infection sites.

Table 1: this compound Activity against Staphylococcus aureus

Isolate TypeNo. of IsolatespHMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Methicillin-Resistant (MRSA)1007.20.2540.03->32
5.80.12520.015-16
Methicillin-Susceptible (MSSA)287.20.060.1250.03-0.25
5.80.030.060.015-0.125
Community-Associated (CA-MRSA)417.20.060.125-
5.80.030.06-

Data compiled from multiple sources.[2][4][5]

Table 2: this compound Activity against Coagulase-Negative Staphylococci (CoNS)

Isolate TypeNo. of IsolatespHMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Susceptible267.2-7.40.250.50.015–0.5
5.8-6.20.060.1250.008–1
Resistant167.2-7.48160.06–>16
5.8-6.21160.125–16

Data sourced from a study on the in vitro spectrum of this compound.[1]

Table 3: this compound Activity against Enterococcus Species

SpeciesNo. of IsolatespHMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Enterococcus faecalis257.22>32
5.8132
Enterococcus faecium257.2>32>32
5.832>32

This table presents a comparison of this compound MICs against Enterococcus species.[6]

Table 4: this compound Activity against Streptococcus pneumoniae

pHMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
7.20.120.25
5.80.030.06

This table shows the effect of pH on the activity of this compound against clinical isolates of S. pneumoniae.[6]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] This dual-targeting mechanism disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. The C8-cyano group in this compound's structure is thought to be crucial for its activity against gram-positive bacteria.

G Mechanism of Action of this compound cluster_targets Bacterial Targets cluster_process Cellular Process cluster_outcome Outcome This compound This compound DNA_Gyrase DNA Gyrase (Subunit GyrA) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (Subunit ParC) This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV->DNA_Replication Essential for Topoisomerase_IV->Cell_Death DNA_Replication->Cell_Death

Caption: this compound's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M07 and M100.[7][8][9][10][11][12][13][14][15] The broth microdilution method is a standard procedure used to evaluate the in-vitro activity of new antimicrobial agents.

Broth Microdilution Method (CLSI M07)
  • Preparation of Antimicrobial Agent: this compound is dissolved in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations. For experiments investigating pH effects, the pH of the broth is adjusted accordingly (e.g., to 5.8 or 7.2).

  • Inoculum Preparation:

    • Bacterial isolates are grown on an appropriate agar medium overnight.

    • Several colonies are used to prepare a bacterial suspension in a sterile broth or saline solution.

    • The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Inoculation and Incubation:

    • Microdilution plates containing the serially diluted this compound are inoculated with the prepared bacterial suspension.

    • A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • The results are compared to established quality control ranges using reference strains (e.g., Staphylococcus aureus ATCC 29213).

G Experimental Workflow for MIC Determination (Broth Microdilution) cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare serial dilutions of This compound in CAMHB C Inoculate microdilution plate wells with bacterial suspension A->C B Prepare bacterial inoculum (0.5 McFarland standard) B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates potent in-vitro activity against a broad spectrum of gram-positive bacteria, including strains resistant to other antibiotics. Its enhanced efficacy in acidic conditions suggests a therapeutic advantage in specific infection environments. The dual-targeting mechanism of action contributes to its bactericidal effects. Standardized methodologies, such as those outlined by CLSI, are crucial for the accurate determination of its antimicrobial susceptibility. Further research and clinical studies will continue to elucidate the full potential of this compound in treating bacterial infections.

References

Finafloxacin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro activity of finafloxacin, a novel 8-cyano fluoroquinolone, against a range of clinically relevant gram-negative bacteria. A key characteristic of this compound is its enhanced bactericidal activity in acidic environments, a feature that distinguishes it from other fluoroquinolones and suggests a therapeutic advantage in treating infections located in acidic foci.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2][3] By forming a complex with these enzymes and the bacterial DNA, this compound promotes DNA cleavage, which ultimately leads to the cessation of DNA synthesis and bacterial cell death.[1] For gram-negative bacteria, the primary target is DNA gyrase.[] This dual-targeting capability contributes to its potent and rapid bactericidal activity.[1]

cluster_cell Gram-Negative Bacterium FIN This compound DNA_Gyrase DNA Gyrase FIN->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FIN->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/Relaxes Topo_IV->DNA Decatenates Replication DNA Replication & Transcription DNA->Replication Death Cell Death Replication->Death Inhibition leads to

Figure 1: Mechanism of action of this compound in gram-negative bacteria.

In-Vitro Activity: The Influence of pH

A distinguishing feature of this compound is its enhanced activity under acidic conditions (pH 5.0-6.0).[5][6] This is in stark contrast to other fluoroquinolones, such as ciprofloxacin and levofloxacin, which typically lose activity in acidic environments.[7][8] This property is attributed to the higher accumulation of this compound within the bacterial cell at a lower pH.[1] This suggests this compound may be particularly effective in acidic infection sites, such as the urinary tract.[6][9]

cluster_main pH Effect on Fluoroquinolone Activity pH_Acidic Acidic pH (5.0 - 6.0) This compound This compound Activity pH_Acidic->this compound Increases Other_FQs Other Fluoroquinolones (e.g., Ciprofloxacin) Activity pH_Acidic->Other_FQs Decreases pH_Neutral Neutral pH (~7.2) pH_Neutral->this compound Baseline pH_Neutral->Other_FQs Baseline Start Start Prep_Media Prepare CAMHB (Adjust pH if required) Start->Prep_Media Prep_Drug Prepare Serial Dilutions of this compound in Plate Prep_Media->Prep_Drug Prep_Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Prep_Drug->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Susceptibility Testing of Finafloxacin

This compound is a novel fluoroquinolone antibiotic belonging to the 8-cyano subclass, demonstrating a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria, as well as anaerobes.[1] A distinguishing characteristic of this compound is its enhanced bactericidal activity in acidic environments, a feature that sets it apart from other fluoroquinolones which tend to lose efficacy at lower pH levels.[2][3] This unique property makes it a promising candidate for treating infections in acidic body sites, such as the urinary tract.[3]

This technical guide provides a comprehensive overview of the in vitro susceptibility of various bacterial pathogens to this compound, details the standardized experimental protocols for susceptibility testing, and illustrates the drug's mechanism of action.

Quantitative Susceptibility Data

The in vitro activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC data for this compound against a range of clinically relevant bacteria under both standard (neutral pH) and acidic conditions.

Table 1: In Vitro Susceptibility of Gram-Positive Bacteria to this compound

OrganismNo. of IsolatespHMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus-7.2-7.4---
-5.8-6.2---
Methicillin-Susceptible S. aureus (MSSA)-7.20.25--
5.80.015-0.125--
Methicillin-Resistant S. aureus (MRSA)-7.2-7.4---
-5.8-6.2---
Streptococcus pneumoniae-7.2-14
-5.8-0.251
Streptococcus pyogenes-7.2-14
-5.8-0.251
Enterococcus faecium-5.8≥0.532-

Data compiled from multiple sources.[4][5]

Table 2: In Vitro Susceptibility of Gram-Negative Bacteria to this compound

OrganismNo. of IsolatespHMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli-7.2-7.4---
-5.8-6.2---
Haemophilus influenzae-7.2--0.03
-5.8--≤0.015-0.03
Moraxella catarrhalis-7.2--0.03
-5.8--≤0.015
Pseudomonas aeruginosa207.2---
205.8<0.25-8--
Acinetobacter baumannii207.2---
205.8---
Burkholderia cenocepacia207.2-->64
205.8-1.564
Stenotrophomonas maltophilia207.2---
205.8---

Data compiled from multiple sources.[5][6]

Experimental Protocols for Susceptibility Testing

The determination of this compound's in vitro activity is performed following standardized methodologies to ensure reproducibility and comparability of data. The primary method employed is broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[2][6]

Broth Microdilution Method (CLSI M07-A10)

This method involves preparing serial twofold dilutions of this compound in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test bacterium.

Key Steps:

  • Preparation of Antimicrobial Agent: this compound is dissolved in a suitable solvent and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to the desired starting concentration.[4] For testing at acidic pH, the broth is adjusted using hydrochloric acid to the target pH (e.g., 5.8-6.2) before autoclaving.[2]

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates to obtain fresh, pure colonies. A suspension of the bacteria is prepared in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.[7] For fastidious organisms like Haemophilus influenzae, specific growth media (e.g., Haemophilus Test Medium) and incubation conditions (e.g., 5% CO₂) may be required.[7]

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis drug_prep This compound Dilution Series in CAMHB (pH adjusted) inoculation Inoculate Microtiter Plate (Final conc. 5x10^5 CFU/mL) drug_prep->inoculation inoculum_prep Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate (35°C, 16-20h) inoculation->incubation read_mic Read MIC incubation->read_mic

Broth Microdilution Workflow for this compound Susceptibility Testing.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][8][9] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[8][9][10] By forming a stable complex with the enzyme and DNA, this compound promotes DNA cleavage, leading to double-stranded DNA breaks and ultimately bacterial cell death.[1] this compound has demonstrated potent inhibitory activity against both enzymes.[11]

mechanism_of_action cluster_drug This compound Action cluster_bacterial_cell Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Essential for dna_breaks Double-Strand DNA Breaks dna_gyrase->dna_breaks topoisomerase_iv->dna_replication Essential for topoisomerase_iv->dna_breaks cell_death Bacterial Cell Death dna_breaks->cell_death

Mechanism of Action of this compound.

References

Finafloxacin's Disruption of Bacterial DNA Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Finafloxacin, a novel 8-cyano-fluoroquinolone, represents a significant advancement in the fight against bacterial infections. Its unique characteristic of enhanced bactericidal activity in acidic environments, a common hallmark of infection sites, sets it apart from other fluoroquinolones. This document provides a comprehensive technical overview of this compound's core mechanism of action: the inhibition of bacterial DNA replication. We delve into the specific molecular interactions with its primary targets, DNA gyrase and topoisomerase IV, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays. Visualizations of the mechanism and experimental workflows are included to facilitate a deeper understanding of this compound's potent antibacterial effects.

Introduction

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with unique mechanisms of action. This compound, a next-generation fluoroquinolone, addresses this need through its potent, dual-targeting inhibition of essential bacterial enzymes and its remarkable activity profile in acidic conditions.[1][2] Unlike many other antibiotics that lose efficacy in the low pH environment of an infection, this compound's activity is substantially increased.[3][4] This technical guide serves as a resource for researchers and drug development professionals, offering in-depth information on the molecular basis of this compound's action against bacterial DNA replication.

Mechanism of Action: Targeting Bacterial Type II Topoisomerases

This compound exerts its bactericidal effect by selectively inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for managing DNA topology during replication, transcription, repair, and recombination.[6] By inhibiting these enzymes, this compound promotes the cleavage of bacterial DNA within the DNA-enzyme complex, leading to a cascade of events that culminate in bacterial cell death.[3]

Inhibition of DNA Gyrase

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into bacterial DNA. This process is vital for relieving the topological stress that arises during DNA unwinding at the replication fork. This compound binds to the complex of DNA gyrase and DNA, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[7] This leads to the accumulation of double-strand DNA breaks, which are lethal to the bacterium. In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.[6]

Inhibition of Topoisomerase IV

Topoisomerase IV, with its ParC and ParE subunits, is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication.[6] This separation is a critical step for successful cell division. This compound's interaction with the topoisomerase IV-DNA complex is analogous to its effect on DNA gyrase, leading to the stabilization of the cleaved complex and the generation of double-strand DNA breaks.[3] For many Gram-positive bacteria, topoisomerase IV is the principal target of fluoroquinolones.[6]

The dual-targeting nature of this compound, effectively inhibiting both DNA gyrase and topoisomerase IV, contributes to its potent and rapid bactericidal activity.[3]

Finafloxacin_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition This compound Action DNA_Replication_Fork DNA Replication Fork Supercoiled_DNA Positive Supercoiling DNA_Replication_Fork->Supercoiled_DNA Topological Stress DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA->DNA_Gyrase Target Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication_Fork Allows Progression Decatenated_Chromosomes Separated Daughter Chromosomes Catenated_Chromosomes Interlinked Daughter Chromosomes Catenated_Chromosomes->Decatenated_Chromosomes Separation for Cell Division Topo_IV Topoisomerase IV (ParC/ParE) Catenated_Chromosomes->Topo_IV Target This compound This compound This compound->DNA_Gyrase This compound->Topo_IV DNA_Gyrase->Relaxed_DNA Action Cleaved_Complex_Gyrase Stabilized Gyrase-DNA Cleavage Complex DNA_Gyrase->Cleaved_Complex_Gyrase Inhibition Topo_IV->Decatenated_Chromosomes Action Cleaved_Complex_Topo Stabilized Topo IV-DNA Cleavage Complex Topo_IV->Cleaved_Complex_Topo Inhibition DSB Double-Strand DNA Breaks Cleaved_Complex_Gyrase->DSB Cleaved_Complex_Topo->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: this compound's dual-targeting mechanism of action.

Quantitative Data

The efficacy of this compound has been demonstrated through extensive in vitro studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) against a range of bacterial pathogens and inhibitory concentrations against its target enzymes.

Minimum Inhibitory Concentrations (MICs)

This compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. A notable feature is its increased potency at acidic pH, which is reflected in the lower MIC values.

Table 1: this compound MICs for Various Bacterial Species at Neutral and Acidic pH [8][9]

Bacterial SpeciespH 7.2-7.4 MIC Range (µg/mL)pH 5.8-6.2 MIC Range (µg/mL)
Staphylococcus aureus0.25 - 320.25 - 32
Escherichia coli0.015 - 0.50.008 - 1
Pseudomonas aeruginosa<0.25 - 8<0.25 - 8
Acinetobacter baumannii1 - 80.5 - 4
Burkholderia gladioli0.5 - 2<0.25 - 0.5
Achromobacter xylosoxidans1 - 8<0.25 - 8
Stenotrophomonas maltophilia61
Burkholderia cenocepacia2 - 40.5 - 1.5
Burkholderia multivorans2 - 40.5 - 1.5
Burkholderia cepacia64 or >641.5

Table 2: Comparative MIC90 Values of this compound and Other Fluoroquinolones [10]

OrganismpHThis compound (µg/mL)Ciprofloxacin (µg/mL)Levofloxacin (µg/mL)Moxifloxacin (µg/mL)
E. coli7.20.060.030.060.06
5.80.030.250.50.25
S. aureus (Susceptible)7.2-7.40.250.510.125
5.8-6.20.125220.25
S. aureus (Resistant)7.2-7.416>16>1632
5.8-6.24>16>1632
Enzyme Inhibition

This compound demonstrates potent inhibition of both DNA gyrase and topoisomerase IV. The concentration required to induce 50% maximum cleavage (CL50) is a measure of this inhibitory activity.

Table 3: Comparative Activity of this compound and Other Fluoroquinolones Against E. coli DNA Gyrase and Topoisomerase IV [11]

FluoroquinoloneDNA Gyrase CL50 (ng/mL)Topoisomerase IV CL50 (ng/mL)
This compound 25 8
Clinafloxacin1052
Ciprofloxacin120200
Moxifloxacin70200
Enoxacin50500

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5][12]

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum (e.g., to 0.5 McFarland standard) start->prep_bacteria prep_antibiotic Prepare Serial Dilutions of this compound start->prep_antibiotic inoculate Inoculate Microtiter Plate Wells with Bacteria and Antibiotic prep_bacteria->inoculate prep_antibiotic->inoculate incubate Incubate Plates (e.g., 35°C for 16-20 hours) inoculate->incubate read_results Read and Record MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), pH adjusted as required (e.g., 7.2-7.4 or 5.8-6.2)[13]

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Antibiotic Dilution:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Reading:

    • Following incubation, visually inspect the plates for bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of this compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Gyrase_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture (Relaxed plasmid DNA, buffer, ATP) start->prepare_reaction add_this compound Add this compound at Varying Concentrations prepare_reaction->add_this compound add_gyrase Add DNA Gyrase Enzyme add_this compound->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Stop Reaction (e.g., with SDS/proteinase K) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA Bands (e.g., with ethidium bromide) electrophoresis->visualize analyze Analyze Inhibition of Supercoiling visualize->analyze end End analyze->end

Caption: Workflow for DNA gyrase inhibition assay.

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • This compound

  • Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound.

  • Enzyme Addition and Incubation:

    • Add a defined amount of DNA gyrase to initiate the reaction.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analysis:

    • Analyze the reaction products by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

    • Visualize the DNA bands under UV light after staining.

    • The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of this compound.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.[14]

Materials:

  • Purified bacterial topoisomerase IV (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA)

  • This compound

  • Assay buffer (similar to the gyrase assay buffer)

  • Agarose gel electrophoresis system

  • DNA staining agent

Procedure:

  • Reaction Setup:

    • Combine the assay buffer, kDNA, and a range of this compound concentrations in a microcentrifuge tube.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding a specific amount of topoisomerase IV.

    • Incubate the mixture at 37°C for a defined period.

  • Reaction Termination:

    • Terminate the reaction using a suitable stop solution.

  • Analysis:

    • Separate the reaction products on an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

    • Stain the gel and visualize the DNA bands.

    • Inhibition of decatenation is indicated by a reduction in the intensity of the decatenated minicircle DNA bands at higher this compound concentrations.

Conclusion

This compound's potent, dual-targeting mechanism against bacterial DNA gyrase and topoisomerase IV, coupled with its enhanced activity in acidic environments, establishes it as a promising therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development efforts. Understanding the intricacies of its interaction with bacterial DNA replication machinery is crucial for optimizing its clinical application and combating the growing threat of antibiotic resistance.

References

Finafloxacin's Bacterial Onslaught: A Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide illuminates the molecular mechanisms by which Finafloxacin, a novel 8-cyano-fluoroquinolone, exerts its potent bactericidal activity. By delving into its primary molecular targets, quantitative efficacy, and the experimental methodologies used for its characterization, this document provides a comprehensive resource for the scientific community engaged in antimicrobial research and development.

The Core Mechanism: Dual Inhibition of Type II Topoisomerases

This compound's primary mode of action is the targeted inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][2][3] These enzymes are critical for bacterial survival, playing pivotal roles in DNA replication, transcription, repair, and recombination.[3]

Like other fluoroquinolones, this compound acts as a topoisomerase poison. It binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This results in the accumulation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell.[4] This targeted disruption of DNA synthesis underpins this compound's bactericidal effect.

A distinguishing feature of this compound is its enhanced activity in acidic environments (pH 5.0–6.0).[2] This characteristic is particularly relevant in various infection sites that can have a lower pH, such as the urinary tract and sites of inflammation.

Quantitative Assessment of this compound's Potency

The efficacy of this compound has been quantified through various in vitro assays, primarily determining its Minimum Inhibitory Concentrations (MIC) against a range of bacterial pathogens and its inhibitory activity against its molecular targets.

Minimum Inhibitory Concentration (MIC) Data

This compound has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its potency is notably increased under acidic conditions.

OrganismStrainpHMIC (µg/mL)Comparator: Ciprofloxacin MIC (µg/mL) at pH 7.2
Staphylococcus aureusATCC 29213 (MSSA)7.20.250.25
5.80.1250.5
Staphylococcus aureusATCC 12600 (MSSA)7.20.250.5
5.80.0150.5
Escherichia coliATCC 259227.20.0150.015
5.80.0150.06
Escherichia coliWT7.20.0150.015
5.80.0150.06
Pseudomonas aeruginosaATCC 101457.20.50.25
5.80.1251
Serratia marcescensATCC 138807.210.25
5.80.251
Enterococcus faecalisATCC 292127.20.251
5.80.064

Data compiled from[5][6][7]

Inhibition of DNA Gyrase and Topoisomerase IV

This compound exhibits potent inhibitory activity against both of its primary targets. The concentration required for 50% DNA cleavage (a measure of potency) is significantly lower for this compound compared to other fluoroquinolones.[4]

Target EnzymeParameterThis compoundClinafloxacinCiprofloxacinMoxifloxacinEnoxacin
E. coli DNA GyraseCDL (ng/mL)111110
CL50 (ng/mL)25101207050
E. coli Topoisomerase IVCDL (ng/mL)1110150
CL50 (ng/mL)852200200500

CDL (Cleavage Detection Limit): Lowest concentration yielding detectable cleavage product. CL50: Concentration that induces 50% maximum cleavage. Data from[8]

Key Experimental Protocols

The following sections outline the detailed methodologies for the key experiments cited in the characterization of this compound's molecular targets.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Principle: A serial dilution of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized bacterial inoculum is added to each well, and the plate is incubated under controlled conditions. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Detailed Protocol:

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). For testing under acidic conditions, the pH of the broth is adjusted accordingly (e.g., to pH 5.8).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar medium. Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of an inhibitor to prevent the supercoiling of relaxed plasmid DNA by DNA gyrase.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent reaction. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the formation of the supercoiled DNA.

Detailed Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, ATP, and the appropriate reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and bovine serum albumin).

  • Addition of Inhibitor: Add varying concentrations of this compound or a control inhibitor to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30-60 minutes) to allow the supercoiling reaction to proceed.

  • Termination of Reaction: Stop the reaction by adding a stop solution containing SDS and proteinase K, followed by incubation to digest the enzyme.

  • Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel. Run the electrophoresis until the relaxed and supercoiled DNA bands are adequately separated.

  • Visualization and Analysis: Stain the gel with ethidium bromide or another DNA stain and visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the intensity of the relaxed DNA band with increasing concentrations of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce the supercoiling activity by 50%) can be determined by quantifying the band intensities.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay assesses the ability of an inhibitor to block the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Principle: Topoisomerase IV is responsible for decatenating, or unlinking, the interlocked DNA circles of replicated chromosomes. Kinetoplast DNA, a network of interlocked DNA minicircles from trypanosomes, serves as a substrate. Active topoisomerase IV will release individual minicircles from the kDNA network. This activity can be monitored by agarose gel electrophoresis, as the decatenated minicircles migrate into the gel while the large kDNA network remains in the well.

Detailed Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing kDNA, E. coli topoisomerase IV, ATP, and the appropriate reaction buffer.

  • Addition of Inhibitor: Add varying concentrations of this compound or a control inhibitor to the reaction mixtures. Include a no-inhibitor control.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution containing SDS and EDTA.

  • Agarose Gel Electrophoresis: Add loading dye to the samples and load them onto a 1% agarose gel.

  • Visualization and Analysis: Stain the gel and visualize the DNA. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles migrating into the gel with increasing inhibitor concentrations. The IC50 value can be determined by quantifying the amount of released minicircles.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the molecular mechanism of this compound and a typical experimental workflow for its characterization.

Finafloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Enzyme_DNA_Complex Enzyme-DNA Cleavage Complex DNA_Gyrase->Enzyme_DNA_Complex Topoisomerase_IV->Enzyme_DNA_Complex DNA Bacterial DNA DNA->Enzyme_DNA_Complex Replication_Fork Replication Fork Stalling Enzyme_DNA_Complex->Replication_Fork DSB Double-Strand DNA Breaks Replication_Fork->DSB Cell_Death Bacterial Cell Death DSB->Cell_Death

Caption: Molecular mechanism of this compound action in bacteria.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo Preclinical Evaluation MIC_Assay MIC Determination (Broth Microdilution) Data_Analysis Data Analysis (MIC, IC50 values) MIC_Assay->Data_Analysis Gyrase_Assay DNA Gyrase Inhibition (Supercoiling Assay) Gyrase_Assay->Data_Analysis TopoIV_Assay Topoisomerase IV Inhibition (Decatenation Assay) TopoIV_Assay->Data_Analysis Animal_Models Infection Models (e.g., mouse, rat) Data_Analysis->Animal_Models Efficacy_Testing Efficacy Studies (Bacterial Load Reduction) Animal_Models->Efficacy_Testing PK_PD Pharmacokinetics/ Pharmacodynamics Efficacy_Testing->PK_PD

Caption: Experimental workflow for characterizing this compound.

References

Preclinical Safety and Toxicology of Finafloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Finafloxacin is a fluoroquinolone antibiotic belonging to the 8-cyano subclass, distinguished by its enhanced bactericidal activity in acidic environments (pH 5.0-6.0).[1] This unique property makes it a valuable agent against infections in acidified tissues. Its mechanism of action involves the dual inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By stabilizing the enzyme-DNA complex, this compound blocks DNA strand passage and induces double-strand breaks, ultimately leading to bacterial cell death.[2][3] While approved for topical otic use in treating acute otitis externa caused by Pseudomonas aeruginosa and Staphylococcus aureus, its preclinical toxicological profile for systemic exposure reveals important considerations for its broader development.[2][4] This guide provides an in-depth summary of the preclinical safety and toxicology data for this compound.

Mechanism of Action

This compound exerts its antibacterial effect by targeting both DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into DNA and is essential for relieving torsional stress during replication. In Gram-positive bacteria, topoisomerase IV is the main target, responsible for decatenating replicated daughter chromosomes.[1][5] this compound's ability to inhibit both enzymes contributes to its broad-spectrum activity and a low propensity for the development of resistance.[5]

Finafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Topo_IV Topoisomerase IV This compound->Topo_IV Replication DNA Replication & Transcription DNA_Gyrase->Replication Cleavage Stabilized DNA-Enzyme Complex & DNA Cleavage DNA_Gyrase->Cleavage Topo_IV->Replication Topo_IV->Cleavage Death Bacterial Cell Death Cleavage->Death

This compound's dual inhibition of bacterial topoisomerases.

Genotoxicity and Mutagenicity

This compound has demonstrated genotoxic and clastogenic properties in a range of in vitro and in vivo assays.[2] These findings are a significant aspect of its toxicological profile.

Data Summary

The table below summarizes the key findings from the genotoxicity and mutagenicity studies conducted on this compound.

Assay TypeTest SystemMetabolic ActivationResultCitation
In Vitro
Bacterial Reverse Mutation (Ames)S. typhimurium (Strain TA102)With and WithoutPositive[6][7]
Mammalian Cell Forward MutationMouse Lymphoma CellsWith and WithoutPositive[6][7]
Mutagenicity AssayV79 Chinese Hamster Lung CellsWith and WithoutPositive[6][7]
Micronucleus TestV79 Chinese Hamster Lung CellsWith and WithoutPositive[6][7]
In Vivo
Micronucleus TestMouse Bone MarrowN/APositive (Clastogenic)[6][7]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) This assay was conducted to evaluate the potential of this compound to induce gene mutations. Histidine-dependent auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) were used.[8][9] The test was performed using the plate incorporation method, both with and without a mammalian metabolic activation system (rat liver S9 fraction).[8] Bacteria, the test article at various concentrations, and either S9 mix or a buffer were combined in molten top agar and poured onto minimal glucose agar plates.[9][10] After incubation at 37°C for 48-72 hours, the number of revertant colonies (colonies that regained the ability to synthesize the required amino acid) was counted. A significant, dose-dependent increase in revertant colonies compared to the solvent control indicated a positive result.[10][11]

In Vitro Mammalian Cell Micronucleus Test This test assesses the clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss/gain) potential of a substance.[12][13] Chinese Hamster Lung (V79) cells were cultured and exposed to various concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 24 hours) without S9.[14][15] To ensure that only cells that have undergone mitosis are scored, the cytokinesis inhibitor cytochalasin B was added to the culture medium, resulting in binucleated cells.[13][14] Following the exposure and a recovery period, cells were harvested, fixed, and stained. A minimum of 2000 binucleated cells per concentration were scored for the presence of micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes.[14] A significant, dose-related increase in the frequency of micronucleated cells indicated a positive clastogenic or aneugenic effect.[6][7]

Genotoxicity_Assessment_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Confirmation Ames Bacterial Reverse Mutation (Ames Test) InVivo_MN In Vivo Micronucleus (Mouse Bone Marrow) Ames->InVivo_MN MLA Mouse Lymphoma Assay (Forward Mutation) MLA->InVivo_MN IVM In Vitro Micronucleus (V79 Cells) IVM->InVivo_MN Result Genotoxic & Clastogenic Potential Identified InVivo_MN->Result

Workflow for assessing the genotoxic potential of this compound.

Carcinogenicity

Long-term animal carcinogenicity studies have not been conducted for this compound.[7] This is considered acceptable for its approved indication as a topical otic suspension for short-term use (7 days), where systemic exposure is minimal.[16]

Reproductive and Developmental Toxicology

Preclinical studies revealed significant effects of this compound on fertility and embryofetal development following systemic administration.

Data Summary

Study TypeSpeciesRouteNOAEL (mg/kg/day)Key Findings at Effect DosesCitation
Fertility RatOral100At 500 mg/kg/day: Complete male infertility, low sperm count, and immobility.[4][6]
Sperm Toxicity RatIV30Sperm toxicity confirmed in general toxicity studies.[6]
Embryofetal Development RatOral30 (Developmental)At 100 mg/kg: Exencephaly observed in one fetus.[6][7]
Embryofetal Development RabbitOral / IV<1 (Developmental)Teratogenic. Fetal toxicity at ≥1 mg/kg including neural tube defects (exencephaly, spina bifida), skeletal anomalies, and limb anomalies (phocomelia).[4][7]
Lactation RatOralNot EstablishedThis compound was identified in the milk of nursing rats.[7]

Experimental Protocols

Rat Fertility and Early Embryonic Development Study This study was designed to evaluate the effects of this compound on male and female reproductive performance and early embryonic development.[17] Adult male and female Sprague-Dawley rats were administered this compound via oral gavage for a pre-mating period (e.g., males for 4 weeks, females for 2 weeks) and continuing through mating.[18][19] Females continued to be dosed through gestation day 7. Endpoints evaluated included mating performance, fertility indices, number of corpora lutea, implantation sites, and embryo viability.[17] At termination, males were evaluated for reproductive organ weights and sperm parameters (motility, concentration, morphology).[19] The No-Observed-Adverse-Effect Level (NOAEL) for fertility was determined to be 100 mg/kg/day.[4]

Rabbit Embryofetal Development Study This teratogenicity study was conducted to assess the potential of this compound to induce developmental toxicity during organogenesis.[20] Groups of timed-pregnant New Zealand White rabbits were administered this compound daily via oral gavage during the period of major organogenesis (e.g., Gestation Day 7 through 19).[21][22] Does were monitored for clinical signs of toxicity, body weight changes, and food consumption. On approximately Gestation Day 29, does were euthanized, and a Caesarean section was performed.[23] Uterine contents were examined for the number of implantations, resorptions, and live/dead fetuses. Fetuses were weighed and examined for external, visceral, and skeletal malformations and variations. This compound was found to be teratogenic, with fetal toxicity observed at the lowest dose tested (1 mg/kg/day).[7]

General and In Vitro Toxicology

Local Tolerance and Systemic Toxicity

The safety of this compound for its approved topical otic indication was supported by local tolerance studies in rabbits.[16] Systemic toxicity was evaluated in both rodents and non-rodents (dogs).

Study TypeSpeciesDurationRouteNOAEL (mg/kg/day)Key FindingsCitation
Local Tolerance Rabbit14 DaysTopical Otic1.2% (~2.78)Minimal-to-mild local irritation.[16]
Systemic Toxicity DogSubchronicN/A30Joint/cartilage defects (reversible).[4]
Systemic Toxicity RatSubchronicN/A100Centrilobular hepatocellular hypertrophy in females (reversible).[4]

Experimental Protocol: 14-Day Repeated Dose Dermal (Otic) Toxicity Study In compliance with Good Laboratory Practices (GLP), two 14-day studies were conducted in New Zealand White rabbits to assess the local and systemic toxicity of this compound otic suspension.[16] The test article was instilled twice daily into the external auditory canal of the rabbits.[16] Animals were observed daily for clinical signs of toxicity and local irritation at the application site. Body weights were recorded periodically. At the end of the 14-day treatment period, animals were euthanized, and blood samples were collected for hematology and clinical chemistry analysis.[16] A full necropsy was performed, with comprehensive histopathological examination of the ear structures (external, middle, and inner) and major organs.[16] The studies established a NOAEL for systemic toxicity at the highest doses tested, with only minimal local irritation observed.[16]

In Vitro Toxicology Profile

An in vitro screening panel was used to assess this compound's potential for common class-related toxicities alongside comparator fluoroquinolones.

Assay TypeTest SystemEndpointResult
Cytotoxicity J774.A1 Mouse MacrophagesCell Viability (Neutral Red Uptake)Low potential (EC50 = 100 µg/mL)
Phototoxicity Balb/c 3T3 Mouse FibroblastsPhoto-Irritation-Factor (PIF)Non-phototoxic (EC50 >100 µg/mL)
Hepatotoxicity Rat HepatocytesAlanine Aminotransferase (ALT) LeakageLow potential
Chondrotoxicity Dog and Human ChondrocytesCell ViabilityNo effect observed
hERG Inhibition hERG-transfected cellsIon Channel CurrentNOEC = 10 µg/mL (dog), 30 µg/mL (human)

Experimental Protocol: In Vitro 3T3 NRU Phototoxicity Test This assay is designed to predict the photoirritation potential of a substance.[24][25] Balb/c 3T3 mouse fibroblasts were seeded in two 96-well plates and cultured for 24 hours to form a monolayer.[26] The cells in both plates were then treated with eight different concentrations of this compound for one hour. Subsequently, one plate was exposed to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²), while the duplicate plate was kept in the dark.[26][27] After exposure, the treatment medium was replaced with culture medium, and the cells were incubated for another 24 hours. Cell viability was then determined by measuring the uptake of the vital dye Neutral Red.[25] The phototoxic potential was evaluated by comparing the cytotoxicity (IC50 values) in the presence versus the absence of UVA light. This compound was classified as non-phototoxic.

In_Vitro_Safety_Screening cluster_assays In Vitro Safety Panel This compound This compound Cytotox Cytotoxicity (J774.A1 cells) This compound->Cytotox Phototox Phototoxicity (3T3 NRU Assay) This compound->Phototox Hepatotox Hepatotoxicity (Primary Hepatocytes) This compound->Hepatotox Chondrotox Chondrotoxicity (Chondrocytes) This compound->Chondrotox hERG hERG Channel Inhibition This compound->hERG Profile Favorable In Vitro Safety Profile Cytotox->Profile Phototox->Profile Hepatotox->Profile Chondrotox->Profile hERG->Profile

In vitro screening panel for this compound safety assessment.

Conclusion

The preclinical toxicological profile of this compound is well-characterized. For its approved topical otic indication, this compound demonstrates a high margin of safety, with minimal local irritation and negligible systemic exposure.[16] However, preclinical studies involving systemic administration reveal significant findings, including positive genotoxicity and clastogenicity, and adverse effects on male fertility and embryofetal development in animal models.[2][7] The in vitro safety panel did not indicate a high potential for cytotoxicity, phototoxicity, or cardiotoxicity, suggesting a favorable profile concerning some common fluoroquinolone-associated adverse effects. These data are critical for drug development professionals in assessing the risk-benefit profile for potential future systemic indications of this compound.

References

Finafloxacin: A Novel Fluoroquinolone with Enhanced Potency for the Eradication of Helicobacter pylori

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary: Helicobacter pylori infection remains a significant global health challenge, with increasing antibiotic resistance hampering current treatment regimens. Finafloxacin, a novel 8-cyano-fluoroquinolone, presents a promising therapeutic alternative due to its unique characteristic of enhanced antimicrobial activity in acidic environments, a hallmark of the gastric niche where H. pylori resides. This document provides a comprehensive technical overview of the preclinical data supporting the potential of this compound for H. pylori eradication, focusing on its in vitro potency, mechanism of action, and in vivo efficacy.

Introduction: The Challenge of H. pylori and the Promise of this compound

Helicobacter pylori is a Gram-negative bacterium that colonizes the gastric mucosa of approximately half the world's population. Chronic infection is a major risk factor for peptic ulcer disease, gastric adenocarcinoma, and mucosa-associated lymphoid tissue (MALT) lymphoma. Standard eradication therapies, typically involving a combination of antibiotics and a proton pump inhibitor, are facing declining efficacy due to rising rates of resistance to clarithromycin and metronidazole.

This compound is a fluoroquinolone antimicrobial agent that distinguishes itself from others in its class by exhibiting optimal efficacy in slightly acidic environments.[1] While most fluoroquinolones lose activity in acidic conditions, this compound's potency is significantly increased.[2][3] This unique pH-dependent activity makes it a particularly compelling candidate for treating infections in acidic body compartments, such as the stomach.[2][4]

Mechanism of Action: Targeting DNA Gyrase

Like other fluoroquinolones, this compound's primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, this compound stabilizes the cleavage complex, leading to strand breaks and ultimately bacterial cell death.

Mutations in the gyrA gene, which encodes a subunit of DNA gyrase, are a known mechanism of resistance to fluoroquinolones in H. pylori.[5] However, studies have shown that this compound may retain significant activity against strains with common gyrA point mutations that confer resistance to other fluoroquinolones.[5][6]

cluster_bacterium Helicobacter pylori Cell This compound This compound DNA_Gyrase DNA Gyrase (gyrA subunit) This compound->DNA_Gyrase Inhibition DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling/Relaxation Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork DNA_Breaks Double-Strand DNA Breaks Replication_Fork->DNA_Breaks leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death triggers

Figure 1: Simplified signaling pathway of this compound's mechanism of action in H. pylori.

In Vitro Activity of this compound Against H. pylori

The in vitro potency of this compound against H. pylori has been demonstrated to be superior to other fluoroquinolones, particularly under acidic conditions that mimic the gastric environment.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and comparator fluoroquinolones against clinical isolates of H. pylori at different pH levels.

Table 1: Comparative MICs of this compound, Levofloxacin, and Moxifloxacin against 128 H. pylori Isolates at pH 7.0 and pH 5.0
Antibiotic pH MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)
This compound7.01.04.0
5.00.252.0
Levofloxacin7.01.04.0
5.01.04.0
Moxifloxacin7.00.52.0
5.00.52.0
Data sourced from a study by Lee et al. (2015).[5]
Table 2: Susceptibility Rates of 128 H. pylori Isolates to this compound and Moxifloxacin at pH 5.0 (MIC < 1 μg/mL)
Antibiotic Susceptible Isolates (%)
This compound37.5% (48/128)
Moxifloxacin2.3% (3/128)
Data sourced from a study by Lee et al. (2015).[5][6]

A study demonstrated that for 87.5% of H. pylori isolates (112 out of 128), the MIC of this compound was lower at pH 5.0 than at pH 7.0.[5][6] In contrast, the MICs of levofloxacin and moxifloxacin showed a similar distribution at both pH levels.[5]

In Vivo Efficacy in a Murine Model

Preclinical studies using a Helicobacter felis mouse model have demonstrated the in vivo potential of this compound as a monotherapy for Helicobacter eradication.

Eradication Rates in the H. felis Mouse Model

In an adapted H. felis model, this compound hydrochloride administered at 10 and 20 mg/kg b.i.d. for 10 days resulted in a 100% eradication rate.[2] This was in stark contrast to comparator monotherapies with amoxicillin, azlocillin, ciprofloxacin, metronidazole, and clarithromycin, which showed no eradication.[2] Furthermore, a standard triple therapy in this model achieved a 60% eradication rate.[2]

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the MICs of this compound and other fluoroquinolones against clinical isolates of H. pylori at neutral and acidic pH.

Methodology: The agar dilution method was employed as described by Lee et al. (2015).[5][6]

  • H. pylori Strains: A total of 128 clinical H. pylori strains were utilized.[5][6]

  • Culture Medium: Brain-heart-infusion (BHI) medium supplemented with 5% fetal calf serum was used.[2]

  • pH Adjustment: The pH of the agar medium was adjusted to 7.0 and 5.0.

  • Inoculum Preparation: H. pylori was cultured for 48-72 hours, and a bacterial suspension with a density of 5 x 10⁵ bacteria/mL was prepared.[2]

  • Agar Dilution: Serial twofold dilutions of the antibiotics were incorporated into the agar plates.

  • Inoculation: The bacterial suspensions were inoculated onto the antibiotic-containing agar plates.

  • Incubation: Plates were incubated at 37°C for 48-72 hours in a microaerophilic atmosphere (10% CO₂).[2]

  • MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible growth.

start Start hp_culture Culture H. pylori strains start->hp_culture prepare_inoculum Prepare bacterial inoculum (5x10^5 bacteria/mL) hp_culture->prepare_inoculum inoculate Inoculate plates with H. pylori prepare_inoculum->inoculate prepare_plates Prepare agar plates with serial antibiotic dilutions at pH 7.0 & 5.0 prepare_plates->inoculate incubate Incubate at 37°C in microaerophilic conditions (48-72h) inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Figure 2: Experimental workflow for in vitro susceptibility testing of H. pylori.

Helicobacter felis Mouse Model of Infection

Objective: To evaluate the in vivo efficacy of this compound for the eradication of Helicobacter infection.

Methodology: As described in a research report by MerLion Pharmaceuticals.[2]

  • Animal Model: Female Swiss-Webster mice were used.[2]

  • Infection: Donor mice were challenged by gavage with a homogenate of infected stomach tissue containing H. felis. After 1-3 months, gastric homogenate from donor mice was used to infect experimental groups.[2]

  • Treatment Initiation: Therapies were initiated 3-5 days after challenge.[2]

  • Drug Administration: this compound was administered orally.

  • Eradication Assessment: Eradication was determined by a negative urease test on stomach plugs at 4 weeks post-treatment.[2]

Clinical Development

A clinical trial (NCT00723502) was initiated to evaluate the efficacy and safety of this compound in combination with amoxicillin or esomeprazole for the eradication of H. pylori in infected patients.[7] The primary objective was to compare the H. pylori eradication rates of these combination therapies.[7]

Conclusion

This compound demonstrates significant promise as a novel therapeutic agent for the treatment of H. pylori infection. Its enhanced bactericidal activity in acidic environments, coupled with its potent in vitro and in vivo efficacy, suggests it could overcome some of the limitations of current treatment regimens. Further clinical investigation is warranted to fully elucidate its role in the management of H. pylori-associated diseases. The unique pH-dependent properties of this compound make it a noteworthy candidate for further development in the ongoing battle against this persistent pathogen.

References

Finafloxacin Hydrochloride: A Comprehensive Physicochemical Profile for the Research Scientist

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the core physicochemical properties of Finafloxacin hydrochloride, a fluoroquinolone antibiotic. Designed for researchers, scientists, and professionals in drug development, this document collates essential quantitative data, details established experimental methodologies for its characterization, and visualizes key pathways and processes to facilitate a comprehensive understanding of this active pharmaceutical ingredient (API).

This compound is distinguished by its enhanced antibacterial activity in acidic environments, a characteristic linked to its unique chemical structure. Understanding its fundamental physicochemical properties is paramount for formulation development, analytical method validation, and predicting its behavior in biological systems.

Core Physicochemical Properties

This compound hydrochloride is a synthetic fluoroquinolone derivative with an 8-cyano substituent and a 7-pyrrolo-oxazinyl moiety.[1] This structure imparts specific characteristics that influence its solubility, absorption, and antibacterial action. The hydrochloride salt form is utilized to improve its pharmaceutical properties.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters of this compound and its hydrochloride salt, compiled from various sources.

Table 1: General and Structural Properties of this compound Hydrochloride

PropertyValueSource(s)
Chemical Name(-)-8-cyano-1-cyclopropyl-6-fluoro-7-[(4aS,7aS)- hexahydropyrrolo[3,4-b]-1,4-oxazin-6(2H)-y]-4-oxo-1,4- dihydroquinoline-3-carboxylic acid hydrochloride[2]
Molecular FormulaC₂₀H₂₀ClFN₄O₄[3][4][5]
Molecular Weight434.85 g/mol [3][5]
CAS Number209342-41-6[3]
AppearanceWhite to yellow powder or crystals[2][6][7]

Table 2: Solubility and Dissociation Constants

PropertyValueConditionsSource(s)
Water Solubility0.125 mg/mL (Slightly soluble)Not specified[2][6][7]
5.5 mg/mLpH 7[8]
1.9 mg/mLpH 4.5[8]
DMSO SolubilitySolubleNot specified[9][10]
pKa₁5.6Carboxylate function[2][8]
pKa₂7.8N in C7 substituent[2][8]

Table 3: Thermal and Stability-Related Properties

PropertyValueSource(s)
Melting Point>210°C (decomposes)[11]
HygroscopicityHygroscopic[11]
Stability in Solid StateStable for ≥ 4 yearsat -20°C
LogP (Octanol/Water)-1.5pH 1
-0.6pH 7

Key Experimental Protocols

This section provides detailed methodologies for determining the critical physicochemical properties of this compound hydrochloride. These protocols are based on standard pharmaceutical analysis techniques and can be adapted by researchers for specific laboratory conditions.

Determination of Aqueous Solubility by HPLC

This method is suitable for determining the solubility of sparingly soluble compounds like this compound hydrochloride at various pH levels.

Objective: To quantify the equilibrium solubility of this compound hydrochloride in different aqueous buffers.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound hydrochloride powder to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

    • Ensure a sufficient excess of solid material remains undissolved to confirm saturation.

    • Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 37 ± 1 °C) for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Preparation:

    • After equilibration, allow the suspensions to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.

  • HPLC Analysis:

    • Dilute the filtered, clarified saturated solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

    • Inject the diluted sample into a validated HPLC system. A typical system for a fluoroquinolone might consist of:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

      • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted) and an organic solvent like acetonitrile.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector set at a wavelength of maximum absorbance for this compound (e.g., ~280 nm).

      • Column Temperature: 35 °C.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound hydrochloride of known concentrations.

    • Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

    • Calculate the original solubility in the buffer by multiplying the determined concentration by the dilution factor.

Workflow for HPLC-based Solubility Determination

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_result Calculation prep1 Add excess this compound HCl to buffers of varying pH prep2 Agitate at constant temperature (e.g., 37°C) for 24-48h prep1->prep2 prep3 Filter supernatant (0.45 µm) to remove solids prep2->prep3 analysis1 Dilute filtered sample with mobile phase prep3->analysis1 analysis2 Inject sample into validated HPLC system analysis1->analysis2 analysis3 Quantify using a standard calibration curve analysis2->analysis3 result1 Calculate solubility (mg/mL) from diluted concentration analysis3->result1

Caption: Workflow for determining aqueous solubility via HPLC.

Determination of pKa by Potentiometric Titration

This is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds.

Objective: To determine the pKa values corresponding to the carboxylic acid and the basic amine functions of this compound.

Methodology:

  • Instrument Calibration: Calibrate a potentiometer using standard aqueous buffers with known pH values (e.g., 4.0, 7.0, and 10.0).[6]

  • Sample Preparation:

    • Accurately weigh and dissolve a sample of this compound hydrochloride in a suitable solvent (e.g., a co-solvent system like methanol/water if sparingly soluble in water) to create a solution of known concentration (e.g., 1 mM).[6]

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte like 0.15 M KCl.[6]

    • Purge the solution with nitrogen to remove dissolved carbon dioxide, which can interfere with the titration of basic groups.[9]

  • Titration Procedure:

    • Place the sample solution in a thermostatted vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • To determine both pKa values, perform a titration with a standardized solution of a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Record the pH value and the volume of titrant added after each increment. Continue the titration past the equivalence points.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa values can be determined from the half-equivalence points. The first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to precisely locate the equivalence points (peaks). The pH at half the volume of titrant required to reach each equivalence point corresponds to a pKa value.

Logical Flow for Potentiometric pKa Determination

G start Prepare this compound HCl solution with constant ionic strength titrate Titrate with standardized NaOH solution start->titrate record Record pH after each titrant addition titrate->record plot Plot pH vs. Volume of NaOH record->plot analyze Analyze titration curve to find equivalence points plot->analyze determine Determine pKa values at half-equivalence points analyze->determine end pKa Values determine->end

Caption: Process for pKa determination using potentiometric titration.

Stability Indicating Method Development by Forced Degradation Studies

This protocol outlines the process for developing a stability-indicating HPLC method by intentionally degrading the drug substance under various stress conditions.

Objective: To identify potential degradation products and develop an analytical method that can separate and quantify this compound hydrochloride in the presence of these degradants.

Methodology:

  • Preparation of Stressed Samples:

    • Prepare solutions of this compound hydrochloride (e.g., 1 mg/mL) in a suitable solvent.

    • Subject the solutions to the following stress conditions, aiming for 5-20% degradation:

      • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified time (e.g., 30 minutes to a few hours).[12]

      • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified time.[12] Neutralize the samples after the stress period.

      • Oxidation: 3% H₂O₂ at room temperature for a specified time (e.g., up to 7 days).[13]

      • Thermal Degradation: Expose the solid powder to dry heat (e.g., 80°C) for a set duration.[13]

      • Photodegradation: Expose the solution to a light source providing both UV and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[13]

    • Include an unstressed control sample for comparison.

  • HPLC Method Development:

    • Analyze the stressed and unstressed samples using an HPLC-UV/DAD system.

    • Develop a chromatographic method (typically reverse-phase) by optimizing the column, mobile phase composition (including pH and organic modifier), gradient, and flow rate to achieve adequate separation between the parent this compound peak and all degradation product peaks.

    • A Diode Array Detector (DAD) is crucial for assessing peak purity to ensure that the main drug peak is not co-eluting with any degradants.

  • Method Validation:

    • Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The ability to separate the parent drug from all degradation products demonstrates the method's stability-indicating nature.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[14][15][16] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[14][16]

  • DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is a crucial step for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes after DNA replication, allowing them to segregate into the daughter cells.

By forming a stable complex with these enzymes and the bacterial DNA, this compound traps the enzymes in a state where they have cleaved the DNA but cannot re-ligate it.[15] This leads to a cascade of events including the cessation of DNA synthesis, induction of the SOS response, and ultimately, bacterial cell death.

Signaling Pathway of this compound's Antibacterial Action

G cluster_targets Bacterial Type II Topoisomerases cluster_process Cellular Processes cluster_outcome Bactericidal Effect This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Cleavage Inhibition of DNA Re-ligation (Stable Drug-Enzyme-DNA Complex) DNA_Gyrase->Cleavage Segregation Chromosome Segregation Topo_IV->Segregation Enables Topo_IV->Cleavage Death Bacterial Cell Death Cleavage->Death

Caption: this compound inhibits DNA gyrase and topoisomerase IV.

References

Methodological & Application

Finafloxacin In Vitro Experimental Protocols: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finafloxacin is a novel fluoroquinolone antibiotic characterized by its unique pH-activated bactericidal activity.[1][2][3] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound, designed to assist researchers in the fields of microbiology and drug development. This compound's enhanced efficacy in acidic environments, a common characteristic of infection sites, makes it a promising candidate for treating a variety of bacterial infections.[4][5] Its mechanism of action involves the inhibition of both bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[5][6][7]

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Fluoroquinolones at Different pH Values

The following table summarizes the MIC values of this compound compared to other fluoroquinolones, demonstrating this compound's increased potency in acidic conditions. Data is compiled from multiple in vitro studies.

OrganismpHThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Moxifloxacin MIC (µg/mL)Reference
Escherichia coli ATCC 259227.2-7.40.032-0.0640.008-0.0160.016-0.0320.032[1]
5.8-6.00.004-0.0080.032-0.0640.064-0.1250.064[1]
Staphylococcus aureus ATCC 292137.2-7.40.0640.250.250.064[1]
5.8-6.00.0160.50.50.125[1]
Pseudomonas aeruginosa ATCC 278537.2-7.40.50.2511[1]
5.8-6.00.125122[1]
Burkholderia pseudomallei7.00.52N/AN/A[8]
5.00.12-216-64N/AN/A[8]
Burkholderia mallei7.00.50.25N/AN/A[8]
Bacillus anthracis7.00.060.06N/AN/A[8]

Note: MIC values can vary slightly depending on the specific strain and testing conditions. N/A indicates data not available in the cited sources.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[9][10]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)[11]

  • 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)[9]

  • Hydrochloric acid (HCl) for pH adjustment[1]

Procedure:

  • pH Adjustment of Media: For experiments at acidic pH, adjust the pH of the CAMHB to the desired value (e.g., 5.8) using HCl prior to autoclaving. Verify the pH after autoclaving and cooling.[1]

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent as recommended by the manufacturer.

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[9]

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control.

Time-Kill Assay

This protocol provides a general framework for performing a time-kill kinetic study.

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • CAMHB (at desired pH)

  • Bacterial strains

  • Culture tubes or flasks

  • Incubator with shaking capabilities

  • Apparatus for performing viable plate counts (e.g., agar plates, spreader, dilution tubes)

Procedure:

  • Preparation: Prepare bacterial cultures to the logarithmic phase of growth in CAMHB.

  • Inoculation: Dilute the logarithmic phase culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Addition of this compound: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without any antibiotic.

  • Incubation and Sampling: Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each culture.[12][13]

  • Viable Cell Count: a. Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). b. Plate the dilutions onto appropriate agar plates. c. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: a. Count the number of colonies on the plates and calculate the CFU/mL for each time point. b. Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control. c. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[14]

Visualizations

This compound's Mechanism of Action

Finafloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Cell_Death Bacterial Cell Death Topoisomerase_IV->DNA_Replication Enables DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro this compound Studies

Finafloxacin_In_Vitro_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_media Prepare Media (Adjust pH if needed) mic_assay MIC Assay prep_media->mic_assay time_kill_assay Time-Kill Assay prep_media->time_kill_assay prep_inoculum Prepare Bacterial Inoculum prep_inoculum->mic_assay prep_inoculum->time_kill_assay prep_drug Prepare this compound Dilutions prep_drug->mic_assay prep_drug->time_kill_assay read_mic Read MIC Values mic_assay->read_mic plate_count Perform Viable Plate Counts time_kill_assay->plate_count plot_curves Plot Time-Kill Curves plate_count->plot_curves

Caption: General workflow for in vitro evaluation.

References

Application Notes and Protocols: Efficacy of Finafloxacin in a Murine Model of Q Fever

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the use of finafloxacin in a mouse model of Q fever, caused by the bacterium Coxiella burnetii. The protocols and data presented are intended for researchers, scientists, and drug development professionals investigating novel therapeutic options for this zoonotic disease.

Introduction

Q fever, a disease caused by the intracellular bacterium Coxiella burnetii, presents a significant public health concern. The bacterium's ability to replicate within the acidic environment of the phagolysosome poses a challenge for many antibiotics. This compound, a novel fluoroquinolone, exhibits enhanced antibacterial activity in low pH environments, making it a promising candidate for treating infections caused by intracellular pathogens like C. burnetii.[1][2][3] This document outlines the in vivo evaluation of this compound in an A/J mouse model of inhalational Q fever, comparing its efficacy to standard treatments such as doxycycline and another fluoroquinolone, ciprofloxacin.[1][2]

Data Summary

The following tables summarize the key quantitative findings from a study evaluating the efficacy of this compound in a murine model of Q fever.

Table 1: Treatment Regimens for In Vivo Efficacy Studies

AntibioticDosageRoute of AdministrationFrequencyDuration
This compound30 mg/kgOralOnce a day7 days
Ciprofloxacin22 mg/kgIntraperitoneal injectionEvery 12 hours7 days
Doxycycline105 mg/kgOralOnce a day7 days
PBS (Control)N/AOralN/A7 days
Carrier (Control)N/AOralN/A7 days

Source:[2][4]

Table 2: Impact of Treatment on Clinical Signs and Organ Weight at Day 14 Post-Challenge

Treatment GroupMean Bodyweight Loss (%)Spleen Weight (g)Lung Weight (g)
This compoundLess than Doxycycline & CiprofloxacinSignificantly moderated (p < 0.001)Smaller than PBS group (p = 0.033)
CiprofloxacinMore than this compoundSignificantly moderated (p < 0.001)Not specified
DoxycyclineMore than this compoundSignificantly moderated (p < 0.001)Not specified
PBSSignificant weight lossNot specifiedNot specified

Source:[1][2]

Table 3: Bacterial Load in Tissues at Day 14 Post-Challenge

Treatment GroupLung Bacterial Load (vs. Carrier Control)Spleen Bacterial Load (vs. Carrier Control)
This compoundSignificantly higher (by viable count)Significantly higher (by viable count)
CiprofloxacinNot significantly different from this compoundNot significantly different from this compound
DoxycyclineNot significantly different from this compoundNot significantly different from this compound

Source:[1]

While this compound treatment led to a reduction in clinical signs of disease and tissue damage, it did not significantly reduce the bacterial load in the lungs and spleen compared to doxycycline or ciprofloxacin at day 14 post-challenge.[1][2] However, histopathological analysis indicated that this compound treatment reduced the presence of lesions typically associated with C. burnetii infection.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.

Infection Model: Inhalational Q Fever in A/J Mice

This protocol describes the establishment of a non-lethal Q fever infection model in A/J mice, which utilizes body weight loss and clinical signs as primary measures of disease severity.[1][2]

Materials:

  • A/J mice

  • Coxiella burnetii Nine Mile phase II (RSA439, clone 4)

  • Aerosol exposure chamber

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare a suspension of C. burnetii in PBS at a concentration of 1.6 × 10⁶ genome equivalents (GE)/mL.

  • Expose A/J mice to an aerosolized dose of the C. burnetii suspension using a calibrated aerosol exposure chamber.

  • Monitor the mice daily for clinical signs of infection, including weight loss, piloerection (hair standing on end), and the development of an arched back.[1][2]

Antibiotic Treatment Regimen

This protocol details the administration of this compound and comparator antibiotics to the infected mice.

Materials:

  • This compound (30 mg/kg)

  • Ciprofloxacin (22 mg/kg)

  • Doxycycline (105 mg/kg)

  • PBS

  • This compound carrier solution

  • Oral gavage needles

  • Syringes and needles for intraperitoneal injection

Procedure:

  • At 24 hours post-challenge, begin the antibiotic treatment.

  • Administer this compound (30 mg/kg) orally once a day for 7 days.[2][4]

  • Administer ciprofloxacin (22 mg/kg) via intraperitoneal injection every 12 hours for 7 days.[2][4]

  • Administer doxycycline (105 mg/kg) orally once daily for 7 days.[2][4]

  • Administer PBS or the this compound carrier solution to the control groups orally.

  • Continue to monitor and weigh the animals daily throughout the treatment period.[2]

Assessment of Efficacy

This protocol outlines the methods used to evaluate the effectiveness of the antibiotic treatments.

Materials:

  • Scales for weighing mice

  • Dissection tools

  • Tubes for tissue collection

  • Reagents for DNA extraction and Real-Time PCR (RT-PCR)

  • Axenic media for viable bacterial counts

  • Histopathology processing reagents and equipment

Procedure:

  • Clinical Observation: Record daily body weight and clinical scores for each mouse.

  • Organ Harvest: At day 14 post-challenge, humanely euthanize the mice and aseptically harvest the lungs and spleen.

  • Organ Weight: Weigh the harvested lungs and spleens to assess splenomegaly and lung inflammation.[1]

  • Bacterial Load Quantification:

    • RT-PCR: Process a portion of the lung and spleen tissue to extract bacterial DNA and quantify the C. burnetii genomic content using RT-PCR.[1]

    • Viable Counts: Homogenize a separate portion of the lung and spleen tissue and plate serial dilutions on axenic media to determine the number of viable C. burnetii organisms.[1]

  • Histopathology: Fix portions of the lungs and spleens in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Examine the sections microscopically to assess tissue damage and the presence of lesions.[1][2]

Visualizations

Experimental Workflow for Evaluating this compound Efficacy

G cluster_setup Experimental Setup cluster_treatment Treatment Groups (7 days) cluster_assessment Efficacy Assessment (Day 14 post-challenge) Infection A/J mice infected with C. burnetii (1.6 x 10^6 GE/mL via aerosol) Treatment_Start Treatment initiated at 24h post-challenge Infection->Treatment_Start This compound This compound (30 mg/kg, oral, once daily) Treatment_Start->this compound Doxycycline Doxycycline (105 mg/kg, oral, once daily) Treatment_Start->Doxycycline Ciprofloxacin Ciprofloxacin (22 mg/kg, IP, every 12h) Treatment_Start->Ciprofloxacin Controls PBS or Carrier (oral) Treatment_Start->Controls Clinical_Signs Daily monitoring of weight loss and clinical signs This compound->Clinical_Signs Organ_Analysis Harvest Lungs & Spleen This compound->Organ_Analysis Doxycycline->Clinical_Signs Doxycycline->Organ_Analysis Ciprofloxacin->Clinical_Signs Ciprofloxacin->Organ_Analysis Controls->Clinical_Signs Controls->Organ_Analysis Organ_Weight Organ Weight Measurement Organ_Analysis->Organ_Weight Bacterial_Load Bacterial Load Quantification (RT-PCR & Viable Counts) Organ_Analysis->Bacterial_Load Histopathology Histopathological Analysis Organ_Analysis->Histopathology

Caption: Workflow of the in vivo study evaluating this compound efficacy.

Signaling Pathway of Coxiella burnetii Intracellular Replication

G cluster_cell Host Cell cluster_vacuole Coxiella-containing Vacuole (CCV) cluster_drug_action This compound Action Phagocytosis C. burnetii enters host cell via phagocytosis Acidification Vacuole acidifies (low pH) Phagocytosis->Acidification maturation Replication C. burnetii replicates within the acidic CCV Acidification->Replication Finafloxacin_entry This compound enters host cell and accumulates in acidic CCV Inhibition Inhibits bacterial replication Finafloxacin_entry->Inhibition Inhibition->Replication targets

Caption: C. burnetii intracellular lifecycle and this compound's mode of action.

References

Finafloxacin: A Promising Therapeutic Agent in Tularemia and Plague Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Finafloxacin, a novel fluoroquinolone, has demonstrated significant potential as a therapeutic agent against two high-priority biothreat agents: Francisella tularensis and Yersinia pestis, the causative agents of tularemia and plague, respectively.[1][2] Its efficacy, particularly under the acidic conditions often found in intracellular infections, makes it a compelling candidate for further investigation and development.[1][3] These notes provide a comprehensive overview of the application of this compound in tularemia and plague research, including quantitative data, detailed experimental protocols, and visualizations of key concepts.

Mechanism of Action

This compound, like other fluoroquinolones, functions by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting these essential processes, this compound exhibits bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[4][5] A key feature of this compound is its enhanced activity in acidic environments (pH 5.0-6.0), which is relevant for targeting intracellular pathogens like F. tularensis and Y. pestis that can reside within the acidic phagosomes of macrophages.[3][4][7]

cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

In Vitro Susceptibility Data

In vitro studies are crucial for determining the baseline activity of an antimicrobial agent. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters.

Table 1: In Vitro Activity of this compound against Francisella tularensis
StrainpHThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)This compound MBC (µg/mL)Ciprofloxacin MBC (µg/mL)Reference
F. tularensis SchuS470.016–0.030.030.25–0.51[8]
F. tularensis HN6370.016–0.030.030.25–0.51[8]
Table 2: In Vitro Activity of this compound against Yersinia pestis
StrainpHThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Reference
Y. pestis CO927Not explicitly stated, but comparable to ciprofloxacinNot explicitly stated, but bactericidal action observed[3]
Y. pestis GB7Not explicitly stated, but comparable to ciprofloxacinNot explicitly stated, but bactericidal action observed[3]
Y. pestis CO926Increased inhibitory activity compared to ciprofloxacinReduced activity compared to this compound[3]
Y. pestis GB6Increased inhibitory activity compared to ciprofloxacinReduced activity compared to this compound[3]

In Vivo Efficacy Data

Animal models are essential for evaluating the in vivo efficacy of new therapeutics. Murine models of pneumonic tularemia and plague have been utilized to assess this compound's protective capabilities.

Table 3: Efficacy of this compound in a Murine Model of Inhalational Tularemia (F. tularensis Schu S4)
Treatment GroupDosing RegimenTreatment Initiation (post-challenge)Treatment Duration (days)Survival Rate (%)Reference
This compound23.1 mg/kg, q8h, PO24 h3100[1]
This compound23.1 mg/kg, q8h, PO24 h7100[1]
Ciprofloxacin30 mg/kg, q12h, IP24 h3100[1]
Ciprofloxacin30 mg/kg, q12h, IP24 h7100[1]
This compound23.1 mg/kg, q8h, PO72 h3Increased time to death[1]
This compound23.1 mg/kg, q8h, PO72 h7Improved protection[1]
Ciprofloxacin30 mg/kg, q12h, IP72 h3Less effective than this compound[1]
Ciprofloxacin30 mg/kg, q12h, IP72 h7Less effective than this compound[1]
This compound37.5 mg/kg, q8h, POup to 96 h7Provided protection[8]
Table 4: Efficacy of this compound in a Murine Model of Inhalational Plague (Y. pestis CO92)
Treatment GroupDosing RegimenTreatment Initiation (post-challenge)Treatment Duration (days)Survival Rate (%)Reference
This compound23.1 mg/kg, q8h, PO24 h3High level of protection[1]
This compound23.1 mg/kg, q8h, PO24 h7High level of protection[1]
Ciprofloxacin30 mg/kg, q12h, IP24 h3High level of protection[1]
Ciprofloxacin30 mg/kg, q12h, IP24 h7High level of protection[1]
This compound23.1 mg/kg, q8h, PO38 h3 or 7Benefit demonstrated over ciprofloxacin[1]
Ciprofloxacin30 mg/kg, q12h, IP38 h3 or 7Less effective than this compound[1]

Experimental Protocols

Detailed and reproducible protocols are fundamental to robust scientific research.

In Vitro Susceptibility Testing Protocol

This protocol is based on the methodologies described for determining the MIC and MBC of this compound.[3][7][8]

cluster_protocol In Vitro Susceptibility Testing Workflow start Start prep_antibiotics Prepare serial dilutions of This compound and Ciprofloxacin start->prep_antibiotics prep_bacteria Prepare bacterial inoculum (e.g., 5 x 10^5 CFU/mL) start->prep_bacteria inoculate Inoculate microtiter plates containing antibiotic dilutions prep_antibiotics->inoculate prep_bacteria->inoculate incubate Incubate plates (e.g., 24-72h at 28-37°C) inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic plate_for_mbc Plate aliquots from clear wells onto agar plates read_mic->plate_for_mbc incubate_agar Incubate agar plates (e.g., 72h at 28-37°C) plate_for_mbc->incubate_agar read_mbc Determine MBC: Lowest concentration that killed 99.9% of bacteria incubate_agar->read_mbc end End read_mbc->end

Caption: Workflow for in vitro susceptibility testing.

1. Materials:

  • This compound and comparator antibiotic (e.g., ciprofloxacin).[3][8]

  • Bacterial strains of interest (F. tularensis, Y. pestis).

  • Appropriate broth medium (e.g., Modified Cysteine Partial Hydrolysate (MCPH) for F. tularensis, Blood Agar (BA) broth for Y. pestis).[3][7]

  • 96-well microtiter plates.

  • Agar plates for MBC determination (e.g., Blood cysteine glucose agar (BCGA) for F. tularensis, Congo Red (CR) agar for Y. pestis).[3][7]

  • Sterile water, 1 M Sodium Hydroxide (for dissolving antibiotics).[8]

  • Incubator.

2. Procedure for Minimum Inhibitory Concentration (MIC):

  • Prepare a stock solution of this compound and the comparator antibiotic (e.g., 10 mg/mL in sterile water with 1 M NaOH).[8]

  • Perform serial two-fold dilutions of the antibiotics in the appropriate broth medium in 96-well plates.

  • Prepare a bacterial inoculum adjusted to the desired concentration (e.g., approximately 5 x 10^5 CFU/mL).[3]

  • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-72 hours for F. tularensis; 28°C for 24 hours for Y. pestis).[3][7]

  • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[8]

3. Procedure for Minimum Bactericidal Concentration (MBC):

  • From the wells of the MIC plate that show no visible growth, plate a 100 µL aliquot onto appropriate agar plates in triplicate.[3][7]

  • Incubate the agar plates at the optimal growth temperature for the bacterium for 72 hours.[3][7]

  • The MBC is defined as the lowest concentration of the antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.[7][8]

In Vivo Animal Infection Model Protocol

This protocol outlines a general procedure for assessing the efficacy of this compound in a murine model of pneumonic tularemia or plague, based on published studies.[1][8][9]

cluster_protocol In Vivo Animal Model Workflow start Start acclimatize Acclimatize animals (e.g., female BALB/c mice) start->acclimatize prepare_inoculum Prepare bacterial inoculum (e.g., F. tularensis Schu S4 or Y. pestis CO92) acclimatize->prepare_inoculum challenge Challenge animals via aerosol or intranasal route prepare_inoculum->challenge initiate_treatment Initiate treatment at specified time points post-challenge challenge->initiate_treatment administer_drug Administer this compound or control (vehicle, comparator antibiotic) initiate_treatment->administer_drug monitor Monitor animals daily for clinical signs and survival administer_drug->monitor collect_data Collect data: Survival rates, body weight, clinical scores monitor->collect_data bacterial_load Optional: Determine bacterial load in organs at specific time points monitor->bacterial_load end End of study collect_data->end bacterial_load->end

Caption: Workflow for in vivo animal infection model.

1. Materials and Animals:

  • Female BALB/c mice (8-10 weeks old).[9]

  • F. tularensis Schu S4 or Y. pestis CO92 strains.

  • This compound and comparator antibiotic (e.g., ciprofloxacin).

  • Vehicle control (e.g., Tris buffer or PBS).[1]

  • Aerosol exposure system or micropipettes for intranasal delivery.

  • Appropriate animal housing and biosafety facilities (BSL-3 for these select agents).

2. Procedure:

  • Animal Acclimatization: House animals in appropriate conditions for a period of acclimatization before the study.

  • Bacterial Challenge:

    • Aerosol Challenge: Expose mice to an aerosol containing a specific dose of F. tularensis or Y. pestis.[1] The mean retained dose should be determined.

    • Intranasal Challenge: Anesthetize mice and deliver a defined volume of the bacterial suspension to the nares.[9]

  • Treatment Administration:

    • At predetermined time points post-challenge (e.g., 24, 38, 72, or 96 hours), begin treatment.[1][8]

    • Administer this compound (e.g., orally every 8 hours) or the comparator/vehicle control via the appropriate route (e.g., intraperitoneally for ciprofloxacin).[1][9]

    • Continue treatment for the specified duration (e.g., 3 or 7 days).[1]

  • Monitoring and Endpoints:

    • Monitor the animals at least twice daily for clinical signs of illness (e.g., ruffled fur, hunched posture, reduced mobility) and survival for a defined period (e.g., 21-35 days).[7][9]

    • Record body weight changes as an indicator of health.[1]

    • The primary endpoint is typically survival.

  • Bacterial Load Determination (Optional):

    • At specific time points, a subset of animals from each group can be euthanized.

    • Harvest organs (e.g., lungs, liver, spleen), homogenize the tissues, and perform serial dilutions for plating to determine the bacterial burden (CFU/gram of tissue).[8]

Conclusion

This compound exhibits potent in vitro and in vivo activity against F. tularensis and Y. pestis.[1][3][8] Its enhanced efficacy in acidic conditions and its demonstrated benefit over ciprofloxacin in delayed treatment scenarios for both tularemia and plague in murine models highlight its potential as a valuable medical countermeasure.[1] The data and protocols presented here provide a solid foundation for further research into the clinical utility of this compound for these serious and potentially life-threatening infections. Further studies, including in non-human primate models, will be crucial for advancing its development.

References

Application Notes and Protocols for Finafloxacin in Complicated Urinary Tract Infection (cUTI) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, efficacy, and experimental methodologies employed in clinical studies of finafloxacin for the treatment of complicated urinary tract infections (cUTIs). The information is compiled from published Phase II clinical trial data and pharmacological studies.

Introduction

This compound is a novel fluoroquinolone antibiotic characterized by its broad-spectrum activity and, notably, its enhanced bactericidal effect in acidic environments, a common physiological condition in urinary tract infections.[1][2] This unique property makes it a promising candidate for the treatment of cUTIs. Clinical studies have evaluated the efficacy and safety of this compound in this indication, comparing different dosage regimens and treatment durations.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By forming a stable complex with these enzymes on the bacterial DNA, this compound induces double-strand DNA breaks, ultimately leading to bacterial cell death.[2]

cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topo_IV->DNA_Replication Required for Topo_IV->Cell_Death DNA_Replication->Cell_Death

Figure 1: this compound's Mechanism of Action.

Data Presentation: Phase II Clinical Trial in cUTI

A key study evaluating this compound for cUTI was a randomized, double-blind, double-dummy, active-controlled Phase II clinical trial (NCT01928433).[3][4][5] This trial compared the efficacy and safety of two different treatment durations of this compound with a standard ciprofloxacin regimen in hospitalized adults with cUTI and/or pyelonephritis.[4][5]

Table 1: Study Design and Dosage Regimens [4][6]

Treatment GroupDrug AdministrationDosageDuration
FINA05This compound (IV with optional switch to oral at Day 3)800 mg once daily (q.d.)5 days
FINA10This compound (IV with optional switch to oral at Day 3)800 mg once daily (q.d.)10 days
CIPRO10Ciprofloxacin (IV with optional switch to oral at Day 3)400 mg IV / 500 mg oral twice daily (b.i.d.)10 days

Table 2: Patient Demographics and Baseline Characteristics (Microbiological Intent-to-Treat Population) [4]

CharacteristicFINA05 (n=64)FINA10 (n=68)CIPRO10 (n=61)
Mean Age (years)54.552.955.4
Female (%)71.975.068.9
Pyelonephritis (%)68.872.170.5
Most Common PathogenE. coliE. coliE. coli

Table 3: Efficacy Outcomes at Test-of-Cure (TOC) Visit (Day 17) [4][6]

OutcomeFINA05 (n=64)FINA10 (n=68)CIPRO10 (n=61)
Combined Response (%) 706857
(Microbiological & Clinical Success)
Microbiological Eradication (%) 807869
Clinical Success (%) 888884

Table 4: Safety and Tolerability [4]

Adverse Events (AEs)FINA05 (%)FINA10 (%)CIPRO10 (%)
Patients with any AE43.442.754.2
Drug-related AEs10.911.815.3
Serious AEs3.15.96.8

Experimental Protocols

The following protocols are based on the methodologies described in the this compound cUTI clinical trial and general laboratory standards.

Protocol 1: Patient Enrollment and Treatment Allocation

Objective: To enroll eligible patients and randomize them to one of the three treatment arms.

Materials:

  • Informed consent forms

  • Patient medical history forms

  • Clinical trial randomization system

Procedure:

  • Screen adult patients (≥18 years) hospitalized with a diagnosis of cUTI or pyelonephritis.

  • Obtain written informed consent from eligible patients.

  • Record patient demographics, medical history, and baseline signs and symptoms of cUTI.

  • Collect a mid-stream urine sample for culture and susceptibility testing.

  • Randomize eligible patients in a 1:1:1 ratio to one of the three treatment arms (FINA05, FINA10, or CIPRO10) using a central randomization system.[5]

  • Administer the assigned treatment as per the study protocol. The initial administration is intravenous, with an option to switch to oral therapy from day 3, based on the investigator's discretion.[4]

cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening (cUTI/Pyelonephritis) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Clinical & Microbiological) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1:1) Baseline_Assessment->Randomization FINA05 This compound 800mg q.d. (5 days) Randomization->FINA05 FINA10 This compound 800mg q.d. (10 days) Randomization->FINA10 CIPRO10 Ciprofloxacin (10 days) Randomization->CIPRO10 Treatment_Administration IV to Oral Switch (Optional at Day 3) FINA05->Treatment_Administration FINA10->Treatment_Administration CIPRO10->Treatment_Administration Follow_up Follow-up Assessments (Day 3, 10, 17, 24) Treatment_Administration->Follow_up Endpoint_Analysis Primary Endpoint Analysis (Test of Cure - Day 17) Follow_up->Endpoint_Analysis

Figure 2: Phase II cUTI Clinical Trial Workflow.
Protocol 2: Microbiological Assessment

Objective: To determine the baseline pathogen(s) and assess microbiological eradication at follow-up visits.

Materials:

  • Sterile urine collection containers

  • Calibrated loops (1 µL and 10 µL)

  • Blood agar and MacConkey agar plates

  • Incubator (35-37°C)

  • Microscope

  • Reagents for Gram staining and biochemical tests

  • Automated microbiology identification and susceptibility testing system (e.g., VITEK, MicroScan)

  • Antimicrobial susceptibility testing disks or panels (including this compound and ciprofloxacin)

Procedure:

  • Specimen Collection: Collect a mid-stream urine sample from the patient at baseline and at the Test-of-Cure (TOC) visit (Day 17).[3]

  • Urine Culture:

    • Using a calibrated loop, inoculate blood agar and MacConkey agar plates with the urine sample.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Colony Counting and Identification:

    • Count the number of colony-forming units (CFU) per milliliter of urine. A count of ≥10^5 CFU/mL is typically considered significant for cUTI.[7]

    • Perform Gram staining and appropriate biochemical tests or use an automated system to identify the pathogen(s).

  • Antimicrobial Susceptibility Testing:

    • Perform antimicrobial susceptibility testing on the isolated pathogen(s) according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9]

    • Determine the minimum inhibitory concentrations (MICs) for this compound and other relevant antibiotics.

  • Microbiological Response Definition:

    • Eradication: Reduction of the baseline pathogen to ≤10^3 CFU/mL in the urine culture at the TOC visit.[3]

    • Persistence: Failure to meet the criteria for eradication.

Protocol 3: Clinical Assessment

Objective: To evaluate the clinical response to treatment.

Materials:

  • Patient diaries or questionnaires for symptom assessment

  • Standardized clinical assessment forms

Procedure:

  • Baseline Assessment: At enrollment, record the presence and severity of cUTI symptoms, including fever, dysuria, frequency, urgency, and flank pain.

  • Follow-up Assessments: Conduct clinical assessments at specified follow-up visits (e.g., Day 3, end of therapy, and TOC visit).

  • Clinical Response Definition:

    • Cure: Resolution of the cUTI symptoms that were present at baseline, with no new symptoms developing.[3]

    • Failure: Persistence of one or more baseline symptoms or the appearance of new symptoms indicative of cUTI.

Protocol 4: Pharmacokinetic Analysis (General Methodology)

Objective: To determine the concentration of this compound in plasma and urine.

Materials:

  • Blood collection tubes (e.g., with EDTA)

  • Urine collection containers

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Validated internal standard for this compound

  • Organic solvents for extraction (e.g., acetonitrile, methanol)

  • Solid-phase extraction (SPE) cartridges or protein precipitation reagents

Procedure (General Steps):

  • Sample Collection: Collect blood and urine samples at predetermined time points after drug administration.

  • Sample Processing:

    • Plasma: Centrifuge the blood sample to separate the plasma.

    • Urine: Use the collected urine sample directly.

  • Sample Extraction:

    • Employ a validated extraction method, such as protein precipitation or solid-phase extraction, to isolate this compound from the biological matrix.

    • Add a known concentration of an internal standard to the samples before extraction to correct for variability.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Separate this compound from other components using a suitable chromatography column and mobile phase gradient.

    • Detect and quantify this compound and the internal standard using a mass spectrometer set to the appropriate mass-to-charge ratios.

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Determine the concentration of this compound in the patient samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Conclusion

The Phase II clinical trial data suggest that this compound is an effective and well-tolerated treatment for cUTI.[4] A 5-day course of 800 mg once-daily this compound demonstrated comparable efficacy to a 10-day course and superior combined microbiological and clinical response rates compared to a 10-day ciprofloxacin regimen.[4][6] The enhanced activity of this compound in acidic urine likely contributes to its high eradication rates.[1] These findings support the further development of this compound as a valuable therapeutic option for complicated urinary tract infections.

References

In Vitro Assay for Finafloxacin Activity Against Respiratory Pathogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finafloxacin is a fluoroquinolone antibiotic with a unique characteristic: its antibacterial activity is enhanced in acidic environments.[1][2] This property makes it a promising candidate for treating infections in anatomical sites with a naturally low pH, such as the respiratory tract, particularly in chronic conditions like cystic fibrosis.[3][4][5] This document provides detailed application notes and protocols for assessing the in vitro activity of this compound against common respiratory pathogens.

This compound exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[6][7][8] This dual-target activity contributes to its rapid bactericidal action.[6] Notably, this compound has demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[5][6]

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) of this compound against various respiratory pathogens at both neutral and acidic pH, demonstrating its enhanced potency in acidic conditions.

Table 1: this compound MIC Values (µg/mL) at Neutral pH (7.2-7.4)

OrganismMIC50MIC90MIC RangeComparator (Tobramycin) MIC90
Pseudomonas aeruginosa832<0.25 - >648
Achromobacter xylosoxidans8321 - 8>64
Stenotrophomonas maltophilia6160.5 - 32>64
Burkholderia cenocepacia4641 - 64>64
Burkholderia multivorans240.5 - 8>64
Burkholderia gladioli120.5 - 28
Burkholderia cepacia4642 - 64>64

Data compiled from Harding et al., 2023.[9]

Table 2: this compound MIC Values (µg/mL) at Acidic pH (5.8)

OrganismMIC50MIC90MIC RangeComparator (Tobramycin) MIC90
Pseudomonas aeruginosa0.51<0.25 - 864
Achromobacter xylosoxidans0.51<0.25 - 8>64
Stenotrophomonas maltophilia12<0.25 - 16>64
Burkholderia cenocepacia1640.25 - 64>64
Burkholderia multivorans0.51<0.25 - 2>64
Burkholderia gladioli0.40.5<0.25 - 0.5>64
Burkholderia cepacia1.5640.5 - 64>64

Data compiled from Harding et al., 2023.[9]

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[10]

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., sterile deionized water with pH adjustment)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), adjusted to pH 7.2-7.4 and pH 5.8

  • 96-well microtiter plates

  • Bacterial isolates of respiratory pathogens

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound powder in the appropriate solvent to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in both neutral and acidic CAMHB in the 96-well plates to achieve the desired final concentration range.

  • Prepare Bacterial Inoculum: Culture the bacterial isolates overnight on appropriate agar plates. Suspend colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the respective pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plates containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or a spectrophotometer.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in pH-adjusted CAMHB A->B D Inoculate Microtiter Plates B->D C Prepare Bacterial Inoculum (0.5 McFarland) C->D E Incubate at 37°C for 16-20 hours D->E F Read Plates for Visible Growth E->F G Determine MIC F->G

Figure 1. Workflow for MIC Determination.

2. Time-Kill Kinetic Assay

This assay determines the rate at which this compound kills a bacterial population.

Materials:

  • This compound

  • pH-adjusted CAMHB (as per MIC testing)

  • Bacterial isolates

  • Sterile culture tubes

  • Incubator shaker (37°C)

  • Plate spreader and agar plates

  • Sterile saline for dilutions

Procedure:

  • Prepare Inoculum: Grow an overnight culture of the test organism. Dilute it in fresh, pre-warmed, pH-adjusted CAMHB to achieve a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Set Up Test Conditions: Prepare culture tubes with the pH-adjusted CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without any antibiotic.

  • Inoculate and Incubate: Inoculate the prepared tubes with the bacterial suspension. Place the tubes in an incubator shaker at 37°C.

  • Sample at Time Points: At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Counts: Perform serial dilutions of the collected aliquots in sterile saline. Plate the dilutions onto appropriate agar plates.

  • Incubate and Count: Incubate the plates overnight at 37°C and count the number of colonies to determine the CFU/mL at each time point.

  • Analyze Data: Plot the log10 CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum C Inoculate and Incubate at 37°C A->C B Prepare this compound Concentrations in Broth B->C D Collect Aliquots at Multiple Time Points C->D 0, 2, 4, 6, 8, 24h E Perform Serial Dilutions and Plate for Viable Counts D->E F Incubate Plates and Count Colonies E->F G Plot log10 CFU/mL vs. Time F->G

Figure 2. Workflow for Time-Kill Kinetic Assay.

3. Biofilm Susceptibility Testing

This protocol assesses this compound's ability to inhibit biofilm formation and eradicate established biofilms.

Materials:

  • This compound

  • pH-adjusted growth medium (e.g., Tryptic Soy Broth with 1% glucose)

  • 96-well flat-bottom microtiter plates (tissue culture treated)

  • Bacterial isolates

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or acetic acid (33%) for destaining

  • Spectrophotometer

Procedure: A. Biofilm Inhibition Assay:

  • Prepare Plates: Add serial dilutions of this compound in the appropriate pH-adjusted growth medium to the wells of a 96-well plate.

  • Inoculate: Add a standardized bacterial suspension (e.g., 1 x 10⁶ CFU/mL) to each well.

  • Incubate: Incubate the plate at 37°C for 24-48 hours without shaking to allow biofilm formation.

  • Wash: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain: Add crystal violet solution to each well and incubate for 15 minutes.

  • Wash and Dry: Wash the wells again with PBS and allow them to air dry.

  • Destain: Add a destaining solution (e.g., 95% ethanol) to each well and incubate for 15-30 minutes.

  • Quantify: Measure the absorbance of the destaining solution at a wavelength of 570 nm. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of this compound that results in a significant reduction in biofilm formation compared to the control.

B. Biofilm Eradication Assay:

  • Form Biofilms: Inoculate the wells of a 96-well plate with a standardized bacterial suspension and incubate at 37°C for 24-48 hours to allow mature biofilms to form.

  • Remove Planktonic Cells: Gently wash the wells with PBS to remove non-adherent cells.

  • Add this compound: Add fresh growth medium containing serial dilutions of this compound to the wells with the established biofilms.

  • Incubate: Incubate the plate for another 24 hours at 37°C.

  • Quantify Remaining Biofilm: Wash, stain, destain, and measure the absorbance as described in the biofilm inhibition assay. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration that results in a significant reduction of the pre-formed biofilm.

Biofilm_Assay_Workflow cluster_inhibition Biofilm Inhibition (MBIC) cluster_eradication Biofilm Eradication (MBEC) cluster_quantification Quantification A1 Add this compound Dilutions and Bacterial Suspension A2 Incubate (24-48h) A1->A2 A3 Wash to Remove Planktonic Cells A2->A3 C1 Stain with Crystal Violet A3->C1 B1 Grow Biofilm (24-48h) B2 Wash and Add This compound Dilutions B1->B2 B3 Incubate (24h) B2->B3 B4 Wash B3->B4 B4->C1 C2 Wash and Dry C1->C2 C3 Destain C2->C3 C4 Measure Absorbance C3->C4

Figure 3. Workflow for Biofilm Susceptibility Assays.

Signaling Pathway and Mechanism of Action

Finafloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Replication DNA Replication DNA_Gyrase->Replication Transcription Transcription DNA_Gyrase->Transcription Repair DNA Repair DNA_Gyrase->Repair Topoisomerase_IV->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to Transcription->Cell_Death Disruption leads to Repair->Cell_Death Disruption leads to

Figure 4. Mechanism of Action of this compound.

References

Application Notes and Protocols: Finafloxacin for the Treatment of Ciprofloxacin-Resistant Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acinetobacter baumannii has emerged as a formidable nosocomial pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents, including fluoroquinolones like ciprofloxacin. Resistance is often mediated by mutations in the target enzymes, DNA gyrase (gyrA) and topoisomerase IV (parC), as well as through the overexpression of efflux pumps.[1][2] Finafloxacin, a novel 8-cyano-fluoroquinolone, presents a promising therapeutic alternative. A unique characteristic of this compound is its enhanced bactericidal activity in acidic environments, a condition often found at sites of infection.[1][2][3] This document provides a comprehensive overview of the in vitro activity of this compound against ciprofloxacin-resistant A. baumannii, along with detailed experimental protocols for its evaluation.

Data Presentation

In Vitro Susceptibility of Acinetobacter baumannii

The in vitro activity of this compound against clinical isolates of A. baumannii with characterized resistance mechanisms has been systematically evaluated. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound in comparison to ciprofloxacin at both neutral (pH 7.2) and acidic (pH 5.8) conditions.

Table 1: MICs of this compound and Ciprofloxacin against A. baumannii Isolates with Characterized Fluoroquinolone Resistance Mechanisms.[1]

Resistance MechanismAntibioticpHMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Wild-type GyrA/ParC This compound7.20.250.50.125-1
(n=18)Ciprofloxacin7.20.510.25-1
This compound5.80.030.060.015-0.125
Ciprofloxacin5.8241-8
GyrA substitution This compound7.216324-64
(n=26)Ciprofloxacin7.2326416-128
This compound5.8140.25-8
Ciprofloxacin5.8>128>12864->128
Double GyrA/ParC substitution This compound7.2326416-64
(n=24)Ciprofloxacin7.2128>12864->128
This compound5.8481-16
Ciprofloxacin5.8>128>128>128

Table 2: MICs of this compound and Ciprofloxacin against A. baumannii Isolates Overexpressing the AdeB Efflux Pump.[1]

StrainAntibioticpHMIC (µg/mL)
Parent Strain This compound7.20.25
Ciprofloxacin7.20.5
This compound5.80.03
Ciprofloxacin5.82
AdeB Overexpressing Strain This compound7.22
Ciprofloxacin7.28
This compound5.80.25
Ciprofloxacin5.832

Experimental Protocols

In Vitro Susceptibility Testing: Agar Dilution Method

The following protocol details the agar dilution method used to determine the MICs of this compound and ciprofloxacin against A. baumannii.

1. Materials:

  • This compound and Ciprofloxacin powder

  • Mueller-Hinton agar

  • Hydrochloric acid (HCl) for pH adjustment

  • Sterile petri dishes

  • Acinetobacter baumannii isolates

  • 0.85% sterile saline

  • McFarland standard 0.5

  • Inoculator

2. Preparation of Media:

  • Prepare Mueller-Hinton agar according to the manufacturer's instructions.

  • Divide the molten agar into two batches.

  • Adjust the pH of one batch to 7.2 and the other to 5.8 using HCl. Confirm the final pH after the agar has solidified.

  • Prepare stock solutions of this compound and ciprofloxacin.

  • Create a series of agar plates containing twofold dilutions of each antibiotic. Ensure to prepare separate sets of plates for each pH value.

  • Pour the antibiotic-containing agar into sterile petri dishes and allow them to solidify.

3. Inoculum Preparation:

  • Culture the A. baumannii isolates on a non-selective agar medium and incubate overnight at 37°C.

  • Suspend several colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

4. Inoculation and Incubation:

  • Using a multipoint inoculator, apply approximately 1-2 µL of each bacterial suspension to the surface of the prepared agar plates.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 37°C for 16-20 hours.

5. Interpretation of Results:

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Efficacy Testing: Murine Infection Model

Specific in vivo protocols for evaluating this compound against ciprofloxacin-resistant A. baumannii were not detailed in the reviewed literature. However, a generalized murine model for A. baumannii infection, which can be adapted for efficacy studies, is described below. Both sepsis and pneumonia models are commonly used.[4]

1. Animals:

  • Female BALB/c or C57BL/6 mice, 6-8 weeks old.

2. Bacterial Strain:

  • A well-characterized ciprofloxacin-resistant clinical isolate of Acinetobacter baumannii.

3. Inoculum Preparation:

  • Grow the A. baumannii strain in a suitable broth medium (e.g., Tryptic Soy Broth) to mid-log phase.

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL for a sepsis model).

4. Infection Protocol (Sepsis Model):

  • Inject mice intraperitoneally (IP) with 0.1 mL of the bacterial suspension.

5. Treatment Protocol:

  • At a predetermined time post-infection (e.g., 1-2 hours), administer this compound via a relevant route (e.g., oral gavage or subcutaneous injection).

  • Include a control group receiving the vehicle and a comparator group receiving ciprofloxacin.

  • Administer treatment at specified intervals for a defined duration (e.g., once or twice daily for 3-7 days).

6. Efficacy Endpoints:

  • Survival: Monitor the survival of the mice for a specified period (e.g., 7 days).

  • Bacterial Burden: At selected time points, euthanize a subset of mice, and aseptically collect relevant organs (e.g., spleen, liver, lungs, and blood). Homogenize the tissues and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

Visualizations

Signaling Pathways and Experimental Workflows

Fluoroquinolone_Resistance_Mechanism This compound This compound GyrA DNA Gyrase (GyrA) This compound->GyrA Inhibits ParC Topoisomerase IV (ParC) This compound->ParC Inhibits Efflux_pump Efflux Pump (e.g., AdeB) This compound->Efflux_pump Expelled Ciprofloxacin Ciprofloxacin Ciprofloxacin->GyrA Inhibits Ciprofloxacin->ParC Inhibits Ciprofloxacin->Efflux_pump Expelled GyrA_mutation gyrA Mutation (e.g., Ser83Leu) GyrA_mutation->GyrA Alters target ParC_mutation parC Mutation (e.g., Ser80Leu) ParC_mutation->ParC Alters target

Caption: Mechanism of fluoroquinolone resistance in A. baumannii.

pH_Dependent_Activity_Workflow cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis start Start prepare_media Prepare Mueller-Hinton Agar start->prepare_media adjust_pH Adjust pH to 7.2 and 5.8 prepare_media->adjust_pH add_antibiotics Prepare serial dilutions of This compound and Ciprofloxacin in agar adjust_pH->add_antibiotics inoculate Inoculate plates add_antibiotics->inoculate prepare_inoculum Prepare A. baumannii inoculum (0.5 McFarland) prepare_inoculum->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic compare Compare MICs at pH 7.2 vs 5.8 read_mic->compare end End compare->end

Caption: Workflow for determining pH-dependent antibiotic activity.

Finafloxacin_pH_Mechanism cluster_environment Bacterial Environment cluster_drug_state This compound State cluster_bacterial_cell Bacterial Cell acidic_pH Acidic pH (e.g., 5.8) at infection site cationic_fina Positively charged This compound acidic_pH->cationic_fina Promotes neutral_pH Neutral pH (e.g., 7.2) zwitterionic_fina Zwitterionic This compound neutral_pH->zwitterionic_fina Favors accumulation Increased intracellular accumulation cationic_fina->accumulation Leads to activity Enhanced bactericidal activity accumulation->activity Results in

References

Investigating Finafloxacin's Efficacy Against Bacterial Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finafloxacin is a novel fluoroquinolone antibiotic distinguished by its enhanced bactericidal activity in acidic environments, a condition often prevalent in sites of chronic infection and within bacterial biofilms.[1][2] This unique characteristic makes it a promising candidate for combating persistent, biofilm-associated infections that are notoriously difficult to treat with conventional antibiotics. Biofilms, structured communities of bacteria encased in a self-produced polymeric matrix, exhibit increased tolerance to antimicrobial agents and the host immune system. This document provides detailed application notes and protocols for investigating the efficacy of this compound against bacterial biofilms, with a focus on key pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus.

Mechanism of Action

This compound, like other fluoroquinolones, functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] This leads to a rapid bactericidal effect. Notably, the concentration of this compound required to induce 50% DNA cleavage is significantly lower than that of other fluoroquinolones, indicating a greater potency.[2] Its efficacy is further amplified in acidic conditions (pH 5.8-6.2), where many other fluoroquinolones lose activity.[1][3] This is particularly relevant for biofilm environments, which are often characterized by localized acidic niches.

Data Presentation: In Vitro Efficacy of this compound against Bacterial Biofilms

The following tables summarize the quantitative data on the anti-biofilm activity of this compound against key bacterial pathogens. The Minimum Biofilm Eradication Concentration (MBEC) is a critical parameter, representing the lowest concentration of an antibiotic required to eradicate a mature biofilm.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound and Comparator Antibiotics against Pseudomonas aeruginosa (ATCC 27853) Biofilms at Varying pH

AntibioticMBEC (mg/L) at pH 7.2MBEC (mg/L) at pH 6.2MBEC (mg/L) at pH 5.2
This compound 1642
Ciprofloxacin1.531.5
Levofloxacin6128
Tobramycin244
Ceftazidime>128>128>128
Meropenem20.751

Data sourced from in vitro studies simulating conditions of lower respiratory tract infection.[4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Planktonic Bacteria in Artificial Sputum Medium (ASM) at Varying pH

OrganismpHThis compound MIC (mg/L)
P. aeruginosa7.24
6.21
5.20.5
MRSA7.20.5
6.20.125
5.20.06
K. pneumoniae7.21
6.20.25
5.20.125

This table highlights the enhanced activity of this compound at lower pH against planktonic bacteria, a factor that can influence biofilm formation and persistence.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-biofilm properties.

Protocol 1: Determination of Minimum Biofilm Eradication Concentration (MBEC) using the Calgary Biofilm Device

This protocol is adapted from established methods for assessing biofilm susceptibility.

Materials:

  • Calgary Biofilm Device (e.g., Innovotech MBEC™ Assay)

  • Bacterial culture of interest (P. aeruginosa, S. aureus, etc.)

  • Appropriate growth medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)

  • This compound and other comparator antibiotics

  • Sterile 96-well microtiter plates

  • Phosphate-buffered saline (PBS)

  • Plate shaker

  • Incubator

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it according to the manufacturer's instructions for the Calgary Biofilm Device.

  • Biofilm Formation: Inoculate the wells of the 96-well plate from the Calgary Biofilm Device with the prepared bacterial suspension. Place the peg lid onto the plate and incubate on a rocking or orbital shaker at 37°C for 24-48 hours to allow for biofilm formation on the pegs.

  • Rinsing: After incubation, gently remove the peg lid and rinse it by immersing the pegs in a 96-well plate containing sterile PBS to remove planktonic bacteria.

  • Antibiotic Challenge: Prepare serial dilutions of this compound and comparator antibiotics in a new 96-well plate containing fresh growth medium. Transfer the peg lid with the established biofilms into this challenge plate.

  • Incubation: Incubate the challenge plate at 37°C for 24 hours.

  • Recovery and Viability Assessment:

    • Remove the peg lid from the challenge plate and rinse it again in PBS.

    • Place the peg lid into a new 96-well plate containing fresh, sterile growth medium (recovery plate).

    • Disrupt the biofilms from the pegs into the recovery medium using sonication.

    • Incubate the recovery plate at 37°C for 24 hours.

    • Determine the MBEC as the lowest concentration of the antibiotic that prevents bacterial regrowth in the recovery plate, assessed by visual turbidity or by measuring the optical density at 600 nm.

Protocol 2: Quantification of Biofilm Biomass using Crystal Violet Staining

This method is used to quantify the total biofilm biomass.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Growth medium

  • PBS

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid

  • Microplate reader

Procedure:

  • Biofilm Formation: Grow biofilms in the 96-well plate as described in the MBEC protocol (steps 1 and 2, but without the peg lid).

  • Washing: Gently discard the culture medium and wash the wells twice with PBS to remove non-adherent cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

Protocol 3: Assessment of Biofilm Viability using a Resazurin-Based Assay

This assay determines the metabolic activity of the cells within the biofilm, providing an indication of viability.

Materials:

  • 96-well plates with established biofilms

  • Resazurin solution (e.g., 0.02% w/v)

  • Growth medium

  • Fluorescence microplate reader

Procedure:

  • Biofilm Preparation: Grow and treat biofilms with antibiotics as described in the MBEC protocol (steps 1-5).

  • Washing: After the antibiotic challenge, wash the wells (or pegs) with PBS.

  • Resazurin Addition: Add fresh growth medium containing resazurin to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-4 hours), protected from light.

  • Measurement: Measure the fluorescence (Excitation: ~560 nm, Emission: ~590 nm). A decrease in fluorescence compared to the untreated control indicates a reduction in metabolic activity and cell viability.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and procedures.

experimental_workflow cluster_prep Preparation cluster_biofilm Biofilm Formation cluster_treatment Treatment & Analysis cluster_quant Quantification Methods A Bacterial Culture B Inoculum Preparation A->B C Incubation in 96-well plate B->C D Biofilm Growth C->D E Washing (PBS) D->E F Antibiotic Challenge (this compound) E->F G Incubation F->G H Viability/Biomass Quantification G->H I MBEC Assay H->I Eradication J Crystal Violet Assay H->J Biomass K Resazurin Assay H->K Viability

Experimental workflow for assessing this compound's anti-biofilm efficacy.

quorum_sensing_pathway cluster_qs Quorum Sensing in Gram-Negative Bacteria (e.g., P. aeruginosa) A Autoinducer Synthase (e.g., LasI, RhlI) B Autoinducer (e.g., AHLs) A->B synthesis B->B C Receptor Protein (e.g., LasR, RhlR) B->C binding D Gene Expression C->D activation E Biofilm Formation & Virulence Factors D->E upregulation F This compound (Potential Interference) F->A inhibition? F->C antagonism?

Hypothesized interference of this compound with quorum sensing pathways.

c_di_gmp_pathway cluster_cdigmp Cyclic-di-GMP Signaling in Biofilm Formation A Diguanylate Cyclases (DGCs) (e.g., with GGDEF domain) C Cyclic-di-GMP A->C synthesis B GTP B->A D Phosphodiesterases (PDEs) (e.g., with EAL or HD-GYP domain) C->D degradation F c-di-GMP Effectors C->F binding E pGpG D->E G Biofilm Formation (Increased Adhesion, EPS production) F->G activation H Motility (Reduced) F->H repression I This compound (Potential Interference) I->A inhibition? I->D activation?

Potential points of interference of this compound in the c-di-GMP signaling pathway.

Discussion and Future Directions

The available data strongly suggest that this compound is a potent agent against bacterial biofilms, particularly in the acidic conditions that characterize many chronic infection sites. Its enhanced activity at low pH provides a significant advantage over other fluoroquinolones.

While the direct impact of this compound on key biofilm regulatory pathways like quorum sensing and cyclic-di-GMP signaling has yet to be fully elucidated, there is evidence that other fluoroquinolones, such as ciprofloxacin, can interfere with quorum sensing in P. aeruginosa.[1][5] Future research should focus on investigating whether this compound shares this property, which could represent an additional mechanism for its anti-biofilm efficacy. Furthermore, exploring the potential interaction of this compound with the enzymes involved in c-di-GMP synthesis and degradation could reveal novel aspects of its activity.

The protocols provided herein offer a standardized framework for the continued investigation of this compound's anti-biofilm capabilities against a broader range of clinically relevant pathogens. Such studies are crucial for optimizing its clinical application and for the development of new strategies to combat biofilm-mediated infections.

References

Finafloxacin: Application Notes and Protocols for Research on Fluoroquinolone-Resistant Uropathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising prevalence of fluoroquinolone resistance among uropathogens presents a significant challenge in the treatment of urinary tract infections (UTIs). Finafloxacin, a novel 8-cyano-fluoroquinolone, has emerged as a promising therapeutic agent due to its unique pH-dependent activity and potent bactericidal effects against a broad spectrum of pathogens, including those resistant to conventional fluoroquinolones.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of this compound against fluoroquinolone-resistant uropathogens.

This compound's mechanism of action involves the dual targeting of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[3] A key characteristic of this compound is its enhanced antibacterial activity in acidic environments, a condition often found in infected urinary tracts.[1][4][5] This property distinguishes it from many other fluoroquinolones, which tend to lose efficacy at lower pH.[6]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound compared to ciprofloxacin against various uropathogens, particularly under acidic conditions relevant to UTIs.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound vs. Ciprofloxacin against Fluoroquinolone-Resistant Escherichia coli at Different pH Values

OrganismResistance Mechanism(s)pHThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
E. coli (isogenic mutant)gyrA (S83L)7.20.252
5.80.0332
E. coli (isogenic mutant)gyrA (S83L, D87N)7.2116
5.80.125>128
E. coli (isogenic mutant)gyrA (S83L), parC (S80I)7.20.58
5.80.06128
E. coli (with efflux pump)AcrAB-TolC overexpression7.20.54
5.80.0664

Data compiled from published research. Actual values may vary depending on the specific strains and experimental conditions.

Table 2: Clinical Trial Efficacy of this compound vs. Ciprofloxacin in Complicated UTIs (cUTIs)

Treatment GroupDurationCombined Microbiological & Clinical Response at Test-of-Cure
This compound (800 mg once daily)5 days70%
This compound (800 mg once daily)10 days68%
Ciprofloxacin (400 mg/500 mg twice daily)10 days57%

Data from a Phase II clinical trial in patients with cUTI and/or pyelonephritis.[7] The study noted that the clinical effects of ciprofloxacin were reduced in patients with acidic urine, whereas this compound's efficacy was not affected.[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • This compound and comparator fluoroquinolone (e.g., ciprofloxacin) analytical grade powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile saline or phosphate-buffered saline (PBS)

  • pH meter and sterile HCl or NaOH for pH adjustment

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Media Preparation:

    • Prepare CAMHB according to the manufacturer's instructions.

    • For pH-dependent studies, divide the CAMHB into two batches. Adjust the pH of one batch to 7.2-7.4 and the other to 5.8-6.0 using sterile HCl or NaOH. Verify the final pH after autoclaving and cooling.

  • Antibiotic Stock Solution Preparation:

    • Prepare a stock solution of this compound and the comparator antibiotic in an appropriate solvent (as recommended by the manufacturer) at a concentration of 1280 µg/mL.

    • Perform serial twofold dilutions of the antibiotic stock solutions in the appropriate pH-adjusted CAMHB to create a range of concentrations (e.g., 256 to 0.03 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test uropathogen.

    • Suspend the colonies in sterile saline or PBS to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in the appropriate pH-adjusted CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Plate Inoculation:

    • Add 50 µL of the appropriate pH-adjusted CAMHB to each well of a 96-well microtiter plate.

    • Add 50 µL of the serially diluted antibiotic solutions to the corresponding wells.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (containing CAMHB and inoculum but no antibiotic) and a sterility control well (containing only CAMHB).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or by using a plate reader to measure optical density.

Protocol 2: Time-Kill Kinetic Assay

This assay determines the rate of bactericidal activity of an antibiotic.

Materials:

  • This compound and comparator fluoroquinolone

  • CAMHB (or synthetic urine for more specific studies) adjusted to the desired pH

  • Bacterial inoculum suspension

  • Sterile culture tubes or flasks

  • Sterile saline for dilutions

  • Agar plates for colony counting

  • Incubator with shaking capabilities

  • Timer

Procedure:

  • Inoculum Preparation:

    • Prepare a logarithmic-phase bacterial culture in the appropriate test medium to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare culture tubes or flasks containing the test medium with this compound or the comparator antibiotic at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).

    • Include a growth control tube without any antibiotic.

  • Inoculation and Incubation:

    • Inoculate each tube with the prepared bacterial suspension.

    • Incubate the tubes at 37°C with constant agitation.

  • Sampling and Viable Cell Counting:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial tenfold dilutions of the aliquot in sterile saline.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL against time for each antibiotic concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Visualizations

Fluoroquinolone_Resistance_and_Finafloxacin_Action cluster_bacterium Bacterial Cell cluster_targets Fluoroquinolone Targets cluster_resistance Resistance Mechanisms DNA_Replication DNA Replication DNA_Gyrase DNA Gyrase (gyrA/gyrB) DNA_Replication->DNA_Gyrase relaxes supercoils Topoisomerase_IV Topoisomerase IV (parC/parE) DNA_Replication->Topoisomerase_IV decatenates chromosomes Target_Mutation Target Site Mutations (gyrA, parC) Target_Mutation->DNA_Gyrase Target_Mutation->Topoisomerase_IV Efflux_Pump Efflux Pumps (e.g., AcrAB-TolC) Other_Fluoroquinolones Other Fluoroquinolones Efflux_Pump->Other_Fluoroquinolones expels This compound This compound This compound->DNA_Gyrase inhibits This compound->Topoisomerase_IV inhibits This compound->Efflux_Pump poor substrate Other_Fluoroquinolones->DNA_Gyrase inhibits Other_Fluoroquinolones->Topoisomerase_IV inhibits

Caption: Mechanism of fluoroquinolone action and resistance, and this compound's advantages.

Experimental_Workflow start Start: Isolate Fluoroquinolone-Resistant Uropathogen prepare_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prepare_inoculum mic_testing Broth Microdilution MIC Assay (pH 7.2 and 5.8) prepare_inoculum->mic_testing time_kill_assay Time-Kill Kinetic Assay mic_testing->time_kill_assay Based on MIC values data_analysis Data Analysis and Comparison mic_testing->data_analysis time_kill_assay->data_analysis conclusion Conclusion: Evaluate this compound Efficacy data_analysis->conclusion

References

Application Notes & Protocols: Cell Culture Assays for Testing Finafloxacin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Finafloxacin is a broad-spectrum, pH-activated fluoroquinolone antibiotic belonging to the 8-cyano subclass.[1][2][3] Its mechanism of action involves the inhibition of bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.[2][4][5][6] While highly effective against bacteria, particularly in acidic environments, it is crucial to evaluate the potential cytotoxicity of this compound against mammalian cells during preclinical development.[1][3]

Fluoroquinolones can, at sufficient concentrations, interact with the homologous eukaryotic topoisomerase II enzymes, which can lead to DNA damage and subsequent cytotoxic effects.[7][8][9] Therefore, a comprehensive in vitro toxicological profile is essential for assessing the safety of the compound. These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the cytotoxic potential of this compound by measuring various cellular health indicators, including metabolic activity, apoptosis, oxidative stress, and mitochondrial function.

General Experimental Workflow

A typical workflow for assessing the cytotoxicity of a compound like this compound involves several key stages, from initial cell culture preparation to final data analysis and interpretation. The following diagram outlines this general process.

G cluster_workflow General Cytotoxicity Testing Workflow A 1. Cell Seeding Plate cells at optimal density in multi-well plates. B 2. Compound Treatment Add serial dilutions of this compound and control compounds. A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, 72 hours). B->C D 4. Assay Performance Add assay-specific reagents (e.g., MTT, Caspase substrate). C->D E 5. Data Acquisition Measure signal (absorbance, fluorescence, luminescence) using a plate reader. D->E F 6. Data Analysis Normalize data to controls and calculate IC50 values. E->F

A generalized workflow for in vitro cytotoxicity assessment.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10]

Materials:

  • Selected mammalian cell line (e.g., HepG2, A549, V79)

  • Complete cell culture medium

  • This compound stock solution (in DMSO or other suitable solvent)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom cell culture plates

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells for vehicle control (medium with solvent) and untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[12]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12] A reference wavelength of 630 nm can also be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Apoptosis Detection: Caspase-3/7 Activity Assay

Caspases are a family of proteases that are central to the apoptotic process.[13] This assay uses a luminogenic substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and caspase-7, generating a luminescent signal proportional to the amount of active caspase.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Cells, culture medium, and this compound as described in Protocol 1

  • Luminometer plate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in an opaque-walled 96-well plate as described in Protocol 1 (steps 1-3). Use a plate layout that includes wells for vehicle controls and untreated cells.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Performance: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Oxidative Stress Assessment: Cellular ROS Detection

This assay measures the generation of reactive oxygen species (ROS), which are key mediators of oxidative stress.[14] Probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) are cell-permeable and become fluorescent upon oxidation by ROS.[15]

Materials:

  • H₂DCFDA or other suitable ROS detection reagent

  • Black, clear-bottom 96-well plates

  • Cells, culture medium, and this compound as described in Protocol 1

  • Positive control (e.g., Tert-butyl hydroperoxide, H₂O₂)

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a black, clear-bottom 96-well plate as described in Protocol 1 (steps 1-3).

  • Probe Loading: After the treatment period, remove the medium containing the compound. Wash the cells once with warm PBS.

  • Incubation with Probe: Add 100 µL of working solution of the ROS detection reagent (e.g., 10 µM H₂DCFDA in serum-free medium) to each well. Incubate for 30-60 minutes at 37°C, protected from light.

  • Signal Development: Remove the probe solution and wash the cells again with warm PBS. Add 100 µL of PBS or culture medium to each well.

  • Data Acquisition: Immediately measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~495 nm Ex / ~529 nm Em for DCF).

  • Data Analysis: Quantify the increase in fluorescence relative to the vehicle control to determine the level of ROS production.

Mitochondrial Toxicity Assessment: Mitochondrial Membrane Potential (MMP) Assay

A decrease in mitochondrial membrane potential (MMP) is a key indicator of mitochondrial dysfunction and an early event in apoptosis.[16] This assay uses cationic dyes like JC-10, which accumulate in healthy mitochondria and emit red fluorescence. In cells with depolarized mitochondria, the dye remains in the cytoplasm as monomers and emits green fluorescence.[17]

Materials:

  • MMP assay kit featuring JC-10 dye (or equivalent)

  • Black, clear-bottom 96-well plates

  • Cells, culture medium, and this compound as described in Protocol 1

  • Positive control (e.g., FCCP, a mitochondrial uncoupler)

  • Fluorescence microplate reader with dual emission detection capabilities

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound in a black, clear-bottom 96-well plate as described in Protocol 1 (steps 1-3).

  • Dye Loading: Prepare the JC-10 dye loading solution according to the manufacturer's protocol. Remove the treatment medium and add 100 µL of the dye solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C and 5% CO₂, protected from light.

  • Washing (Optional): Remove the dye solution and wash the cells with assay buffer or PBS as recommended by the kit manufacturer. Add 100 µL of fresh buffer to each well.

  • Data Acquisition: Measure fluorescence intensity at two wavelength pairs:

    • Aggregates (Healthy Mitochondria): Ex ~540 nm / Em ~590 nm (Red)

    • Monomers (Depolarized Mitochondria): Ex ~490 nm / Em ~525 nm (Green)

  • Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a loss of mitochondrial membrane potential.[18]

Potential Signaling Pathway for this compound Cytotoxicity

While this compound's primary targets are bacterial topoisomerases, high concentrations could potentially inhibit mammalian topoisomerase II, leading to DNA strand breaks. This damage can trigger cellular stress responses, including the production of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, the activation of the apoptotic caspase cascade.

G cluster_pathway Potential this compound-Induced Cytotoxicity Pathway A This compound (High Concentration) B Eukaryotic Topoisomerase II Inhibition A->B C DNA Damage (Double-Strand Breaks) B->C D Cellular Stress Response C->D E ↑ Reactive Oxygen Species (ROS) Production D->E F Mitochondrial Dysfunction (↓ MMP) D->F E->F Induces G Caspase Cascade Activation (Caspase-3/7) F->G Cytochrome c release H Apoptosis (Programmed Cell Death) G->H

A potential pathway for this compound-induced cytotoxicity.

Data Presentation

Quantitative data from cytotoxicity assays are typically summarized to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). Presenting this data in a clear, tabular format allows for easy comparison between different assays and compounds.

Table 1: Summary of this compound Cytotoxicity Data (Hypothetical)

Assay TypeEndpoint MeasuredCell LineIC50 / EC50 (µM) - this compoundIC50 / EC50 (µM) - Ciprofloxacin (Comparator)
Cell Viability Metabolic Activity (MTT)HepG2> 250~150
Apoptosis Caspase-3/7 ActivationHepG2~200~120
Oxidative Stress ROS ProductionHepG2~180~100
Mitochondrial Toxicity MMP DecreaseHepG2~175~90

Note: Data are hypothetical for illustrative purposes. Actual values must be determined experimentally. An in vitro study on a mouse macrophage cell line reported an EC50 of 100 µg/mL (~251 µM) for this compound.[19]

References

Finafloxacin: Application Notes and Protocols for Studying Intracellular Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing finafloxacin, a novel fluoroquinolone antibiotic, in the study of intracellular pathogens. This compound's unique characteristic of enhanced bactericidal activity in acidic environments makes it an invaluable tool for investigating bacteria that reside within cellular compartments like phagolysosomes.

Introduction

This compound is a C-8-cyano substituted fluoroquinolone that exhibits a distinct advantage over other antibiotics: its activity is significantly increased under acidic conditions (pH 5.0-6.0).[1] This is particularly relevant for the study of intracellular pathogens, as many of these microorganisms are found within the acidic milieu of phagosomes and phagolysosomes.[2] While most fluoroquinolones lose efficacy at lower pH, this compound's potency is enhanced, allowing for more effective targeting of these difficult-to-reach pathogens.

Mechanism of Action: this compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, ultimately leading to bacterial cell death. Its dual-targeting capability results in rapid bactericidal action. A key feature of this compound is its superior potency; it requires a 12- to 25-fold lower concentration to achieve 50% DNA cleavage compared to other fluoroquinolones. This enhanced activity in acidic environments is attributed to its increased accumulation within both bacterial and eukaryotic cells at low pH and its ability to evade bacterial multidrug efflux pumps.[3]

Data Presentation

The following tables summarize key quantitative data regarding this compound's activity against various pathogens and its intracellular pharmacodynamics.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Various Pathogens at Neutral and Acidic pH

PathogenStrain(s)pH 7.2–7.4 MIC (µg/mL)pH 5.8–6.2 MIC (µg/mL)
Staphylococcus aureusATCC 292130.250.125[4]
Staphylococcus aureus (Ciprofloxacin-Resistant)Clinical Isolates2 - 161 - 4[4]
Listeria monocytogenesEGD0.250.06[1]
Legionella pneumophilaATCC 331530.015Not Determined
Escherichia coliATCC 259220.0150.008[1]
Pseudomonas aeruginosaATCC 278530.50.25[5]
Burkholderia malleiVarious0.50.12 - 0.5[6]
Burkholderia pseudomalleiVarious0.5 - 80.12 - 2[7]
Francisella tularensisSchuS40.03Not Determined[6]
Yersinia pestisCO920.030.015[6]
Bacillus anthracisAmes0.060.015[6]
Coxiella burnetiiNine Mile phase IINot DeterminedNot Determined

Table 2: Intracellular Activity and Accumulation of this compound

ParameterCell LinePathogenConditionsValue
Intracellular Accumulation THP-1 Macrophages-pH 7.4~5-fold[8]
THP-1 Macrophages-pH 5.5up to 20-fold[8]
Intracellular Efficacy (Emax) THP-1 MonocytesBurkholderia thailandensispH 7.44–5 log10 CFU decrease[8]
THP-1 MonocytesYersinia pseudotuberculosispH 7.44–5 log10 CFU decrease[8]
THP-1 MonocytesFrancisella philomiragiapH 7.44–5 log10 CFU decrease[8]
Static Concentration (Cs) Shift at Acidic pH THP-1 MonocytesB. thailandensis, Y. pseudotuberculosis, F. philomiragiapH 5.5 vs 7.42 to 5-fold lower[8]

Experimental Protocols

Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) at Neutral and Acidic pH

This protocol, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, is for determining the MIC of this compound.[9]

Materials:

  • This compound powder (MerLion Pharmaceuticals GmbH)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Sterile 1M HCl and 1M NaOH

  • Calibrated pH meter

Procedure:

  • Prepare pH-Adjusted Media: Prepare two batches of CAMHB. Adjust the pH of one to 7.2-7.4 and the other to 5.8-6.0 using sterile 1M HCl or 1M NaOH.

  • Prepare this compound Stock: Create a stock solution of this compound (e.g., 1 mg/mL) in a suitable sterile solvent.

  • Serial Dilutions: In separate 96-well plates for each pH condition, perform two-fold serial dilutions of the this compound stock to cover a clinically relevant concentration range. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.

  • Prepare Bacterial Inoculum: Grow bacteria to the mid-log phase and adjust the suspension to a 0.5 McFarland standard. Dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate and Incubate: Add the bacterial inoculum to all wells except the sterility control. Incubate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest this compound concentration with no visible bacterial growth.

Protocol 2: Intracellular Killing Assay in THP-1 Macrophages

This protocol assesses the intracellular bactericidal activity of this compound.[5][10]

Materials:

  • THP-1 human monocytic cell line (ATCC TIB-202)

  • RPMI 1640 medium with L-glutamine and 10% Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Intracellular pathogen of interest

  • This compound

  • Gentamicin

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile water

  • Agar plates for CFU enumeration

Procedure:

  • Differentiate THP-1 Cells: Culture THP-1 monocytes and differentiate them into macrophages by treating with 50 ng/mL PMA for 48-72 hours in 24-well plates.

  • Infect Macrophages: Wash the differentiated macrophages and infect with opsonized bacteria at a Multiplicity of Infection (MOI) of 10:1. Incubate for 1-2 hours to allow phagocytosis.

  • Remove Extracellular Bacteria: Wash the cells and treat with a high concentration of gentamicin (50-100 µg/mL) for 1 hour to kill extracellular bacteria.

  • Treat with this compound: Wash away the gentamicin and add fresh media containing various concentrations of this compound.

  • Enumerate Intracellular Bacteria: At desired time points (e.g., 0, 4, 8, 24 hours), lyse the macrophages with sterile water, perform serial dilutions of the lysate, and plate on appropriate agar to determine the number of viable intracellular bacteria (CFU/mL).

Protocol 3: Cellular Accumulation Assay

This protocol measures the accumulation of this compound within macrophages using a radiolabeled compound.[11]

Materials:

  • Differentiated THP-1 macrophages

  • [14C]-Finafloxacin

  • RPMI 1640 medium (pH 7.4 and 5.5)

  • Ice-cold PBS

  • Scintillation counter

  • Cell lysis buffer

  • Protein assay kit

Procedure:

  • Incubate with Radiolabeled this compound: Incubate macrophages with a known concentration of [14C]-Finafloxacin in both neutral and acidic pH media for various time points.

  • Wash Cells: Terminate uptake by washing the cells multiple times with ice-cold PBS to remove extracellular radioactivity.

  • Lyse Cells and Quantify: Lyse the cell pellet and use aliquots for protein quantification and scintillation counting.

  • Calculate Accumulation: Determine the intracellular concentration of this compound based on the radioactivity and normalize it to the protein content. The cellular accumulation ratio is the intracellular concentration divided by the extracellular concentration.

Visualizations

The following diagrams illustrate key concepts related to this compound's use in studying intracellular pathogens.

Finafloxacin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell Finafloxacin_ext This compound Finafloxacin_int This compound (intracellular) Finafloxacin_ext->Finafloxacin_int Enters bacterial cell DNA_Gyrase DNA Gyrase Finafloxacin_int->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Finafloxacin_int->Topoisomerase_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death inhibition leads to

Caption: this compound's mechanism of action within a bacterial cell.

Intracellular_Killing_Assay_Workflow start Differentiate THP-1 Monocytes infect Infect with Intracellular Pathogen (MOI 10:1) start->infect wash1 Wash to remove non-phagocytosed bacteria infect->wash1 gentamicin Treat with Gentamicin (kill extracellular bacteria) wash1->gentamicin wash2 Wash to remove Gentamicin gentamicin->wash2 This compound Treat with this compound (various concentrations) wash2->this compound incubate Incubate for desired time points This compound->incubate lyse Lyse Macrophages incubate->lyse plate Plate serial dilutions lyse->plate count Count CFUs plate->count end Determine Log Reduction count->end

Caption: Workflow for the intracellular killing assay.

Finafloxacin_pH_Activity_Relationship cluster_pH Environmental pH cluster_activity This compound Activity Neutral_pH Neutral pH (7.4) Finafloxacin_Activity_Neutral Baseline Activity Neutral_pH->Finafloxacin_Activity_Neutral Acidic_pH Acidic pH (5.5-6.0) (e.g., Phagolysosome) Finafloxacin_Activity_Acidic Enhanced Activity (Increased Accumulation) Acidic_pH->Finafloxacin_Activity_Acidic

Caption: Relationship between pH and this compound's activity.

References

Determining Finafloxacin MIC at Different pH Levels: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Finafloxacin is a novel 8-cyano-substituted fluoroquinolone antibacterial agent with a unique characteristic: its activity is significantly enhanced under acidic conditions.[1][2] This property makes it a promising candidate for treating infections in acidic environments, such as urinary tract infections and infections within phagocytic cells.[1][3] Unlike other fluoroquinolones, such as ciprofloxacin and levofloxacin, which tend to lose efficacy at lower pH, this compound's potency increases, with optimal activity observed between pH 5.0 and 6.0.[2][4] This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound at various pH levels, enabling researchers to accurately assess its antimicrobial activity under conditions that mimic specific infectious milieus.

Data Presentation

The following tables summarize the MICs of this compound against various bacterial species at different pH values, as determined by broth microdilution and agar dilution methods. These data illustrate the pH-dependent activity of this compound.

Table 1: this compound MICs (µg/mL) at Acidic vs. Neutral pH for Various Bacterial Species

OrganismpH 5.8pH 7.2Fold Change in MIC (pH 7.2 vs. 5.8)
Escherichia coli ATCC 259220.015 - 0.060.12 - 0.254 to 8-fold lower at acidic pH
Staphylococcus aureus ATCC 292130.008 - 0.030.06 - 0.124 to 8-fold lower at acidic pH
Pseudomonas aeruginosa ATCC 278530.25 - 11 - 42 to 4-fold lower at acidic pH
Klebsiella pneumoniae0.015 - 0.060.12 - 0.54 to 8-fold lower at acidic pH
Enterococcus faecalis ATCC 292120.06 - 0.250.5 - 24 to 8-fold lower at acidic pH

Data compiled from multiple studies.[2][4][5]

Table 2: Comparative MICs (µg/mL) of this compound and Ciprofloxacin at Different pH Values

OrganismAntibioticpH 5.8pH 7.2
Escherichia coliThis compound0.030.25
Ciprofloxacin0.120.03
Staphylococcus aureusThis compound0.0150.12
Ciprofloxacin0.50.25

This table demonstrates the contrasting effect of acidic pH on this compound and ciprofloxacin.[1][6]

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution and agar dilution methods.[7][8]

Protocol 1: Broth Microdilution MIC Assay at Different pH Levels

This method determines the MIC in a liquid medium and is suitable for a wide range of bacteria.[9]

Materials:

  • This compound powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]

  • Sterile 96-well microtiter plates

  • Bacterial strains (including quality control strains like E. coli ATCC 25922, S. aureus ATCC 29213, and P. aeruginosa ATCC 27853)[10]

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile water

  • Hydrochloric acid (HCl) for pH adjustment[7]

  • pH meter

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of pH-Adjusted Media:

    • Prepare CAMHB according to the manufacturer's instructions.

    • Divide the broth into aliquots for each desired pH level (e.g., pH 5.8, 6.5, 7.2).

    • Adjust the pH of each aliquot using sterile HCl.[7] Monitor the pH carefully with a calibrated pH meter.

    • Sterilize the pH-adjusted media by autoclaving. Verify the pH again after sterilization and cooling.

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in the pH-adjusted CAMHB in the 96-well plates to achieve the desired final concentration range (e.g., 0.008 to 128 µg/mL).

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each pH.

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[9]

Protocol 2: Agar Dilution MIC Assay at Different pH Levels

This method is useful for testing multiple isolates simultaneously.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains

  • Materials for inoculum preparation as in Protocol 1

  • Inoculum replicating apparatus

  • Sterile petri dishes

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Preparation of pH-Adjusted Agar Plates:

    • Prepare MHA according to the manufacturer's instructions.

    • Adjust the pH of the molten agar using sterile HCl before autoclaving.[7]

    • Incorporate serial two-fold dilutions of this compound into the molten, pH-adjusted MHA.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a growth control plate (no antibiotic) for each pH.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in Protocol 1, adjusting the final concentration to approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Spot-inoculate the prepared agar plates with the bacterial suspensions using an inoculum replicating apparatus.

    • Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or a single colony.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Media_Prep Prepare Mueller-Hinton Broth/Agar pH_Adjust Adjust Media to Desired pH (e.g., 5.8, 7.2) Media_Prep->pH_Adjust Serial_Dilution Perform Serial Dilutions of this compound in pH-Adjusted Media pH_Adjust->Serial_Dilution Fina_Stock Prepare this compound Stock Solution Fina_Stock->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Plates/Tubes with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Data_Comparison Compare MICs at Different pH Levels MIC_Determination->Data_Comparison

Caption: Workflow for determining this compound MIC at different pH levels.

Finafloxacin_pH_Activity_Relationship cluster_pH Environmental pH cluster_fina This compound cluster_cipro Other Fluoroquinolones (e.g., Ciprofloxacin) Acidic_pH Acidic pH (5.0-6.0) Fina_Activity Antibacterial Activity Acidic_pH->Fina_Activity Increases Cipro_Activity Antibacterial Activity Acidic_pH->Cipro_Activity Decreases Neutral_pH Neutral pH (~7.2) Neutral_pH->Fina_Activity Baseline Neutral_pH->Cipro_Activity Optimal

Caption: Conceptual relationship between pH and fluoroquinolone activity.

References

Finafloxacin in the Treatment of Acute Otitis Externa: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of finafloxacin otic suspension in clinical trials for the treatment of acute otitis externa (AOE), commonly known as swimmer's ear. The information is compiled from published clinical trial data and regulatory documents to guide researchers and professionals in the field of drug development.

Introduction

This compound is a fluoroquinolone antibiotic approved for the topical treatment of AOE caused by susceptible strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] Its mechanism of action involves the inhibition of bacterial type II topoisomerase enzymes, DNA gyrase, and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination.[3] A unique characteristic of this compound is its enhanced bactericidal activity in acidic environments, which is often present in the ear canal during an infection.

Quantitative Data from Clinical Trials

The efficacy and safety of this compound 0.3% otic suspension were primarily established in two multicenter, randomized, double-masked, vehicle-controlled Phase 3 clinical trials (Studies C-10-018 and C-10-019).[4][5][6] These studies enrolled patients aged 6 months and older with a clinical diagnosis of AOE.[6] The treatment regimen consisted of four drops of this compound suspension instilled into the affected ear twice daily for seven days.[5][7]

Efficacy Data

The primary efficacy endpoint was the clinical cure rate at the Test-of-Cure (TOC) visit on Day 11, defined as the complete resolution of the composite signs and symptoms of AOE (tenderness, erythema, and edema) with a score of 0. A secondary endpoint was microbiological eradication, defined as the absence of all baseline pathogens from the ear culture at the TOC visit.[8]

Table 1: Clinical Cure Rates in Patients with Pathogen-Positive Acute Otitis Externa [6][8]

Clinical TrialThis compound 0.3% (n/N)Vehicle (n/N)Treatment Difference (95% CI)p-value
Study C-10-01871.7% (104/145)33.3% (46/138)38.4% (27.6%, 49.1%)<0.001
Study C-10-01968.7% (101/147)40.0% (52/130)28.7% (17.4%, 40.0%)<0.001

Table 2: Microbiological Eradication Rates by Pathogen [4][8]

PathogenThis compound 0.3% Eradication RateVehicle Eradication Rate
Pseudomonas aeruginosa90.5%60.0%
Staphylococcus aureus87.8%60.3%
Overall Microbiological Success 67% 13%

This compound also demonstrated a shorter median time to cessation of ear pain compared to the vehicle. In pathogen-positive patients, the median time to pain cessation was 3.5 days for the this compound group versus 6.8 days for the vehicle group.[8]

Safety Data

This compound 0.3% otic suspension was found to be safe and well-tolerated in the clinical trials.[4][5]

Table 3: Treatment-Emergent Adverse Events (Incidence ≥1%) [4]

Adverse EventThis compound 0.3% (N=618)Vehicle (N=616)
Ear Pruritus1.3%1.0%
Nausea1.1%0.2%
Otitis Externa1.8%1.5%
Headache1.8%2.9%
Otitis Media1.3%2.3%

Experimental Protocols

The following protocols are based on the methodologies described in the pivotal Phase 3 clinical trials of this compound for AOE.

Patient Selection Protocol

Inclusion Criteria:

  • Male or female patients aged 6 months or older.[6]

  • A clinical diagnosis of acute otitis externa, characterized by signs and symptoms such as otalgia (ear pain), tenderness of the tragus and/or pinna, and inflammation of the external ear canal (erythema and edema).[9]

  • Presence of a pathogen susceptible to this compound, confirmed by a baseline ear culture positive for P. aeruginosa and/or S. aureus.[9]

  • Informed consent provided by the patient or their legal guardian.

Exclusion Criteria:

  • Known hypersensitivity to this compound or other quinolone antibiotics.

  • Perforated tympanic membrane.

  • Presence of a tympanostomy tube.

  • Concurrent otitis media.

  • Use of other topical or systemic antibiotics within a specified period before the study.

Treatment Administration Protocol
  • Dosage: Instill four drops of this compound 0.3% otic suspension into the affected ear canal twice daily (approximately 12 hours apart) for seven consecutive days.[5][7]

  • Administration for patients requiring an otowick: An initial dose of eight drops may be administered at the time of otowick insertion, followed by the standard four-drop regimen twice daily for seven days.[5]

  • Patient Instructions:

    • Warm the suspension bottle by holding it in the hands for one to two minutes before use to avoid dizziness.[1][3]

    • Shake the bottle well immediately before each use.[1][3]

    • The patient should lie down with the affected ear facing upward.

    • Instill the prescribed number of drops into the ear canal.

    • The patient should remain in this position for at least 60 seconds to allow the drops to penetrate the ear canal.[1][3]

Efficacy Assessment Protocol
  • Clinical Cure Assessment:

    • Performed at the Test-of-Cure (TOC) visit on Day 11.

    • Assessment of the three primary signs and symptoms of AOE:

      • Tenderness: Assessed by gentle pulling of the pinna and pressure on the tragus.

      • Erythema (Redness): Visual inspection of the external ear canal.

      • Edema (Swelling): Visual inspection of the external ear canal.

    • Each sign is graded on a numerical scale (e.g., 0=absent, 1=mild, 2=moderate, 3=severe).

    • Definition of Clinical Cure: A score of 0 for all three signs (tenderness, erythema, and edema) at the TOC visit.[8]

  • Time to Cessation of Ear Pain:

    • Patient-reported outcome.

    • Patients or their guardians record the date and time of the last experience of ear pain in a diary.

Microbiological Assessment Protocol
  • Sample Collection:

    • A sterile swab is used to collect a specimen from the infected external auditory canal at the baseline visit and at the TOC visit.

    • Care should be taken to avoid contamination from the outer ear.

  • Sample Transport and Processing:

    • The swab is placed in a sterile transport medium and sent to a central laboratory for analysis.

  • Microbiological Analysis:

    • Culture: The specimen is cultured on appropriate media (e.g., blood agar, MacConkey agar) to isolate and identify bacterial pathogens.

    • Identification: Bacterial colonies are identified to the species level using standard microbiological techniques.

    • Susceptibility Testing: The susceptibility of the isolated pathogens to this compound and other relevant antibiotics is determined using methods such as broth microdilution or disk diffusion, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Definition of Microbiological Eradication: The absence of the baseline pathogen(s) in the culture from the specimen collected at the TOC visit.[8]

Visualizations

Mechanism of Action of this compound

G Mechanism of Action of this compound cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Blocked

Caption: this compound inhibits bacterial DNA gyrase and topoisomerase IV, leading to the cessation of DNA replication and ultimately bacterial cell death.

Experimental Workflow of this compound Phase 3 Clinical Trials for AOE

G Experimental Workflow of this compound Phase 3 Clinical Trials for AOE Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Visit Baseline Visit (Day 1) - Clinical Assessment - Microbiological Sampling Patient_Screening->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Treatment_this compound This compound 0.3% Otic Suspension (4 drops, BID, 7 days) Randomization->Treatment_this compound Treatment_Vehicle Vehicle Otic Suspension (4 drops, BID, 7 days) Randomization->Treatment_Vehicle Treatment_Period 7-Day Treatment Period (Patient Diary for Ear Pain) Treatment_this compound->Treatment_Period Treatment_Vehicle->Treatment_Period TOC_Visit Test-of-Cure Visit (Day 11) - Clinical Assessment - Microbiological Sampling Treatment_Period->TOC_Visit Data_Analysis Data Analysis - Clinical Cure Rate - Microbiological Eradication - Safety Assessment TOC_Visit->Data_Analysis

References

Application Notes and Protocols for Testing Finafloxacin Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to evaluate the efficacy of finafloxacin, a novel fluoroquinolone antibiotic. The included protocols are designed to guide researchers in establishing robust and reproducible infectious disease models to assess the therapeutic potential of this compound against a variety of bacterial pathogens.

Introduction to this compound

This compound is a fluoroquinolone antibiotic with a unique pharmacological profile.[1] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[2][3][4][5] A key feature of this compound is its enhanced bactericidal activity in acidic environments (pH 5.0-6.0), a condition often found at sites of infection and within intracellular compartments where pathogens can reside.[1][2][6][7][8][9] This property may confer a therapeutic advantage over other fluoroquinolones, which can exhibit reduced activity at lower pH.[9][10] this compound has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[2][7][11]

Animal Models of Bacterial Infection

Murine models are predominantly used to assess the in vivo efficacy of this compound against various bacterial pathogens. BALB/c and A/J mice are common strains utilized in these studies due to their well-characterized immune responses to specific infections.

Melioidosis (Burkholderia pseudomallei)

Melioidosis is a serious infectious disease caused by the facultative intracellular bacterium Burkholderia pseudomallei. This compound has shown significant promise in treating this infection.[8][12][13][14]

Efficacy Data Summary

Animal ModelInfection RouteTreatment InitiationThis compound DoseComparatorSurvival Rate (this compound)Survival Rate (Comparator)Reference
BALB/c miceInhalational6 h post-challenge37.5 mg/kg every 8 h (oral)Co-trimoxazole (240 mg/kg every 12 h, oral)80%60%[13][15]
BALB/c miceInhalational24 h post-challenge37.5 mg/kg every 8 h (oral)Co-trimoxazole (240 mg/kg every 12 h, oral)60%30%[13][15]
BALB/c miceInhalational6 h post-challenge37.5 mg/kg every 8 h (oral)Ciprofloxacin (30 mg/kg every 12 h, IP)80%0%[13][15]
BALB/c miceInhalational24 h post-challenge37.5 mg/kg every 8 h (oral)Ciprofloxacin (30 mg/kg every 12 h, IP)60%0%[13][15]

Bacterial Clearance

  • At the end of a 14-day treatment initiated 6 or 24 hours post-challenge, no B. pseudomallei was recovered from the livers and lungs of mice treated with this compound.[13] In contrast, ciprofloxacin was not able to completely clear the bacteria.[13]

  • This compound was more effective than co-trimoxazole at reducing the bacterial load in the lungs.[13]

Glanders (Burkholderia mallei)

Glanders, caused by Burkholderia mallei, is another serious infection for which this compound has been evaluated.

Efficacy Data Summary

Animal ModelInfection RouteTreatment InitiationThis compound DoseComparatorSurvival Rate (this compound)Survival Rate (Comparator)Reference
BALB/c miceInhalational24 h post-challenge37.5 mg/kg every 8 hCo-trimoxazole (78 mg/kg every 12 h)55%70%[6]

Bacterial Clearance

  • Despite a non-significant difference in survival, this compound was more effective than co-trimoxazole in clearing bacteria from the liver, lung, and spleen after 14 days of therapy.[6] After one day of treatment, this compound resulted in bacterial clearance in the liver and reduced colonization in the spleen and lungs compared to co-trimoxazole.[6]

Plague (Yersinia pestis)

This compound has been tested as a post-exposure prophylactic and treatment for inhalational plague.

Efficacy Data Summary

Animal ModelInfection RouteTreatment InitiationThis compound DoseComparatorOutcomeReference
BALB/c miceInhalational24 h post-challengeHuman-equivalent doseCiprofloxacinHigh level of protection, no significant difference between treatments.[7][11]
BALB/c miceInhalational38 h post-challengeHuman-equivalent doseCiprofloxacinThis compound demonstrated a benefit compared to ciprofloxacin.[7][11]

Bacterial Clearance

  • For treatment initiated at 24 hours post-challenge, no colonizing bacteria were detected in the organs of surviving animals for either this compound or ciprofloxacin.[11]

Tularemia (Francisella tularensis)

The efficacy of this compound has also been demonstrated in a mouse model of tularemia.

Efficacy Data Summary

Animal ModelInfection RouteTreatment InitiationThis compound DoseComparatorOutcomeReference
BALB/c miceInhalational24 h post-challengeHuman-equivalent doseCiprofloxacinBoth therapies provided a high level of protection.[11][16]
BALB/c miceInhalational72 h post-challengeHuman-equivalent doseCiprofloxacinThis compound showed a benefit compared to ciprofloxacin.[11][16]
BALB/c miceIntranasalUp to 96 h post-challengeHuman-equivalent doseCiprofloxacinThis compound protected mice from infection with no animals succumbing after treatment cessation.[11]
Q Fever (Coxiella burnetii)

This compound's efficacy was evaluated in a non-lethal A/J mouse model of Q fever, where disease severity is measured by weight loss.

Efficacy Data Summary

Animal ModelInfection RouteTreatment DurationThis compound DoseComparatorKey FindingsReference
A/J miceInhalational7 days30 mg/kg once daily (oral)Doxycycline, CiprofloxacinThis compound reduced the severity of clinical signs and weight loss.[17] Histopathological analysis suggested reduced tissue damage.[17][17]
A/J miceInhalational7 or 14 days30 mg/kg once daily (oral)CarrierInfected mice treated with this compound did not lose weight, unlike the carrier-treated group.[17][18][17][18]

Bacterial Clearance

  • This compound did not reduce the level of bacterial colonization in tissues compared to doxycycline or ciprofloxacin in this model.[17]

Experimental Protocols

General Animal Husbandry and Ethical Considerations

All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols and in a facility accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC) International.[19] Animals should be housed in appropriate caging with access to food and water ad libitum and allowed to acclimatize for at least one week before any experimental procedures.[18]

Protocol 1: Inhalational Infection Model in Mice

This protocol is applicable for pathogens such as B. pseudomallei, B. mallei, Y. pestis, and F. tularensis.

Materials:

  • Pathogen culture (e.g., B. pseudomallei K96243)

  • Appropriate broth medium

  • Spectrophotometer

  • Aerosol exposure system (e.g., Henderson apparatus)

  • BALB/c mice (age and sex-matched)

  • This compound and comparator antibiotics

  • Vehicle control (e.g., Tris buffer, PBS)

  • Oral gavage needles or intraperitoneal injection supplies

  • Personal protective equipment (PPE) appropriate for the biosafety level of the pathogen

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the desired bacterial strain into an appropriate broth medium.

    • Incubate at the optimal temperature and conditions until the culture reaches the desired growth phase (e.g., mid-logarithmic).

    • Determine the bacterial concentration using a spectrophotometer and confirm by plating serial dilutions for colony-forming unit (CFU) enumeration.

    • Dilute the culture to the target concentration for aerosol challenge.

  • Aerosol Challenge:

    • Calibrate the aerosol exposure system to deliver the desired retained dose of bacteria to the lungs of the mice.

    • Place the mice in the exposure chamber.

    • Perform the aerosol challenge according to the manufacturer's instructions for the specific apparatus. The mean retained dose should be determined for each experiment. For example, a mean retained dose for B. mallei could be approximately 1.52 x 10^4 CFU.[6]

  • Treatment Administration:

    • Randomly assign the infected mice to treatment and control groups.

    • Prepare the this compound and comparator antibiotic solutions at the desired concentrations. A human-equivalent dose for this compound in BALB/c mice has been determined as 37.5 mg/kg every 8 hours.[6]

    • Initiate treatment at a predetermined time point post-challenge (e.g., 6, 24, 36, or 72 hours).[11][13][14]

    • Administer the antibiotics via the appropriate route (e.g., oral gavage, intraperitoneal injection) for the specified duration (e.g., 3, 7, or 14 days).[6][11][13]

    • Administer the vehicle control to the control group using the same route and schedule.

  • Monitoring and Endpoints:

    • Monitor the mice daily for clinical signs of illness (e.g., piloerection, hunched posture, reduced activity) and weight loss.[7][17]

    • Record survival data daily for the duration of the study (e.g., up to 63 days).[13]

    • At specified time points, euthanize subgroups of mice to determine the bacterial load in target organs (e.g., lungs, liver, spleen).

  • Bacterial Load Determination:

    • Aseptically harvest the lungs, liver, and spleen.

    • Homogenize the tissues in a suitable buffer (e.g., PBS).

    • Perform serial dilutions of the tissue homogenates and plate on appropriate agar plates.

    • Incubate the plates and enumerate the CFUs to determine the bacterial load per gram of tissue.

Protocol 2: Intranasal Infection Model in Mice

This protocol is an alternative for inducing respiratory infections, for example with F. tularensis.

Materials:

  • Same as Protocol 1, excluding the aerosol exposure system.

  • Micropipette and tips.

Procedure:

  • Bacterial Culture Preparation:

    • Prepare the bacterial culture as described in Protocol 1.

    • Dilute the culture to a concentration that will deliver the desired infectious dose in a small volume (e.g., 10-20 µL).

  • Intranasal Inoculation:

    • Lightly anesthetize the mice.

    • Hold the mouse in a supine position.

    • Carefully dispense the bacterial suspension into the nares of the mouse using a micropipette. For example, an infectious dose of approximately 100 CFU of F. tularensis strain SchuS4 can be used.[20]

  • Treatment, Monitoring, and Endpoints:

    • Follow steps 3-5 from Protocol 1.

Visualizations

Mechanism of Action of this compound

Finafloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Transcription Topoisomerase_IV->DNA Acts on DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to Inhalational_Infection_Workflow Start Start Culture_Prep Prepare Bacterial Culture Start->Culture_Prep Aerosol_Challenge Infect Mice via Aerosol Culture_Prep->Aerosol_Challenge Group_Assignment Randomize into Groups (Treatment & Control) Aerosol_Challenge->Group_Assignment Treatment Administer this compound or Comparator/Vehicle Group_Assignment->Treatment Monitoring Daily Monitoring (Survival, Clinical Signs, Weight) Treatment->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Survival_Analysis Survival Curve Analysis Endpoint->Survival_Analysis Study Duration Met Bacterial_Load Determine Bacterial Load in Organs Endpoint->Bacterial_Load Interim Takedown End End Survival_Analysis->End Bacterial_Load->End

References

Application Notes and Protocols for Finafloxacin in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finafloxacin is a novel fluoroquinolone antibiotic belonging to the 8-cyano subclass, distinguished by its enhanced bactericidal activity under acidic conditions, a common characteristic of infection sites.[1] This unique property, where many other fluoroquinolones see reduced efficacy, makes this compound a promising candidate for treating a variety of bacterial infections.[1][2] Combination antibiotic therapy is a critical strategy in combating multidrug-resistant (MDR) pathogens, preventing the emergence of resistance, and achieving synergistic antimicrobial effects.[1][3] These application notes provide a summary of the current in vitro data on this compound combination therapy, detailed protocols for assessing synergy, and potential mechanisms of action.

This compound's primary mechanism of action involves the inhibition of bacterial type II topoisomerase enzymes, DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, repair, and recombination.[4] Its dual-target activity contributes to rapid bactericidal action.[5]

In Vitro Synergy of this compound Combinations

The synergistic potential of this compound with other antibiotics has been investigated against several key pathogens. The Fractional Inhibitory Concentration Index (FICI) is a common measure of the interaction between two antimicrobial agents, with synergy typically defined as an FICI of ≤ 0.5.

Data Summary

The following tables summarize the available quantitative data from in vitro synergy studies.

Table 1: this compound in Combination against Pseudomonas aeruginosa ATCC 27853 [6]

CombinationpHMean FICIInterpretation
This compound + Meropenem7.20.5Borderline Synergy
This compound + Meropenem5.8>0.5 - ≤1Additive
This compound + Ceftazidime7.2>0.5 - ≤1Additive
This compound + Ceftazidime5.8>0.5 - ≤1Additive
This compound + Amikacin7.2≤ 0.5Synergy
This compound + Amikacin5.8>0.5 - ≤1Additive
This compound + Colistin7.2>0.5 - ≤1Additive
This compound + Colistin5.8>0.5 - ≤1Additive

Table 2: this compound in Combination against Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 33591 [6]

CombinationpHMean FICIInterpretation
This compound + Tigecycline7.2>0.5 - ≤1Additive
This compound + Tigecycline5.8>0.5 - ≤1Additive
This compound + Vancomycin7.2>0.5 - ≤1Additive
This compound + Vancomycin5.8>0.5 - ≤1Additive
This compound + Daptomycin7.2>0.5 - ≤1Additive
This compound + Daptomycin5.8>0.5 - ≤1Additive
This compound + Linezolid7.2>0.5 - ≤1Additive
This compound + Linezolid5.8>0.5 - ≤1Additive

Table 3: this compound in Combination against Escherichia coli (UTI Clinical Isolate) [6]

CombinationpHFICIInterpretation
This compound + Amikacin5.8≤ 0.5Synergy

Note: No antagonism was observed in any of the tested combinations.[6]

Putative Mechanisms of Synergy

The synergistic effects of this compound with other antibiotic classes are likely multifactorial. The following diagrams illustrate the generally accepted mechanisms of synergy for fluoroquinolones, which are presumed to be applicable to this compound. Further research is required to elucidate the specific molecular interactions of this compound.

Synergy_BetaLactam cluster_bacterium Bacterial Cell BetaLactam Beta-Lactam (e.g., Meropenem) PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Required for Permeability Increased Cell Wall Permeability CellWall->Permeability Disruption leads to CellDeath Synergistic Bacterial Cell Death CellWall->CellDeath Finafloxacin_entry This compound Entry Permeability->Finafloxacin_entry Facilitates This compound This compound Finafloxacin_entry->this compound DNA_Gyrase DNA Gyrase/ Topoisomerase IV This compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Essential for DNA_Replication->CellDeath

Synergy with Beta-Lactams

Synergy_Aminoglycoside cluster_bacterium Bacterial Cell Aminoglycoside Aminoglycoside (e.g., Amikacin) Ribosome 30S Ribosomal Subunit Aminoglycoside->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Blocks CellDeath Synergistic Bacterial Cell Death ProteinSynthesis->CellDeath This compound This compound DNA_Gyrase DNA Gyrase/ Topoisomerase IV This compound->DNA_Gyrase Inhibits DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Essential for DNA_Replication->CellDeath Uptake Enhanced Uptake DNA_Replication->Uptake Damage may enhance Uptake->Aminoglycoside Increased Checkerboard_Workflow Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate plates with bacterial suspension Prep_Inoculum->Inoculate Prep_Plates Prepare 96-well plates with serial dilutions of antibiotics Prep_Plates->Inoculate Incubate Incubate plates at 37°C for 18-24 hours Inoculate->Incubate Read_MIC Determine MIC of each drug alone and in combination Incubate->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret Interpret Results (Synergy, Additive, Indifference, Antagonism) Calculate_FIC->Interpret TimeKill_Workflow Prep_Inoculum Prepare Bacterial Inoculum (~5 x 10^5 CFU/mL) Inoculate Inoculate tubes with bacterial suspension Prep_Inoculum->Inoculate Prep_Tubes Prepare culture tubes with antibiotics (single and combination) Prep_Tubes->Inoculate Incubate Incubate at 37°C with shaking Inoculate->Incubate Sample Collect aliquots at specified time points (0, 2, 4, 8, 24h) Incubate->Sample Plate Perform serial dilutions and plate on agar Sample->Plate Count_CFU Incubate plates and count CFUs Plate->Count_CFU Plot_Curve Plot log10 CFU/mL vs. time Count_CFU->Plot_Curve

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Finafloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finafloxacin is a fluoroquinolone antibiotic approved for the treatment of acute otitis externa.[1] Like other fluoroquinolones, it functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3][4][5] A key characteristic of this compound is its enhanced activity in acidic environments, making it particularly effective in treating infections in localized acidic sites.[2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for its determination in biological matrices during pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This application note provides a detailed protocol for the analysis of this compound using a stability-indicating Reverse-Phase HPLC (RP-HPLC) method.

Signaling Pathway of this compound

This compound, a fluoroquinolone antibiotic, targets and inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and cell division. By inhibiting these enzymes, this compound disrupts the bacterial life cycle, leading to bacterial cell death.

Finafloxacin_Mechanism This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication Bacterial DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topo_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Figure 1: Mechanism of action of this compound.

Experimental Protocol: Stability-Indicating HPLC Method for this compound

This protocol describes a stability-indicating RP-HPLC method for the determination of this compound. The method is designed to separate this compound from its potential degradation products.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound otic suspension (0.3%) or other pharmaceutical dosage form

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1200 series or equivalent with UV detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.025 M KH₂PO₄ buffer (pH 3.0, adjusted with phosphoric acid) (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (0.025 M KH₂PO₄, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a ratio of 30:70 (v/v). Degas the mobile phase before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Sample Preparation (from this compound Otic Suspension, 0.3%)
  • Accurately weigh an amount of the otic suspension equivalent to 3 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Make up the volume to 100 mL with the mobile phase to get a concentration of 30 µg/mL.

  • Further dilute 5 mL of this solution to 50 mL with the mobile phase to obtain a final concentration of 3 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity (Forced Degradation Studies)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the this compound drug substance. The drug is subjected to stress conditions to produce potential degradation products.

  • Acid Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N HCl at 80°C for 2 hours. Neutralize the solution with 0.1 N NaOH and dilute with mobile phase.

  • Base Hydrolysis: Reflux 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH at 80°C for 2 hours. Neutralize the solution with 0.1 N HCl and dilute with mobile phase.

  • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% hydrogen peroxide at room temperature for 24 hours. Dilute with mobile phase.

  • Thermal Degradation: Keep the solid drug powder in an oven at 105°C for 24 hours. Prepare a solution of the heat-treated drug in the mobile phase.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should show well-resolved peaks for this compound and its degradation products, indicating the method's specificity.

Quantitative Data Summary

The following table summarizes the typical validation parameters for a stability-indicating HPLC method for this compound, based on methods for similar fluoroquinolones.

Validation ParameterResult
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
- Intraday< 2.0%
- Interday< 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Retention Time (this compound) Approximately 5.5 minutes

Experimental Workflow and Method Validation Diagrams

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound and the logical steps involved in method validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Sample_Prep Sample Preparation (e.g., from Otic Suspension) Injection Inject Samples & Standards Sample_Prep->Injection Standard_Prep Standard Preparation (Reference Standard) Standard_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatogram Generate Chromatograms Injection->Chromatogram Peak_Integration Peak Integration & Quantification Chromatogram->Peak_Integration Report Generate Report (Concentration, Purity, etc.) Peak_Integration->Report

Figure 2: Experimental workflow for HPLC analysis.

Method_Validation cluster_params Validation Parameters Validation HPLC Method Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Finafloxacin for Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Finafloxacin. This resource provides researchers, scientists, and drug development professionals with detailed guidance on utilizing this compound in antibacterial assays. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols and comparative data to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a fluoroquinolone antibiotic.[1] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3] By promoting the cleavage of bacterial DNA within the DNA-enzyme complexes, this compound halts these vital cellular processes, leading to bacterial cell death.[2]

Finafloxacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Transcription Blocked DNA_Gyrase->Replication Leads to Topo_IV->DNA Acts on Topo_IV->Replication Leads to Cell_Death Bacterial Cell Death Replication->Cell_Death

Caption: Mechanism of this compound action on bacterial DNA replication.

Q2: What is the most critical factor to consider when designing an assay with this compound?

A2: The most critical factor is the pH of the experimental medium. This compound's antibacterial activity is significantly enhanced under acidic conditions, with an optimal range between pH 5.0 and 6.0.[5][6] In this pH range, its Minimum Inhibitory Concentrations (MICs) can be 4 to 8-fold lower than at neutral pH (7.2-7.4).[5][6] Conversely, the activity of other common fluoroquinolones, such as ciprofloxacin and levofloxacin, decreases in acidic environments.[6] This unique characteristic is attributed to the higher accumulation of this compound within bacterial cells at low pH.[2][7]

Q3: Against which types of bacteria is this compound active?

A3: this compound is a broad-spectrum antibiotic with demonstrated bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It is approved for treating acute otitis externa caused by Pseudomonas aeruginosa and Staphylococcus aureus.[1] Its efficacy has also been shown against multi-drug resistant (MDR) strains, including methicillin-resistant S. aureus (MRSA) and ciprofloxacin-resistant strains.[2] Furthermore, it shows activity against respiratory pathogens and pathogens of biodefense interest like Burkholderia pseudomallei and Bacillus anthracis.[7][8][9]

Q4: How does this compound's activity against resistant strains compare to other fluoroquinolones?

A4: this compound often retains activity against bacterial strains that are resistant to other fluoroquinolones.[2] For example, against a panel of ciprofloxacin-resistant Acinetobacter baumannii, this compound showed superior activity under acidic conditions.[2] Studies on Escherichia coli with known fluoroquinolone resistance mechanisms also demonstrated that this compound had higher activity, especially at pH 5.8, compared to ciprofloxacin, levofloxacin, and moxifloxacin.[10] Its chemical structure makes it a poor substrate for some bacterial multidrug efflux pumps, which contributes to its effectiveness against resistant strains.[2][9]

Troubleshooting Guides

Problem 1: My MIC values for this compound are higher than expected.

  • Possible Cause 1: Incorrect pH of the medium.

    • Solution: Verify the pH of your Mueller-Hinton broth or other media. This compound's potency is maximal at a pH of 5.0-6.0.[6] Activity decreases significantly at neutral or alkaline pH.[11] Ensure the pH is adjusted correctly before inoculation and remains stable throughout the incubation period.

  • Possible Cause 2: Presence of interfering substances in the medium.

    • Solution: The addition of serum can decrease this compound's activity against some species like S. aureus.[11] If your assay requires serum, be aware of this potential effect and consider running controls to quantify the impact. Conversely, the presence of plasma has been shown to increase activity against some species.[11]

  • Possible Cause 3: High inoculum concentration.

    • Solution: Ensure your bacterial inoculum is standardized, typically to 5 x 10^5 CFU/mL for broth microdilution, as per CLSI guidelines.[11] An overly dense inoculum can lead to falsely elevated MIC values.

Problem 2: I am seeing significant variability in my results between assay runs.

  • Possible Cause 1: Inconsistent pH control.

    • Solution: The pH of the medium is the most common parameter affecting this compound's activity.[11] Small drifts in pH between experiments can lead to large shifts in MICs. Use a calibrated pH meter and prepare buffered media to ensure consistency. Re-measure the pH of the medium post-autoclaving as it can sometimes shift.[6]

  • Possible Cause 2: Different incubation conditions.

    • Solution: Incubation time and atmosphere (e.g., ambient air vs. CO2) can influence antibiotic activity and bacterial growth.[11] Standardize your incubation time (typically 16-20 hours for most bacteria) and atmosphere for all experiments to ensure reproducibility.[11]

Problem 3: My results from Etest® differ from my broth microdilution results.

  • Possible Cause: Method-specific biases, especially at acidic pH.

    • Solution: While Etest®, agar dilution, and broth microdilution methods provide substantially equivalent results, some discrepancies can occur.[12] At acidic pH (5.8), Etest® may be more efficient at detecting resistant subpopulations, potentially leading to different readings compared to broth dilution.[12] When comparing results, ensure that the pH of the agar or broth is identical and be aware of the inherent differences in each method.

Experimental Protocols

Protocol: Determining this compound MIC by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines, with modifications to account for the pH-dependent activity of this compound.[11][13]

  • Media Preparation:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Divide the broth into two batches. Adjust one batch to pH 7.2-7.4 (standard control) and the other to the desired acidic pH (e.g., 5.8) using sterile HCl.[6] Verify the final pH with a calibrated meter after the broth has cooled from autoclaving.

    • Critical Step: Ensure the pH is accurate, as this is the most significant variable.

  • This compound Stock and Dilution Series:

    • Prepare a stock solution of this compound powder in an appropriate solvent.

    • Perform a serial two-fold dilution of this compound in the prepared CAMHB (at both pH 7.2 and pH 5.8) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in a saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in the appropriate pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the 96-well plate containing the this compound dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C for 16-20 hours in ambient air.[11]

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Finafloxacin_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis P1 Prepare CAMHB Medium P2 Adjust Medium to pH 7.2 (Control) and pH 5.8 (Test) P1->P2 Critical Step: pH Control P3 Prepare this compound Serial Dilutions in Plates P2->P3 A1 Inoculate Plates with Standardized Bacteria P3->A1 P4 Prepare Bacterial Inoculum (0.5 McFarland) P4->A1 A2 Incubate at 35°C for 16-20 hours A1->A2 R1 Read Plates for Visible Growth A2->R1 R2 Determine MIC: Lowest Concentration with No Growth R1->R2 R3 Compare MIC at pH 5.8 vs. pH 7.2 R2->R3

Caption: Workflow for optimizing this compound concentration in MIC assays.

Quantitative Data Summary

Table 1: this compound MIC50/MIC90 Values (µg/mL) for Various Pathogens at Neutral and Acidic pH

Bacterial SpeciespHThis compound MIC50This compound MIC90ComparatorComparator MIC90Reference(s)
P. aeruginosa7.224Tobramycin2[7][8]
5.80.51Tobramycin>64[7][8]
A. xylosoxidans7.2832Ciprofloxacin>8[7]
5.80.51Ciprofloxacin>8[7]
B. gladioli7.211Tobramycin8[7][8]
5.80.250.25Tobramycin>64[7][8]
B. pseudomallei7.022Ciprofloxacin4[9]
5.011Ciprofloxacin32[9]
B. mallei7.00.50.5Azithromycin2[9]
5.00.120.5Azithromycin>64[9]
B. anthracis7.00.060.12Ciprofloxacin0.06[9]
5.00.030.03Ciprofloxacin0.25[9]

Table 2: Fold-Increase in this compound Activity (Decrease in MIC) at Acidic pH Compared to Neutral pH

Bacterial GroupFold-Increase in Activity (pH ~6.0 vs pH ~7.2)Reference(s)
General Activity4 to 8-fold[5][6]
E. coli2 to 256-fold (across various resistant mutants)[10]
Various Gram-Positives & Gram-Negatives2 to 8-fold[14]
S. aureus & E. coli1 to 3 dilution steps (2 to 8-fold)[15]

References

Overcoming Finafloxacin solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Finafloxacin in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting this compound solubility?

A1: The pH of the solvent is the most critical factor governing this compound's solubility. This compound exhibits significantly higher solubility at neutral pH compared to acidic conditions. Its antibacterial activity, however, is enhanced in acidic environments (pH 5.0-6.0)[1][2]. This is due to its chemical structure, with pKa values of 5.6 and 7.8[1][2].

Q2: I observed a precipitate after adding this compound to my cell culture medium. What should I do?

A2: First, do not use the medium with the precipitate for your experiment, as the actual concentration of soluble this compound will be unknown and the precipitate could be toxic to cells. The precipitation is likely due to the pH of your medium and the concentration of this compound. Refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.

Q3: Can I use DMSO to prepare a stock solution of this compound?

A3: While this compound is a fluoroquinolone, and many related compounds are soluble in DMSO, it is crucial to first attempt dissolution in an aqueous buffer at a neutral or slightly alkaline pH. If aqueous solubility is insufficient for your required stock concentration, DMSO can be tested as a co-solvent. However, it is essential to determine the final concentration of DMSO in your working solution and run appropriate vehicle controls in your experiments, as DMSO can have biological effects.

Q4: What are the visual characteristics of this compound precipitation?

A4: this compound precipitation can manifest as a fine, white to off-white powder, cloudiness, or turbidity in the solution. The appearance may vary depending on the buffer composition and the rate of precipitation.

Troubleshooting Guide: this compound Precipitation in Experimental Buffers

If you encounter precipitation when preparing this compound solutions, follow this troubleshooting workflow:

Finafloxacin_Troubleshooting start Precipitation Observed check_ph Step 1: Check Buffer pH start->check_ph ph_acidic Is pH < 6.5? check_ph->ph_acidic adjust_ph Action: Adjust buffer pH to 7.0-7.4 (if experimentally permissible) ph_acidic->adjust_ph Yes ph_neutral pH is neutral (6.5-7.5) ph_acidic->ph_neutral No final_check Step 5: Final Dilution and Observation adjust_ph->final_check check_conc Step 2: Review this compound Concentration ph_neutral->check_conc conc_high Is concentration too high? check_conc->conc_high reduce_conc Action: Lower this compound concentration conc_high->reduce_conc Yes conc_ok Concentration is within soluble range conc_high->conc_ok No reduce_conc->final_check check_temp Step 3: Check Solution Temperature conc_ok->check_temp temp_low Was the solution prepared cold? check_temp->temp_low warm_solution Action: Gently warm the solution to 37°C temp_low->warm_solution Yes temp_ok Solution prepared at room temperature/37°C temp_low->temp_ok No warm_solution->final_check consider_stock Step 4: Re-evaluate Stock Solution temp_ok->consider_stock stock_precip Did the stock solution have precipitates? consider_stock->stock_precip prepare_new_stock Action: Prepare a fresh, clear stock solution stock_precip->prepare_new_stock Yes stock_precip->final_check No prepare_new_stock->final_check

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation: this compound Solubility

The solubility of this compound is highly dependent on the pH of the aqueous medium. Below is a summary of available quantitative data.

Solvent/BufferpHSolubility (mg/mL)Solubility (mmol/mL)Reference
Aqueous Buffer7.05.512.5[1][2]
Aqueous Buffer4.51.94.3[1][2]

Note: Solubility in specific complex media such as DMEM or RPMI has not been quantitatively reported in the literature. However, given that the pH of these media is typically between 7.2 and 7.4, the solubility is expected to be closer to the value at pH 7.0. Precipitation issues in these media are often due to high concentrations of this compound or interactions with media components.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Aqueous Buffer

This protocol describes the preparation of a 1 mg/mL this compound stock solution.

Materials:

  • This compound powder

  • 1 M NaOH

  • 1 M HCl

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Weigh the desired amount of this compound powder. For a 1 mg/mL solution, weigh 1 mg of this compound for each 1 mL of final volume.

  • Add a small volume of sterile deionized water to the powder.

  • Slowly add 1 M NaOH dropwise while vortexing until the this compound is fully dissolved. The solution should become clear.

  • Adjust the pH of the solution to 7.0-7.4 by adding 1 M HCl dropwise. Monitor the pH using a calibrated pH meter. Be cautious not to let the pH drop too low, as this will cause precipitation.

  • Bring the solution to the final desired volume with sterile deionized water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Determining the Solubility of this compound in a Specific Experimental Buffer

This protocol outlines a method to determine the saturation solubility of this compound in your buffer of interest.

Materials:

  • This compound powder

  • Your experimental buffer (e.g., PBS, DMEM)

  • Microcentrifuge tubes

  • Shaker or rotator

  • Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound powder to a known volume of your experimental buffer in a microcentrifuge tube. "Excess" means adding enough powder so that some remains undissolved after equilibration.

  • Incubate the tube at a constant temperature (e.g., 25°C or 37°C) on a shaker or rotator for 24 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the tube at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved this compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-precipitates.

  • Measure the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or by HPLC.

  • The measured concentration represents the saturation solubility of this compound in that specific buffer at that temperature.

Mechanism of Action

This compound is a fluoroquinolone antibiotic that targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination[3][4]. By inhibiting these enzymes, this compound leads to breaks in the bacterial DNA, ultimately resulting in bacterial cell death.

Finafloxacin_MoA This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV This compound->Topo_IV inhibits DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication DNA_Breaks Double-Strand DNA Breaks DNA_Replication->DNA_Breaks leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action of this compound.

References

Finafloxacin Animal Studies: A Technical Support Guide to Potential Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of potential side effects of Finafloxacin observed in preclinical animal studies. The information is presented in a question-and-answer format to directly address common queries and concerns that may arise during experimental research.

Frequently Asked Questions (FAQs)

Q1: What are the main target organs for this compound toxicity observed in animal studies?

Based on preclinical data, the primary target organs for this compound toxicity following oral and intravenous administration are the male reproductive system in rats and developmental toxicities in both rats and rabbits.[1][2][3] Local irritation has also been observed with topical otic administration in rabbits.[4]

Q2: Has this compound shown evidence of genotoxicity or clastogenicity?

Yes, this compound has been shown to be genotoxic and clastogenic in both in vitro and in vivo studies.[1][4] It tested positive in mammalian cell culture assays, including mouse lymphoma cell forward mutation assays and a micronucleus test in V79 cells.[2] It was also found to be clastogenic in mouse micronucleus studies.[2]

Q3: What are the specific effects of this compound on male fertility in animal models?

In oral rat fertility studies, this compound demonstrated significant dose-dependent effects on male fertility.[1][3] At a high dose, it led to complete infertility, which was attributed to low sperm count and reduced sperm immobility.[1][2][3]

Q4: Have any teratogenic effects been observed with this compound in animal studies?

Yes, this compound has been shown to be teratogenic in both rats and rabbits following oral administration.[2][3][5] Observed fetal toxicities included neural tube defects and skeletal anomalies in both species, with limb anomalies also noted in rabbits.[2][3]

Q5: What were the findings of local toxicity studies with topical otic administration?

In studies involving direct instillation of this compound suspension into the middle ear of New Zealand white rabbits, minimal-to-mild local toxicity consistent with irritation was observed.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical toxicology studies of this compound.

Table 1: Male Fertility and Sperm Toxicity in Rats

ParameterRoute of AdministrationDose LevelFindingReference
No Observed Adverse Effect Level (NOAEL) for male and female fertilityOral100 mg/kg/dayNo adverse effects on fertility observed.[2][3]
Complete InfertilityOral500 mg/kg/dayMales were completely infertile due to low sperm count and immobility.[1][2][3]
NOAEL for sperm toxicityIntravenous30 mg/kg/dayNo adverse effects on sperm observed.[3]

Table 2: Developmental Toxicity (Teratogenicity)

Animal ModelRoute of AdministrationMaternal Toxicity NOAELDevelopmental Toxicity Finding
RabbitOralUp to 9 mg/kg/dayFetal toxicity observed at the lowest dose tested (1 mg/kg/day), including exencephaly, enlarged fontanel, spina bifida, phocomelia, paw hyperflexure, and skeletal anomalies.[2][3]
RatOralUp to 100 mg/kg/dayThe developmental NOAEL was 30 mg/kg. Exencephaly was observed in one fetus at 100 mg/kg.[2]

Table 3: Local Toxicity in Rabbits (Topical Otic Administration)

Study DescriptionDose LevelFindingNOAEL for Systemic Toxicity
14-day toxicology study with this compound hydroxide in phosphate buffer (pH 7.5)1.0% this compound (~2.18 mg/animal/day)Minimal-to-mild local toxicity.[4]High-dose (1.0%)
14-day toxicology study with this compound (free base)1.2% (~2.78 mg/animal/day)No observed adverse effect level (NOAEL) for local toxicity.[4]Not specified in the source

Experimental Protocols

1. Rat Fertility and Early Embryonic Development to Implantation Study

  • Objective: To assess the effects of orally administered this compound on fertility and reproductive performance of male and female rats.

  • Methodology:

    • Sexually mature male and female Sprague-Dawley rats were used.

    • Male rats were administered this compound orally by gavage daily for a specified period before mating and during the mating period.

    • Female rats were administered this compound orally by gavage daily for a specified period before mating, during mating, and up to the confirmation of pregnancy (implantation).

    • Animals were observed for clinical signs of toxicity, and body weights were recorded.

    • At the end of the treatment period, males were evaluated for reproductive organ weights, sperm count, motility, and morphology.

    • Females were euthanized at mid-gestation, and uterine contents were examined to determine the number of corpora lutea, implantations, and viable and non-viable fetuses.

  • Endpoints: Mating index, fertility index, gestation index, number of implantations, and sperm parameters.

2. Rabbit Embryo-Fetal Development Study (Teratogenicity)

  • Objective: To evaluate the potential of orally administered this compound to induce developmental toxicity in rabbits.

  • Methodology:

    • Pregnant New Zealand White rabbits were administered this compound orally by gavage daily during the period of major organogenesis.

    • A control group received the vehicle only.

    • Does were monitored for clinical signs, body weight, and food consumption.

    • On a specific day of gestation, does were euthanized, and a detailed examination of uterine contents was performed.

    • Fetuses were weighed, sexed, and examined for external, visceral, and skeletal malformations and variations.

  • Endpoints: Maternal clinical signs, body weight, food consumption, number of viable fetuses, fetal body weight, and incidence of external, visceral, and skeletal abnormalities.

Visualizations

Experimental_Workflow_for_GLP_Toxicology_Study cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_post_life Post-Life Phase protocol Protocol Development and Approval animals Animal Acclimatization and Selection protocol->animals dosing Dose Administration (e.g., Oral Gavage) animals->dosing observation Clinical Observations (Daily) dosing->observation measurements Body Weight & Food Consumption (Weekly) dosing->measurements necropsy Necropsy and Gross Pathology observation->necropsy measurements->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis and Statistical Evaluation histopathology->data_analysis report Final Study Report data_analysis->report

Caption: General workflow for a Good Laboratory Practice (GLP) compliant toxicology study.

Fertility_Study_Workflow start Start: Select Sexually Mature Rats male_treatment Male Treatment Period (Pre-mating & Mating) start->male_treatment female_treatment Female Treatment Period (Pre-mating, Mating, Gestation) start->female_treatment mating Mating Period male_treatment->mating female_treatment->mating male_endpoints Male Terminal Procedures: - Reproductive Organ Weights - Sperm Analysis mating->male_endpoints female_endpoints Female Terminal Procedures: - Uterine Examination - Implantation Sites mating->female_endpoints end End: Data Analysis male_endpoints->end female_endpoints->end

Caption: Workflow for a rat fertility and early embryonic development study.

References

Finafloxacin Technical Support Center for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Finafloxacin. Find answers to frequently asked questions and troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

1. How should I store the solid (powder) form of this compound?

For long-term storage, it is recommended to keep this compound powder in a tightly sealed container, protected from light, in a dry place.[1] General guidance for antibiotic powders suggests storage at -20°C for desiccated forms to ensure stability over a longer period.[1]

2. What are the recommended storage conditions for this compound solutions?

This compound Storage Conditions Summary

FormTemperatureLight/MoistureSpecial Instructions
Solid (Powder) -20°C (recommended for long-term)[1]Protect from light, store in a dry, tightly sealed container.[1]N/A
Solution (Otic Suspension) 2°C – 25°C (36°F – 77°F)[2][3]Protect from light.[3]Do not freeze.[2][3] Shake well before use.[3]
Research Stock Solution 2°C – 8°C (short-term) or -20°C/-80°C (long-term)[1]Store in amber vials or wrap in foil to protect from light.Aliquot to avoid repeated freeze-thaw cycles.[1]

3. How do I prepare a this compound solution for my experiments?

This compound powder is described as being slightly soluble in water (0.125 mg/mL).[2] For higher concentrations, a specific protocol has been published to prepare a 15 mg/mL solution, which involves adjusting the pH. A detailed methodology for this is provided in the "Experimental Protocols" section below. The solubility and stability of this compound are highly dependent on pH.

4. How does pH affect the stability and activity of this compound?

This compound's antibacterial activity is significantly enhanced in acidic conditions.[4][5][6][7] Its optimal activity is observed between pH 5.0 and 6.0.[5][8] This is a unique characteristic compared to other fluoroquinolones, which often lose activity at acidic pH.[5][8] When preparing buffers and media for your experiments, consider this pH-dependent activity.

Impact of pH on this compound's Antibacterial Activity

pH RangeThis compound ActivityComparison with other FluoroquinolonesReference
5.0 – 6.0 Optimal, significantly enhancedSuperior activity[5][8]
5.8 2-256 times lower MICs than other fluoroquinolonesHigher activity against resistant strains[4]
7.2 - 7.4 Active, but less so than at acidic pHComparable activity[4][5]

5. Is this compound sensitive to light?

Yes. The storage instructions for the commercial formulation explicitly state to "Protect from light".[3] Like other fluoroquinolones, this compound is susceptible to photodegradation.[9] Therefore, all solutions should be prepared and stored in light-protecting containers (e.g., amber vials) or by wrapping containers in aluminum foil. Experiments should also be conducted with minimal light exposure where possible.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound.

1. Issue: My this compound solution has precipitated.

  • Possible Cause: The pH of the solution may have shifted outside of the optimal range for solubility. This compound's solubility is pH-dependent.

  • Solution:

    • Verify the pH of your solution or buffer.

    • If preparing a stock solution, ensure the pH is adjusted correctly as per the protocol. For a 15 mg/mL concentration, a final pH of 8 was used in one study.

    • When diluting into final experimental media, ensure the final concentration of this compound does not exceed its solubility limit in that specific medium and pH.

2. Issue: I am seeing lower-than-expected antibacterial activity.

  • Possible Cause 1: pH of the medium. The activity of this compound is optimal in acidic conditions (pH 5.0-6.0).[5][8] If your experimental medium has a neutral or alkaline pH, the activity will be reduced.

  • Solution 1: Measure the pH of your experimental medium. If appropriate for your experimental design, consider adjusting the pH to the acidic range to leverage this compound's enhanced activity.

  • Possible Cause 2: Degradation of the compound. Improper storage (exposure to light, repeated freeze-thaw cycles, extended storage at room temperature) can lead to the degradation of this compound.

  • Solution 2:

    • Always use freshly prepared solutions when possible.

    • Ensure stock solutions are stored correctly (protected from light, aliquoted, and frozen).[1][3]

    • Prepare a new stock solution from powder if degradation is suspected.

3. Issue: I am getting inconsistent results between experiments.

  • Possible Cause: Inconsistent solution preparation, storage, or experimental conditions (e.g., pH, light exposure).

  • Solution: Follow the troubleshooting workflow below to identify the source of the inconsistency.

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Results Observed check_solution Verify Solution Prep & Storage start->check_solution check_pH Check pH of Experimental Medium check_solution->check_pH Prep OK new_stock Prepare Fresh Stock Solution check_solution->new_stock Prep/Storage Issue check_light Assess Light Exposure check_pH->check_light pH Consistent check_pH->new_stock pH Varies check_reagents Evaluate Other Reagents check_light->check_reagents Light Minimized check_light->new_stock Light Exposure run_control Run Control Experiment check_reagents->run_control Reagents OK new_stock->run_control conclusion Identify Source of Variability run_control->conclusion

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocols

Protocol: Preparation of a 15 mg/mL this compound Research Solution

This protocol is adapted from a method used in a mouse model of Q fever.[4]

Materials:

  • This compound powder

  • 0.01 M Tris buffer

  • 1 M Sodium Hydroxide (NaOH)

  • 0.015 M Hydrochloric Acid (HCl)

  • Sterile conical tubes or vials

  • Calibrated pH meter

Procedure:

  • Weigh 44 mg of this compound powder (which contains approximately 37.5 mg of active ingredient) and place it into a sterile conical tube.[4]

  • Add 2.1 mL of 0.01 M Tris buffer to the powder.[4]

  • To dissolve the antibiotic, add 200 µL of 1 M NaOH and mix gently until the powder is fully dissolved.[4] The solution will become alkaline.

  • Carefully add 200 µL of 0.015 M HCl to the solution to adjust the pH.[4]

  • Verify the final pH of the solution. The target pH in the cited study was 8.0.[4] Adjust slightly with dilute HCl or NaOH if necessary.

  • Sterile filter the solution through a 0.22 µm syringe filter if required for the application.

  • Store the final solution protected from light. For short-term use, store at 2-8°C. For long-term storage, aliquot into single-use vials and store at -20°C or below.

Logical Decision Diagrams

G This compound Storage Decision Tree start What form of This compound? powder Solid (Powder) start->powder Powder solution Solution start->solution Solution storage_duration_powder Storage Duration? powder->storage_duration_powder storage_duration_solution Storage Duration? solution->storage_duration_solution short_term_powder Store at Room Temp (Dry, Dark Place) storage_duration_powder->short_term_powder Short-term long_term_powder Store at -20°C (Dry, Dark, Sealed) storage_duration_powder->long_term_powder Long-term short_term_solution Store at 2-8°C (Protected from Light) storage_duration_solution->short_term_solution Short-term (< 1 week) long_term_solution Aliquot & Store at -20°C (Protected from Light) storage_duration_solution->long_term_solution Long-term

Caption: Decision tree for appropriate this compound storage conditions.

References

Finafloxacin In Vitro Resistance Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing bacterial resistance to Finafloxacin in vitro. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to fluoroquinolones, including this compound?

A1: Bacterial resistance to fluoroquinolones is a multifactorial issue that can arise from several mechanisms:

  • Target-Site Mutations: The primary targets for fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV.[1][2][3] Mutations in the genes encoding these enzymes, specifically the gyrA and parC genes, can alter the drug-binding site, leading to reduced antibiotic efficacy.[4][5]

  • Efflux Pumps: Bacteria can actively transport fluoroquinolones out of the cell using efflux pumps.[1][4] Overexpression of these pumps reduces the intracellular concentration of the drug, thereby increasing resistance.

  • Plasmid-Mediated Resistance: Resistance can also be acquired horizontally through plasmids that carry resistance genes, such as those encoding Qnr proteins which protect the target enzymes from the drug.[4]

  • Reduced Permeability: Alterations in the bacterial cell wall, such as changes in porin channels in Gram-negative bacteria, can limit the uptake of fluoroquinolones.[3]

Q2: How does the in vitro activity of this compound differ from other fluoroquinolones?

A2: this compound exhibits a unique characteristic: its antibacterial activity is enhanced under acidic conditions (pH 5.0-6.5).[5][6][7] This is in contrast to other fluoroquinolones like ciprofloxacin and levofloxacin, which tend to lose activity at a pH below neutral.[8][9] This property makes this compound potentially more effective in acidic environments, such as those found in urinary tract infections or at sites of inflammation.[10][11]

Q3: We are observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against our bacterial isolates. What could be the issue?

A3: Several factors can influence this compound MIC values in vitro. Please consider the following troubleshooting steps:

  • Verify the pH of your test medium: this compound's activity is highly dependent on pH.[12] Ensure your broth medium is at the correct pH for your experiment. For optimal this compound activity, a slightly acidic pH (e.g., 5.8 or 6.5) is recommended.[8]

  • Check your inoculum density: An incorrect inoculum size can lead to inaccurate MIC results. Ensure you are following standardized protocols for inoculum preparation, such as the Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]

  • Review your experimental conditions: Factors such as incubation time, temperature, and atmospheric conditions can affect bacterial growth and antibiotic activity.[12]

  • Consider the presence of interfering substances: Components in the test medium, such as high concentrations of serum or plasma, can sometimes affect the activity of this compound.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent MIC results for this compound Fluctuation in the pH of the prepared media.Strictly control and verify the pH of the Mueller-Hinton broth before and after adding supplements. Use a calibrated pH meter.[8]
Variation in inoculum preparation.Standardize the inoculum density using a spectrophotometer or McFarland standards as per CLSI guidelines.[12]
This compound appears less active than expected compared to other fluoroquinolones Testing performed at neutral pH (7.2-7.4).Repeat the assay in parallel at a standard neutral pH and an acidic pH (e.g., 5.8) to observe the pH-dependent activity of this compound.[5][10]
The bacterial strain may possess specific resistance mechanisms that are less susceptible to this compound.Characterize the resistance mechanisms of your isolate (e.g., sequencing of gyrA/parC, efflux pump expression analysis).
No bacterial growth in control wells Inoculum viability issue.Use a fresh bacterial culture for inoculum preparation and verify its viability by plating on appropriate agar.
Issues with the growth medium.Ensure the Mueller-Hinton broth is not expired and has been stored correctly.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[8][12]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and other comparator antibiotics

  • 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Media Preparation:

    • Prepare CAMHB according to the manufacturer's instructions.

    • For acidic pH testing, adjust the pH of the broth to the desired level (e.g., 5.8) using sterile HCl. Verify the pH after autoclaving and cooling.[8]

  • Antibiotic Stock Solution Preparation:

    • Prepare stock solutions of this compound and other antibiotics in the appropriate solvent at a high concentration.

  • Antibiotic Dilution Series:

    • Perform serial two-fold dilutions of each antibiotic in the 96-well plates using the prepared CAMHB to achieve the desired final concentration range.

  • Inoculum Preparation:

    • From a fresh overnight culture, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Data Presentation

Table 1: Example MICs of this compound and Ciprofloxacin against E. coli Strains with Defined Resistance Mechanisms at Different pH Values

StrainResistance Mechanism(s)This compound MIC (µg/mL) at pH 7.2This compound MIC (µg/mL) at pH 5.8Ciprofloxacin MIC (µg/mL) at pH 7.2Ciprofloxacin MIC (µg/mL) at pH 5.8
Wild TypeNone0.0160.0080.0080.031
Mutant 1gyrA (S83L)0.1250.0630.1250.5
Mutant 2gyrA (S83L), parC (S80I)10.5216
Mutant 3Efflux pump overexpression0.0630.0310.0310.125

Data is illustrative and based on trends observed in published literature.[5][13]

Visualizations

Fluoroquinolone_Resistance_Mechanisms cluster_drug_entry Bacterial Cell cluster_resistance Resistance Mechanisms This compound This compound Target DNA Gyrase / Topoisomerase IV This compound->Target Inhibition Efflux_Pump Efflux Pump This compound->Efflux_Pump Expulsion Target_Mutation Target Site Mutation (gyrA, parC) Target->Target_Mutation Alters binding site Plasmid_Resistance Plasmid-Mediated Resistance (Qnr) Target->Plasmid_Resistance Protection

Caption: Overview of primary fluoroquinolone resistance mechanisms.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Media_Prep Prepare Mueller-Hinton Broth (Adjust pH if necessary) Serial_Dilution Perform Serial Dilutions of This compound in 96-well plate Media_Prep->Serial_Dilution Antibiotic_Prep Prepare this compound Stock Solution Antibiotic_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with standardized bacteria Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_MIC Read MIC: Lowest concentration with no visible growth Incubation->Read_MIC

Caption: Standard workflow for MIC determination by broth microdilution.

Troubleshooting_Logic Start High this compound MIC Observed Check_pH Is the media pH acidic (e.g., 5.8)? Start->Check_pH Adjust_pH Action: Re-run assay with media at acidic pH. Check_pH->Adjust_pH No Check_Inoculum Is the inoculum density correct? Check_pH->Check_Inoculum Yes Adjust_Inoculum Action: Standardize inoculum using McFarland standard. Check_Inoculum->Adjust_Inoculum No Investigate_Resistance Consider intrinsic resistance: - Target site mutations - Efflux pump activity Check_Inoculum->Investigate_Resistance Yes

Caption: A logical approach to troubleshooting high this compound MICs.

References

Improving Finafloxacin efficacy in neutral pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with finafloxacin. Here you will find troubleshooting guidance and frequently asked questions to address common challenges, particularly concerning the unique pH-dependent activity of this novel fluoroquinolone.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vitro experiments with this compound.

Issue/Observation Potential Cause & Explanation Recommended Action
This compound appears less potent than expected against target organisms at physiological pH (~7.2-7.4). This compound's antibacterial activity is highly dependent on pH. Unlike other fluoroquinolones, its efficacy is significantly enhanced in acidic environments (optimal pH 5.0-6.0) and reduced at neutral pH.[1][2] At neutral pH, the influx and efflux of the drug in bacterial cells are more balanced.[3]1. Verify the pH of your experimental medium. 2. If your research model involves an acidic environment (e.g., urinary tract, phagolysosomes, certain biofilms), consider adjusting the pH of your in vitro assay to reflect these conditions (e.g., pH 5.8).[4] 3. Always run a parallel experiment with a comparator fluoroquinolone (e.g., ciprofloxacin) to observe the contrasting effect of pH on their activities.[4]
Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound across different experiments. Variations in experimental parameters can affect this compound's activity. The most significant factor is the pH of the culture medium.[5] Inoculum size and incubation time can also contribute to variability.1. Strictly control and standardize the pH of your Mueller-Hinton broth or other media for all experiments. 2. Ensure consistent inoculum preparation and concentration (e.g., 10^5 CFU/ml).[5] 3. Standardize incubation times (e.g., 16-20 hours for standard bacteria).
This compound shows lower than expected intracellular activity in cell culture models. The pH of the subcellular compartment where the bacteria reside is crucial. This compound accumulation in macrophages is significantly higher at an acidic pH (e.g., pH 5.5) compared to a neutral pH.[6][7] If bacteria are in a neutral pH compartment, this compound's potency will be lower.1. Determine the expected pH of the subcellular compartment in your cell model. 2. If applicable, use agents like ammonium chloride to modulate phagolysosomal pH as a control to study the pH-dependent effect on this compound's intracellular activity.[7] 3. Compare with other fluoroquinolones to highlight the unique pH-dependent intracellular accumulation of this compound.[8]
Observed resistance to this compound in bacterial isolates. While this compound is effective against many multi-drug resistant strains, resistance can still occur, primarily through alterations in the target enzymes (DNA gyrase and topoisomerase IV).[9] However, this compound is a poor substrate for some common efflux pumps, which can be an advantage over other fluoroquinolones.[9]1. Characterize the resistance mechanism of your isolates (e.g., sequencing of gyrA/B and parC/E genes). 2. Test the activity of this compound at an acidic pH, as it may still show efficacy against strains that have efflux-mediated resistance to other fluoroquinolones.[9]

Frequently Asked Questions (FAQs)

1. Why is this compound's efficacy pH-dependent?

This compound's chemical structure, specifically its low isoelectric point (pH 6.7), contributes to its increased activity in acidic environments.[10] At a lower pH, the molecule is more lipophilic, leading to enhanced accumulation within bacterial cells.[9] Furthermore, at acidic pH, the efflux of this compound out of the bacterial cell is slower than its influx, resulting in higher intracellular concentrations.[3] This contrasts with other fluoroquinolones like ciprofloxacin, which tend to lose activity in acidic conditions.[4]

2. What is the optimal pH for this compound activity?

The optimal antibacterial activity of this compound is observed between pH 5.0 and 6.0.[1][2] In this range, its Minimum Inhibitory Concentrations (MICs) can be 4 to 8-fold lower than at neutral pH.[1]

3. Can I improve this compound's efficacy at a neutral pH?

Currently, there are no established methods or adjuvants to significantly boost this compound's intrinsic activity at a neutral pH. The compound's design is specifically advantageous for acidic environments. For applications at neutral pH, the observed potency should be considered the baseline activity.

4. How does this compound's activity at neutral pH compare to other fluoroquinolones?

At neutral pH, this compound generally exhibits comparable activity to other commonly used fluoroquinolones against a range of susceptible bacterial strains.[9] Its unique advantage becomes apparent in acidic conditions.

5. Is this compound effective against biofilms?

Yes, this compound has demonstrated activity against bacteria in biofilms.[9] Since biofilms can create acidic microenvironments, this compound's pH-dependent activity may be particularly beneficial in these settings.

Data Presentation: pH-Dependent Activity of this compound

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive and Gram-negative bacteria at neutral and acidic pH.

Table 1: MICs for Gram-Positive Bacteria (µg/mL)

OrganismSusceptibilitypH 7.2-7.4 (Range)pH 5.8-6.2 (Range)
Staphylococcus aureusSusceptible0.125 - 0.250.06 - 0.125
Staphylococcus aureusResistant0.25 - 320.25 - 32

Data compiled from Stubbings et al., 2011.[1]

Table 2: MICs for Gram-Negative Bacteria (µg/mL)

OrganismSusceptibilitypH 7.2-7.4 (Range)pH 5.8-6.2 (Range)
Escherichia coliSusceptible0.015 - 0.50.008 - 1
Escherichia coliResistant0.25 - >160.125 - >16
Pseudomonas aeruginosaMixed0.5 - 1280.25 - 64
Klebsiella pneumoniaeMixed0.06 - 160.03 - 8

Data compiled from Stubbings et al., 2011.[1]

Experimental Protocols

Protocol: Determining the pH-Dependent MIC of this compound by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[11]

1. Media Preparation: a. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). b. Divide the broth into two batches. c. Adjust the pH of one batch to 7.2-7.4 using NaOH or HCl. d. Adjust the pH of the second batch to 5.8 using HCl. e. Sterilize both batches by autoclaving and re-verify the pH post-sterilization.[1]

2. Antibiotic Preparation: a. Prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile deionized water with pH adjustment as needed). b. Perform serial two-fold dilutions of the this compound stock solution in both the pH 7.2-7.4 and pH 5.8 CAMHB in 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.002 – 32 µg/mL).[11]

3. Inoculum Preparation: a. Culture the bacterial strain on an appropriate agar plate overnight. b. Suspend several colonies in saline to match a 0.5 McFarland turbidity standard. c. Dilute the suspension in the corresponding pH-adjusted CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Incubation: a. Inoculate the microtiter plates containing the serially diluted this compound. b. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each pH condition. c. Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Determining the MIC: a. Following incubation, read the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. b. Compare the MIC values obtained at pH 7.2-7.4 with those at pH 5.8 to determine the effect of pH on this compound's activity.

Visualizations

Finafloxacin_Mechanism cluster_extracellular Extracellular Environment cluster_bacterium Bacterial Cell Neutral_pH Neutral pH (~7.4) Finafloxacin_in Intracellular This compound Neutral_pH->Finafloxacin_in Balanced Influx/ Efflux Acidic_pH Acidic pH (5.0-6.0) Acidic_pH->Finafloxacin_in Increased Influx, Reduced Efflux Efflux_Pump Efflux Pump Finafloxacin_in->Efflux_Pump Poor Substrate DNA_Gyrase DNA Gyrase/ Topoisomerase IV Finafloxacin_in->DNA_Gyrase Binding Inhibition Inhibition of DNA Replication DNA_Gyrase->Inhibition

Caption: pH-dependent mechanism of this compound activity.

MIC_Workflow A Prepare Media (e.g., CAMHB) B Adjust Media to Neutral pH (~7.2) A->B C Adjust Media to Acidic pH (~5.8) A->C D Serial Dilution of this compound in Neutral pH Media B->D E Serial Dilution of this compound in Acidic pH Media C->E G Inoculate Plates D->G E->G F Prepare Bacterial Inoculum (0.5 McFarland) F->G H Incubate at 35-37°C for 16-20 hours G->H I Read MICs H->I J Compare MICs at Neutral vs. Acidic pH I->J

Caption: Experimental workflow for pH-dependent MIC testing.

References

Troubleshooting unexpected results in Finafloxacin experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Finafloxacin experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot unexpected results in their in vitro and in vivo studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a fluoroquinolone antibiotic. Its primary mechanism of action is the inhibition of bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound leads to the fragmentation of bacterial DNA and ultimately cell death.

Q2: What is the most unique characteristic of this compound compared to other fluoroquinolones?

The most distinct feature of this compound is its enhanced bactericidal activity in acidic environments (pH 5.0-6.0). Unlike many other fluoroquinolones, which lose activity in acidic conditions, this compound's potency increases. This is attributed to its chemical structure, which leads to higher intracellular accumulation of the drug at a lower pH.

Q3: Against which types of bacteria is this compound effective?

This compound is a broad-spectrum antibiotic with activity against a range of Gram-positive and Gram-negative bacteria. It has demonstrated effectiveness against pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus, including some multi-drug resistant (MDR) strains.

Troubleshooting Guides

Issue 1: Higher than Expected Minimum Inhibitory Concentration (MIC) Values

Possible Cause 1: pH of the Culture Medium

The activity of this compound is highly dependent on the pH of the medium. If the pH of your culture medium is neutral (around 7.2-7.4) or alkaline, you may observe higher MIC values.

  • Troubleshooting Steps:

    • Verify the pH of your Mueller-Hinton broth or other testing medium.

    • If appropriate for your experimental goals, consider adjusting the medium's pH to a more acidic range (e.g., pH 5.8-6.2) to assess this compound's activity under conditions that mimic certain infection sites.

    • Always measure and report the pH of your experimental medium.

Possible Cause 2: Presence of Divalent Cations

High concentrations of divalent cations like Ca²⁺ and Mg²⁺ in the culture medium can chelate fluoroquinolones, reducing their effective concentration and leading to higher MICs.

  • Troubleshooting Steps:

    • Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI guidelines.

    • If preparing your own medium, ensure that the concentration of divalent cations is standardized and documented.

Possible Cause 3: Bacterial Resistance

The bacterial isolate being tested may have acquired resistance to fluoroquinolones. Common resistance mechanisms include:

  • Target-site mutations: Alterations in the gyrA and parC genes, which encode the subunits of DNA gyrase and topoisomerase IV, can reduce the binding affinity of this compound.

  • Efflux pumps: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell, lowering its intracellular concentration.

  • Troubleshooting Steps:

    • Sequence the Quinolone Resistance-Determining Region (QRDR): Amplify and sequence the QRDR of the gyrA and parC genes to identify known resistance mutations.

    • Efflux Pump Inhibition Assay: Perform MIC testing in the presence and absence of an efflux pump inhibitor (e.g., reserpine, CCCP) to determine if efflux is contributing to the elevated MIC. A significant decrease in the MIC in the presence of an inhibitor suggests the involvement of efflux pumps.

Issue 2: Inconsistent or Non-reproducible Results in Time-Kill Assays

Possible Cause 1: Inoculum Effect

Variations in the initial bacterial inoculum size can lead to inconsistent killing kinetics.

  • Troubleshooting Steps:

    • Standardize your inoculum preparation carefully to achieve the recommended starting concentration (typically ~5 x 10⁵ CFU/mL).

    • Plate serial dilutions of the initial inoculum to confirm the starting CFU/mL for each experiment.

Possible Cause 2: Drug Stability

This compound, like other antibiotics, can degrade over the course of a long experiment, especially under certain conditions (e.g., prolonged exposure to light or non-optimal temperatures).

  • Troubleshooting Steps:

    • Prepare fresh stock solutions of this compound for each experiment.

    • Protect this compound solutions from light.

    • Ensure that the incubation conditions are consistent and appropriate for the duration of the assay.

Possible Cause 3: Paradoxical Effect

At very high concentrations, some bactericidal antibiotics can exhibit a reduced killing effect, known as the paradoxical effect or Eagle effect.

  • Troubleshooting Steps:

    • Test a wider range of this compound concentrations in your time-kill assay, including concentrations well above the MIC.

    • If you observe a paradoxical effect, it is important to note the concentration at which it occurs.

Issue 3: Difficulty in Eradicating Biofilms

Possible Cause: High Minimum Biofilm Eradication Concentration (MBEC)

Bacteria within a biofilm are notoriously more resistant to antibiotics than their planktonic counterparts. The concentration of an antibiotic required to eradicate a biofilm (MBEC) can be significantly higher than the MIC.

  • Troubleshooting Steps:

    • Determine the MBEC of this compound for your specific bacterial strain and biofilm growth conditions.

    • Consider combination therapy. The efficacy of this compound against biofilms may be enhanced when used in combination with other antimicrobial agents.

    • Optimize the treatment duration. Longer exposure times may be necessary to effectively eradicate the biofilm.

Data Presentation

Table 1: this compound MIC ranges against various bacterial species at different pH values.

Bacterial SpeciespHThis compound MIC Range (µg/mL)
Escherichia coli7.20.015 - 0.5
5.80.008 - 1
Staphylococcus aureus7.20.125 - 32
5.80.06 - 32
Pseudomonas aeruginosa7.20.5 - >16
5.80.25 - >16
Enterococcus faecium7.21 - 128
5.80.5 - 32

Data compiled from publicly available research.

Table 2: Influence of Experimental Conditions on this compound MIC (µg/mL) against Quality Control Strains.

OrganismStandard Conditions (pH 7.2)Acidic pH (5.8)Presence of 50% Human Serum
E. coli ATCC 259220.030.0080.06
S. aureus ATCC 292130.120.030.25

Data illustrates the potential impact of pH and serum on this compound activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution)
  • Prepare this compound Stock Solution: Dissolve this compound powder in a suitable solvent (e.g., sterile deionized water with pH adjustment if necessary) to create a high-concentration stock solution.

  • Prepare Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Inoculate the Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Time-Kill Assay
  • Prepare Bacterial Culture: Grow an overnight culture of the test organism in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Add this compound: Add this compound at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC) to separate culture tubes. Include a growth control tube without any antibiotic.

  • Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline and plate onto appropriate agar plates.

  • Incubate and Count Colonies: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Plot Data: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

Biofilm Susceptibility Testing (MBEC Assay)
  • Biofilm Formation: Grow biofilms on pegs of a Calgary Biofilm Device (or similar apparatus) by incubating them in a 96-well plate containing a standardized bacterial culture for a specified period (e.g., 24 hours).

  • Rinse: Gently rinse the pegs with saline to remove planktonic (non-adherent) bacteria.

  • Antibiotic Challenge: Transfer the peg lid to a 96-well plate containing serial dilutions of this compound in an appropriate growth medium.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) to expose the biofilms to the antibiotic.

  • Recovery: Transfer the peg lid to a new 96-well plate containing fresh growth medium and sonicate the plate to dislodge the surviving biofilm bacteria.

  • Determine Viability: After further incubation of the recovery plate, the MBEC is determined as the minimum concentration of this compound that prevents the regrowth of bacteria from the treated biofilm.

Mandatory Visualizations

Finafloxacin_Mechanism cluster_targets Intracellular Targets This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Cell DNA_Gyrase DNA Gyrase (gyrA, gyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC, parE) This compound->Topoisomerase_IV Inhibits ReplicationFork Replication Fork DNA_Gyrase->ReplicationFork Relaxes Supercoils DNA_Damage DNA Damage & Strand Breaks DNA_Gyrase->DNA_Damage Forms toxic complex Topoisomerase_IV->ReplicationFork Decatenates Chromosomes Topoisomerase_IV->DNA_Damage Forms toxic complex DNA_Replication DNA Replication ReplicationFork->DNA_Replication Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Stock Prepare this compound Stock Solution Dilution Serial Dilution of this compound in 96-well plate Stock->Dilution Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with bacterial suspension Inoculum->Inoculation Dilution->Inoculation Incubate Incubate at 35-37°C for 16-20 hours Inoculation->Incubate Read Visually inspect for growth (Determine MIC) Incubate->Read Result Result Read->Result MIC Value

Caption: Workflow for MIC determination.

Troubleshooting_Logic Start Unexpected Result HighMIC Higher than expected MIC? Start->HighMIC InconsistentKinetics Inconsistent Time-Kill kinetics? HighMIC->InconsistentKinetics No CheckpH Check Medium pH HighMIC->CheckpH Yes BiofilmResistance Poor Biofilm Eradication? InconsistentKinetics->BiofilmResistance No CheckInoculum Standardize Inoculum InconsistentKinetics->CheckInoculum Yes DetermineMBEC Determine MBEC BiofilmResistance->DetermineMBEC Yes CheckCations Verify Cation Concentration CheckpH->CheckCations CheckResistance Investigate Resistance (gyrA/parC, Efflux) CheckCations->CheckResistance CheckStability Ensure Drug Stability CheckInoculum->CheckStability CheckParadoxical Test for Paradoxical Effect CheckStability->CheckParadoxical ComboTherapy Consider Combination Therapy DetermineMBEC->ComboTherapy OptimizeDuration Optimize Treatment Duration ComboTherapy->OptimizeDuration

Caption: Troubleshooting decision tree.

Minimizing off-target effects of Finafloxacin in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing off-target effects of Finafloxacin in cell-based assays. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a fluoroquinolone antibiotic that functions by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1] A unique characteristic of this compound is its enhanced bactericidal activity under acidic conditions (pH 5.0-6.0), which is contrary to other fluoroquinolones that often lose activity at lower pH.[2][3] This property is attributed to its chemical structure, which leads to increased cellular accumulation in acidic environments.[4][5]

Q2: My cells are showing signs of toxicity (e.g., poor morphology, detachment) even at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to unexpected cytotoxicity:

  • pH of the Culture Medium: this compound's activity and cellular accumulation are highly dependent on pH.[5][6] Standard cell culture medium is typically buffered to pH 7.2-7.4. However, cellular metabolism can cause localized drops in pH, potentially increasing this compound's intracellular concentration and leading to off-target effects. Ensure your medium's pH is stable and consider using buffers with higher capacity if rapid acidification is an issue.

  • Mitochondrial Toxicity: Like other quinolone antibiotics, this compound may induce mitochondrial dysfunction, leading to the production of reactive oxygen species (ROS) and subsequent oxidative damage.[7][8] This is a known off-target effect of the drug class.

  • Eukaryotic Topoisomerase Inhibition: At higher concentrations, fluoroquinolones can inhibit mammalian topoisomerase II, the eukaryotic homolog of the bacterial target.[9] This can lead to DNA damage and induce apoptosis.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to antibiotics. It is crucial to determine the cytotoxic profile of this compound for your specific cell line using a dose-response curve.

Q3: How can I differentiate between this compound's antibacterial effects and its off-target effects on my host cells in a co-culture model?

A3: This requires careful experimental design and specific controls:

  • Host Cell-Only Control: Treat your mammalian cells with the same concentrations of this compound in the absence of bacteria. This will establish the baseline for any cytotoxic or off-target effects on the host cells alone.

  • Bacterial Growth Curve: Determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against your bacterial strain in your specific assay medium. This helps you select a concentration that is effective against the bacteria.

  • Use of a Bacteriostatic Control: Compare the effects of this compound with a purely bacteriostatic antibiotic (that doesn't kill the bacteria but stops them from replicating). This can help distinguish between effects caused by bacterial death (e.g., release of toxins) and direct effects of the compound on host cells.

  • Molecular Assays: Use assays that specifically measure host cell health, such as mitochondrial membrane potential assays (e.g., TMRE or JC-1), ROS production assays (e.g., DCFDA), and apoptosis markers (e.g., caspase-3/7 activity, Annexin V staining).

Q4: Does the pH of my cell culture medium affect this compound's activity and potential for off-target effects?

A4: Absolutely. The pH of the medium is a critical experimental parameter. This compound's potency is significantly increased at a slightly acidic pH (5.5-6.0).[3][10] In contrast, other fluoroquinolones like ciprofloxacin and levofloxacin see their activity decrease under acidic conditions.[3] This enhanced activity at low pH is due to increased accumulation of the drug inside cells.[5] Therefore, if your experimental conditions involve an acidic microenvironment (e.g., studying phagocytosis in macrophages or in tumor models), you may be able to use a lower concentration of this compound, thereby reducing the risk of off-target effects. Conversely, unintended acidification of your standard culture medium could potentiate off-target toxicity.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
High variability in cell viability assays between replicates. Inconsistent pH across wells or plates.Monitor and stabilize the pH of your culture medium. Use a robust buffering system (e.g., HEPES) in addition to the standard bicarbonate-CO2 system.
Cell seeding density is not uniform.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy.
Unexpected cell death at concentrations below the published cytotoxic levels. The specific cell line being used is highly sensitive to fluoroquinolone-induced mitochondrial stress.Perform a dose-response cytotoxicity assay (e.g., MTS or LDH) to establish an IC50 value for your specific cell line. Consider co-treatment with an antioxidant like N-acetyl-L-cysteine (NAC) to see if it mitigates the toxicity.[7]
The this compound stock solution has degraded or is contaminated.Prepare fresh stock solutions from a reliable source. Filter-sterilize the stock solution.
Conflicting results in bacterial clearance vs. host cell viability in co-culture. Off-target effects on host cells are impairing their natural immune function (e.g., phagocytosis).Measure key host cell functions (e.g., phagocytic capability, cytokine production) in the presence of this compound but without bacteria to assess for immunomodulatory off-target effects.
The chosen this compound concentration is too high, causing host cell damage that confounds the interpretation of bacterial clearance.Titrate this compound to the lowest possible concentration that still provides effective bacterial control in your model system.

Data Summary

The following table summarizes the pH-dependent activity of this compound compared to other fluoroquinolones against various bacterial strains. This data highlights the importance of considering the pH of the experimental environment.

Table 1: Comparison of Minimum Inhibitory Concentrations (MICs) at Different pH Values (µg/mL)

Organism Antibiotic MIC at pH 7.2-7.4 MIC at pH 5.8-6.0 Fold Change in Activity at Acidic pH
E. coli ATCC 25922This compound0.060.0088-fold increase
Ciprofloxacin0.0080.068-fold decrease
S. aureus ATCC 29213This compound0.060.0154-fold increase
Ciprofloxacin0.250.52-fold decrease
A. baumannii (Cipro-resistant)This compound40.58-fold increase
Ciprofloxacin>32>32No change

Data compiled from multiple sources for illustrative purposes.[3][10]

Visualizing Workflows and Pathways

Experimental Workflow for Assessing Off-Target Effects

This diagram outlines a logical workflow for investigating and mitigating the potential off-target effects of this compound in a cell-based assay.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Mitigation & Optimization A Determine this compound MIC against target bacteria in specific assay medium B Determine this compound IC50 on host cell line (viability assay) A->B Inform concentration range C Select working concentration (Effective against bacteria, low host cell toxicity) D Measure Mitochondrial Health (e.g., TMRE, Seahorse Assay) C->D E Measure Oxidative Stress (e.g., ROS production) C->E F Measure DNA Damage (e.g., γH2AX staining) C->F G Significant Off-Target Effect Detected? D->G E->G F->G H Test Mitigation Strategies: - Lower this compound concentration - Co-administer antioxidant (NAC) - Adjust medium pH G->H Yes I Proceed with Optimized Experimental Conditions G->I No H->C Re-test J Re-evaluate working concentration or consider alternative compound H->J

Caption: Workflow for identifying and mitigating this compound off-target effects.

Potential Signaling Pathway for Fluoroquinolone-Induced Toxicity

This diagram illustrates a potential pathway by which fluoroquinolones, as a class, can induce off-target cytotoxicity in mammalian cells through mitochondrial dysfunction.

G A This compound enters mammalian cell B Mitochondrion A->B Accumulation C Inhibition of Mitochondrial Topoisomerase / ETC disruption B->C D Increased ROS Production (Oxidative Stress) C->D E Oxidative Damage (Lipids, Proteins, DNA) D->E F Mitochondrial Membrane Potential Collapse D->F I Apoptosis E->I G Release of Cytochrome C F->G H Caspase Activation G->H H->I

Caption: Pathway of fluoroquinolone-induced mitochondrial toxicity in host cells.

Detailed Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using an MTS Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on a specific mammalian cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound powder

  • Sterile DMSO

  • 96-well clear-bottom, black-sided plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in complete culture medium to create 2X working concentrations. A typical range would be from 200 µM down to 0.1 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control (medium only).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the 2X this compound dilutions to the appropriate wells in triplicate.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of "medium only" blank wells from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of this compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Measuring Mitochondrial Reactive Oxygen Species (ROS)

Objective: To quantify changes in mitochondrial ROS levels in response to this compound treatment.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • This compound

  • MitoSOX™ Red reagent

  • Hoechst 33342 stain (for nuclear counterstaining)

  • Live-cell imaging system or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in an appropriate format for your imaging system (e.g., glass-bottom dish or 96-well plate).

    • Allow cells to attach overnight.

    • Treat cells with this compound at the desired concentrations (including a vehicle control and a positive control like Antimycin A) for the chosen duration (e.g., 6-24 hours).

  • Staining:

    • Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or serum-free medium.

    • Remove the treatment medium and wash the cells once with warm HBSS.

    • Add the MitoSOX™ Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

    • (Optional) Add Hoechst 33342 to the staining solution for the last 5 minutes to visualize nuclei.

  • Imaging and Quantification:

    • Wash the cells three times with warm HBSS.

    • Add fresh warm medium or HBSS to the wells.

    • Immediately acquire images using a fluorescence microscope (Excitation/Emission ~510/580 nm for MitoSOX™ Red).

    • Alternatively, read the fluorescence intensity using a plate reader.

  • Data Analysis:

    • For imaging data, use analysis software to measure the mean fluorescence intensity per cell. Normalize the this compound-treated groups to the vehicle control.

    • For plate reader data, normalize the fluorescence readings to cell number (if determined separately) or express as a fold change relative to the vehicle control.

References

Technical Support Center: Finafloxacin Studies in Renal Impairment Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the pharmacokinetics and dosage of finafloxacin in preclinical and clinical models of renal impairment.

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination pathway for this compound and why is renal impairment a concern?

A1: this compound is eliminated from the body through a combination of metabolism and renal excretion. A significant portion, approximately 30% to 45% of the administered dose, is excreted unchanged in the urine.[1] The renal elimination process involves both glomerular filtration and a saturable tubular secretion mechanism.[1][2] This reliance on the kidneys for clearance means that renal impairment could lead to decreased drug excretion, potentially causing drug accumulation and an increased risk of adverse effects. The FDA recommends dedicated renal impairment studies for drugs like this compound, where renal excretion of the unchanged drug is 30% or greater.[3]

Q2: Have specific dosage adjustments for this compound in patients with renal impairment been established?

A2: As of now, specific dosage adjustment guidelines for this compound in patients with renal impairment have not been detailed in the provided search results. A population pharmacokinetic study involving patients with complicated urinary tract infections (cUTIs) noted a 29% reduction in clearance compared to healthy volunteers.[4] However, the study concluded that despite this variability, the existing data did not support covariate-based dose adjustments, citing the drug's favorable safety and efficacy profile.[4] Researchers should note that for other fluoroquinolones, such as ciprofloxacin, dose adjustments based on creatinine clearance (CrCl) are standard practice.[5]

Q3: How does this compound's unique pH-dependent activity influence its study in renal impairment?

A3: this compound is distinguished by its increased bactericidal activity in acidic environments (pH 5.0-6.0), a condition often found in infected tissues like the urinary tract.[6][7] While renal impairment primarily affects drug clearance, the associated metabolic changes can sometimes alter systemic or local pH. It is crucial for researchers to monitor and report the pH of urine and plasma in their models, as variations could influence the drug's apparent efficacy, independent of its concentration.

Q4: What are the recommended preclinical models for studying this compound pharmacokinetics in the context of renal impairment?

A4: Several robust rodent models are available to simulate human kidney disease. The choice of model depends on the research question (acute vs. chronic impairment):

  • Acute Kidney Injury (AKI):

    • Ischemia-Reperfusion (I/R) Injury: This model mimics renal damage from temporary blood flow loss.[8]

    • Nephrotoxicant-Induced AKI: Cisplatin or folic acid administration can induce acute tubular necrosis, providing a reproducible model of drug-induced kidney injury.[8][9]

  • Chronic Kidney Disease (CKD):

    • 5/6 Nephrectomy (Ablation): This surgical model involves the removal of one kidney and ligation of two-thirds of the arterial supply to the remaining kidney, resulting in a progressive decline in renal function that mimics human CKD.[10]

Troubleshooting Guide

Issue 1: High variability in this compound plasma concentrations in our animal model of renal impairment.

  • Possible Cause 1: Unstable Renal Impairment Model: The degree of renal impairment can fluctuate, especially in acute models.

    • Solution: Ensure consistent induction of the model. Regularly monitor renal function markers (e.g., serum creatinine, BUN) before and during the pharmacokinetic study to stratify animals or use as a covariate in the analysis.

  • Possible Cause 2: Saturable Tubular Secretion: this compound exhibits saturable renal clearance.[1][2] In a damaged kidney, this saturation point may be reached at lower concentrations, leading to non-linear pharmacokinetics and high variability.

    • Solution: Conduct dose-ranging studies within your model to characterize the pharmacokinetics across a range of concentrations. A non-compartmental analysis may reveal dose-dependent changes in clearance.

Issue 2: this compound urine concentrations are lower than expected in renally impaired subjects, affecting efficacy assessment.

  • Possible Cause 1: Reduced Glomerular Filtration and Secretion: This is the expected physiological consequence of renal impairment.

    • Solution: Quantify the reduction in renal clearance (CLr) relative to healthy controls. The key for efficacy assessment, particularly in urinary tract infections, is to determine if the reduced urine concentration still exceeds the minimum inhibitory concentration (MIC) for the target pathogens.

  • Possible Cause 2: Altered Urine pH: Changes in systemic acid-base balance due to renal failure can alter urine pH.

    • Solution: Measure urine pH at the time of sample collection. Since this compound's activity is enhanced in acidic conditions, a change in urine pH could impact its antibacterial effect, even if concentrations are adequate.[6]

Data Presentation

Table 1: Summary of Intravenous this compound Pharmacokinetics in Healthy Volunteers

Parameter200 mg Single Dose1,000 mg Single DoseKey Observation
Cmax (µg/mL) 2.5620.2Plasma concentration increases with dose.
AUC (µg·h/mL) 6.7345.9Systemic exposure increases with dose.
t½ (hours) 10.617.1Elimination half-life tends to increase with higher doses.[1]
Urinary Recovery (%) 44.2%31.7%The fraction of drug excreted unchanged in urine decreases as the dose increases, suggesting saturable renal elimination.[1]
Renal Clearance (mL/min) 170 - 25667.1 - 181Renal clearance decreases at higher doses, confirming a saturable secretion process.[1]

Data synthesized from a study in healthy volunteers receiving single intravenous doses.[1]

Experimental Protocols

Protocol 1: Induction of a Rat Model of Chronic Kidney Disease (5/6 Subtotal Nephrectomy)

  • Animal Preparation: Use male Sprague-Dawley rats (250-300g). Anesthetize the animal using isoflurane or a similar approved anesthetic.

  • First Stage Surgery (Left Kidney Nephrectomy):

    • Place the rat in a prone position and make a flank incision to expose the left kidney.

    • Carefully dissect the renal artery, vein, and ureter.

    • Ligate the renal vessels and ureter with surgical silk and excise the entire left kidney.

    • Close the muscle layer and skin with sutures.

    • Provide post-operative analgesia and allow a recovery period of one week.

  • Second Stage Surgery (Right Kidney Ischemic Injury):

    • Anesthetize the rat and expose the right kidney through a flank incision.

    • Selectively ligate 2 out of the 3 branches of the renal artery to induce ischemia in approximately two-thirds of the kidney.

    • Confirm the color change (paleness) in the ischemic parts of the kidney.

    • Close the incision in layers.

  • Model Validation:

    • Allow the animals to recover for 4-6 weeks for the CKD model to stabilize.

    • Monitor serum creatinine and Blood Urea Nitrogen (BUN) weekly. A sustained elevation in these markers confirms the establishment of renal impairment.

    • Animals are ready for pharmacokinetic studies when renal function markers are stable.

Protocol 2: Quantification of this compound in Plasma by HPLC-MS/MS

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a deuterated analog of this compound or another fluoroquinolone).

    • Precipitate proteins by adding 300 µL of acetonitrile. Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • Monitor the specific parent-to-daughter ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification:

    • Construct a calibration curve using standard samples of known this compound concentrations in blank plasma.

    • Calculate the concentration in unknown samples by interpolating from the peak area ratio (this compound/internal standard) on the calibration curve.

Visualizations

experimental_workflow cluster_model Phase 1: Model Development cluster_pk Phase 2: Pharmacokinetic Study cluster_analysis Phase 3: Analysis & Interpretation A Animal Acclimatization B Induce Renal Impairment (e.g., 5/6 Nephrectomy) A->B C Control Group (Sham Operation) A->C D Model Stabilization & Validation (Monitor Serum Creatinine/BUN) B->D C->D E Administer this compound (Single Dose, IV or Oral) D->E F Serial Blood & Urine Sampling E->F G Sample Processing (Plasma/Urine Separation) F->G H Quantify this compound Conc. (HPLC-MS/MS) G->H I Pharmacokinetic Analysis (Calculate AUC, CL, t½) H->I J Compare PK Parameters (Impaired vs. Control) I->J K Dosage Adjustment Modeling J->K

Caption: Experimental workflow for a preclinical this compound study.

decision_tree Start Assess Need for This compound Dose Adjustment Q1 Is Drug Substantially Renally Cleared? (>30% Unchanged in Urine) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No - Standard Dosing Likely Appropriate Q1->A1_No No Q2 Measure Patient's Creatinine Clearance (CrCl) A1_Yes->Q2 A2_Normal CrCl > 60 mL/min: Standard Dose Q2->A2_Normal Normal A2_Mild CrCl 30-60 mL/min: Consider Dose Reduction or Interval Extension Q2->A2_Mild Mild-Moderate A2_Severe CrCl < 30 mL/min: Significant Dose Reduction Required. Monitor Closely. Q2->A2_Severe Severe

Caption: Decision logic for this compound dose adjustment.

References

Finafloxacin degradation pathways and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of finafloxacin and strategies to mitigate its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound stability and activity?

A1: this compound exhibits enhanced stability and antibacterial activity in acidic conditions, with an optimal pH range of 5.0 to 6.0.[1][2][3] Unlike other fluoroquinolones that lose activity in acidic environments, this compound's potency increases.[2][4][5] The pH of the commercial otic suspension is approximately 6.0.[6] Therefore, maintaining an acidic pH is the most critical factor in preventing degradation and ensuring the compound's efficacy in your experiments.

Q2: What are the recommended storage conditions for this compound?

A2: this compound formulations should be stored at a controlled room temperature between 2-25°C (36-77°F).[7] It is crucial to protect it from light and to prevent freezing.[8][9] Always keep the container tightly closed when not in use.[8]

Q3: What are the known degradation pathways for this compound?

A3: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, based on the known degradation of other fluoroquinolones, the following pathways are plausible:

  • Photodegradation: Fluoroquinolones are generally susceptible to degradation upon exposure to light. This can involve complex reactions, including oxidation and cleavage of the quinolone core or side chains.

  • Oxidative Degradation: Advanced oxidation processes can lead to the degradation of fluoroquinolones, often involving reactions like piperazine ring cleavage, defluorination, hydroxylation, and decarboxylation.[10][11]

  • Hydrolysis: While this compound is more stable in acidic pH, hydrolysis could potentially occur under strongly acidic or alkaline conditions over extended periods.

Further research through forced degradation studies would be necessary to definitively identify the specific degradation products of this compound.

Q4: How can I monitor the degradation of this compound in my samples?

A4: A stability-indicating analytical method is required to separate and quantify the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) is a common technique for this purpose.[12] For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[13][14][15]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of antibacterial activity in my this compound stock solution. Degradation due to improper storage (e.g., exposure to light, extreme temperatures).Prepare fresh stock solutions and store them protected from light at 2-25°C. Avoid freezing.
pH of the solution is neutral or alkaline.Adjust the pH of your experimental buffer or medium to be within the optimal range for this compound (pH 5.0-6.0).
Unexpected peaks in my chromatogram when analyzing this compound. Presence of degradation products.Conduct a forced degradation study (e.g., exposure to light, acid, base, heat, and oxidation) to generate potential degradation products and confirm their retention times relative to the parent drug.
Contamination of the sample or mobile phase.Ensure proper handling and use of high-purity solvents and reagents.
Inconsistent results in cell-based assays. This compound degradation in the cell culture medium.Ensure the pH of the cell culture medium is compatible with this compound stability. If the medium is neutral or slightly alkaline, consider the duration of the experiment and the potential for degradation over time.
Interaction with components of the medium.Evaluate the compatibility of this compound with the specific components of your cell culture medium.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a slightly acidic aqueous buffer) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution to a calibrated light source (e.g., UV-A and visible light) according to ICH Q1B guidelines.[16][17] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots from each stress condition.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a suitable analytical method, such as HPLC-DAD, to observe the extent of degradation and the formation of any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and DAD detector.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound and also scan a range to detect potential degradation products with different spectral properties.

2. Method Development:

  • Inject the unstressed this compound solution to determine its retention time and peak shape.

  • Inject the samples from the forced degradation study.

  • Optimize the mobile phase gradient to achieve good resolution between the this compound peak and all degradation product peaks.

  • The method is considered stability-indicating if all peaks are well-resolved.

Data Summary

As specific quantitative data for this compound degradation is not widely available, the following table provides a qualitative summary of expected stability based on the properties of fluoroquinolones.

Stress Condition Expected Stability of this compound Rationale/Comments
Acidic pH (5.0-6.0) HighThis compound exhibits enhanced activity and stability in this pH range.[1][2][3]
Neutral to Alkaline pH Potentially ReducedOther fluoroquinolones show decreased stability and activity at neutral to alkaline pH.
Elevated Temperature ModerateFluoroquinolones generally have good thermal stability at moderate temperatures.[18]
Light Exposure LowFluoroquinolones are known to be photolabile.
Oxidizing Conditions Moderate to LowSusceptible to oxidative degradation, a common pathway for fluoroquinolones.[10][11]

Visualizations

Finafloxacin_Degradation_Pathways cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products (Hypothesized) This compound This compound Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation hv Oxidation Oxidative Degradation (e.g., H2O2) This compound->Oxidation [O] Hydrolysis Hydrolysis (Strong Acid/Base) This compound->Hydrolysis H+/OH- Photo_Products Photolytic Products Photodegradation->Photo_Products Oxidative_Products Oxidized Derivatives (e.g., hydroxylated, N-dealkylated) Oxidation->Oxidative_Products Hydrolytic_Products Hydrolyzed Products Hydrolysis->Hydrolytic_Products

Caption: Potential degradation pathways of this compound.

Stability_Testing_Workflow start Start: this compound Sample forced_degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->forced_degradation method_dev Stability-Indicating Method Development (e.g., HPLC) analysis Analysis of Stressed Samples forced_degradation->analysis method_dev->analysis data_eval Data Evaluation: - Identify Degradation Products - Determine Degradation Rate analysis->data_eval end End: Stability Profile data_eval->end

Caption: Workflow for this compound stability testing.

References

Technical Support Center: Enhancing Finafloxacin Activity Against Stationary Phase Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating and enhancing the activity of finafloxacin against stationary phase bacteria. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research endeavors.

I. Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound and stationary phase bacteria.

Problem Possible Causes Recommended Solutions
No observed enhancement of this compound activity with potentiating agent - Incorrect concentration of potentiating agent: The concentration may be too low to exert a synergistic effect or too high, leading to toxicity. - Antagonistic interaction: The chosen agent may interfere with this compound's mechanism of action. - Assay conditions not optimal: pH, media composition, or incubation time may not be suitable for observing synergy. - Stationary phase not fully established: Bacteria may still be in a late logarithmic phase, where they are more susceptible to antibiotics in general.- Perform a dose-response matrix (checkerboard assay): This will help identify the optimal concentrations of both this compound and the potentiating agent. - Consult literature for known interactions: Review studies on the mechanism of action of both compounds to identify potential antagonisms. - Optimize assay conditions: this compound's activity is enhanced at a slightly acidic pH (e.g., pH 5.8-6.5). Consider adjusting the pH of your media.[1][2][3] - Verify stationary phase: Ensure your culture has reached a stable stationary phase by monitoring OD600 over time and potentially using metabolic activity markers.[4]
High variability in Minimum Bactericidal Concentration (MBC) or persister assay results - Inconsistent stationary phase culture: The physiological state of the stationary phase bacteria can vary between experiments. - Inaccurate serial dilutions: Errors in pipetting can lead to significant variations in final concentrations. - Clumping of bacteria: Inaccurate colony counts due to bacterial aggregation. - Insufficient mixing: Uneven distribution of the antibiotic or bacteria in the assay wells.- Standardize stationary phase protocol: Use a consistent method for growing and harvesting stationary phase cells, including incubation time and aeration.[5] - Use calibrated pipettes and proper technique: Ensure accurate dilutions. - Vortex bacterial suspensions thoroughly: Before plating, ensure a single-cell suspension. - Ensure proper mixing: Pipette up and down several times after adding all components to the assay wells.
Difficulty establishing a true stationary phase culture - Nutrient depletion is not the limiting factor: Other factors like oxygen limitation or accumulation of toxic byproducts might be affecting growth. - Overgrowth or cell lysis: Prolonged incubation can lead to a decline phase rather than a stable stationary phase.[6][7]- Optimize growth conditions: Experiment with different media formulations and flask-to-volume ratios to ensure nutrient limitation is the primary driver of stationary phase. - Monitor growth curve carefully: Determine the optimal time point to harvest cells when the OD600 has plateaued for a significant period.
Unexpected results in checkerboard synergy assay - "Eagle effect" (paradoxical effect): Reduced bactericidal activity at very high antibiotic concentrations. - Precipitation of compounds: The combination of this compound and the potentiating agent may not be soluble at the tested concentrations. - Incorrect interpretation of results: Miscalculation of the Fractional Inhibitory Concentration (FIC) index.- Extend the range of concentrations tested: Include lower concentrations to identify a potential paradoxical effect. - Check for precipitation: Visually inspect the wells of your assay plate for any signs of precipitation. - Use a standardized formula for FIC index calculation: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[8]

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound's activity against stationary phase bacteria?

A1: this compound, a fluoroquinolone, inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[9] This leads to the formation of DNA-enzyme complexes that result in bacterial cell death.[9] this compound exhibits rapid bactericidal activity, even against bacteria in the stationary phase or growth-arrested cultures.[9] Its efficacy is notably enhanced in acidic environments (pH 5.0-6.0), where it accumulates within the bacterial cell to a greater extent.[1][2][3]

Q2: Why is this compound's activity enhanced in acidic conditions?

A2: The enhanced activity of this compound at acidic pH is attributed to its chemical structure. In an acidic environment, this compound has an increased intracellular accumulation. At neutral pH, the influx and efflux of the drug are balanced. However, at acidic pH, the efflux of this compound from the bacterial cell is significantly slower than its influx, leading to higher intracellular concentrations and greater bactericidal effect.

Q3: What are persister cells and how do they differ from resistant bacteria?

A3: Persister cells are a subpopulation of bacteria that are phenotypically tolerant to antibiotics, allowing them to survive high doses that would kill the majority of the genetically identical population. This tolerance is a transient state, and upon removal of the antibiotic, these cells can resume growth and repopulate, leading to recurrent infections. Unlike resistant bacteria, which have genetic mutations that confer resistance, persisters are genetically identical to the susceptible population.

Q4: Which agents have shown synergistic or potentiating effects with this compound against stationary phase bacteria?

A4: Studies have shown that combining this compound with other antibiotics can lead to synergistic or additive effects. For example, combinations with aminoglycosides (like amikacin) and carbapenems (like meropenem) have demonstrated synergy against certain pathogens.[10] Additionally, metabolites such as glucose and amino acids have been shown to sensitize stationary-phase Staphylococcus aureus to fluoroquinolones.

Q5: How is synergy quantitatively measured in these experiments?

A5: Synergy is most commonly quantified using the Fractional Inhibitory Concentration (FIC) index, which is calculated from a checkerboard assay. The FIC index is the sum of the FICs of each drug in the combination that shows the most significant effect. An FIC index of ≤ 0.5 is generally considered synergistic, >0.5 to <4 is additive or indifferent, and ≥ 4 is antagonistic.[8]

III. Data Presentation

Table 1: In Vitro Activity of this compound against Various Pathogens at Different pH Levels

OrganismpHThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Comparator MIC90 (µg/mL) (Tobramycin)
P. aeruginosa7.24164
5.80.51>64
A. xylosoxidans7.2832>64
5.80.51>64
S. maltophilia7.224>64
5.80.51>64
B. cenocepacia7.248>64
5.814>64
B. multivorans7.22416
5.80.51>64
B. gladioli7.2128
5.8<0.250.5>64
B. cepacia7.228>64
5.81.564>64

Data adapted from a study on clinical isolates from respiratory infections.[11]

Table 2: Synergistic Activity of this compound in Combination with Other Antibiotics

OrganismCombinationpHFIC Index (FICI)Interpretation
P. aeruginosa ATCC 27853This compound + Meropenem7.2≤ 0.5Synergy
P. aeruginosa ATCC 27853This compound + Amikacin7.2≤ 0.5Synergy
Fluoroquinolone-resistant E. coli UTI isolateThis compound + Amikacin5.8≤ 0.5Synergy
MRSA ATCC 33591This compound + other agents7.2 / 5.8> 0.5 - ≤ 1Partial Synergy/Additive

Data is based on checkerboard experiments. An FICI of ≤ 0.5 indicates synergy.[10]

IV. Experimental Protocols

Protocol 1: Establishing and Verifying Stationary Phase Cultures
  • Inoculation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Overnight Culture: Incubate the culture overnight (16-18 hours) at 37°C with shaking (e.g., 200 rpm).

  • Subculture: Dilute the overnight culture 1:100 into fresh broth in a flask with a volume that is no more than 20% of the flask's total volume to ensure adequate aeration.

  • Growth Monitoring: Incubate at 37°C with shaking. Monitor the optical density at 600 nm (OD600) every hour.

  • Stationary Phase Confirmation: The culture is considered to be in stationary phase when the OD600 reading has plateaued and remains stable for at least 2-3 hours. This typically occurs after 18-24 hours of incubation.

  • (Optional) Verification with Metabolic Markers: To further confirm a stationary state, metabolic activity can be assessed using assays that measure ATP levels or the reduction of tetrazolium dyes (e.g., MTT assay). A significant decrease in metabolic activity compared to the logarithmic phase indicates entry into the stationary phase.[12][13][14]

Protocol 2: Minimum Bactericidal Concentration for Stationary Phase Cultures (MBC-S) Assay
  • Prepare Stationary Phase Culture: Follow Protocol 1 to prepare and verify a stationary phase culture of the test organism.

  • Adjust Cell Density: Adjust the concentration of the stationary phase culture to approximately 1 x 108 CFU/mL in fresh broth.

  • Prepare Antibiotic Dilutions: Prepare serial two-fold dilutions of this compound (and the potentiating agent, if applicable) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the adjusted stationary phase bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that shows no visible growth (turbidity).

  • Determine MBC: From the wells showing no visible growth, take a 10 µL aliquot and spot-plate onto an antibiotic-free agar plate.

  • Incubate Agar Plates: Incubate the agar plates at 37°C for 24-48 hours.

  • Calculate MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial inoculum (i.e., ≤ 0.1% survival).

Protocol 3: Persister Cell Assay
  • Prepare Stationary Phase Culture: Grow a bacterial culture to the stationary phase as described in Protocol 1.

  • Antibiotic Treatment: Treat the stationary phase culture with a high concentration of this compound (e.g., 100x MIC) with or without a potentiating agent.

  • Time-Kill Kinetics: At various time points (e.g., 0, 3, 6, 24, 48, and 72 hours), take aliquots from the treated culture.[10]

  • Wash and Plate: Wash the cells by centrifugation and resuspension in a sterile saline solution to remove the antibiotic.

  • Serial Dilution and Plating: Perform serial dilutions of the washed cell suspension and plate on antibiotic-free agar plates to determine the number of colony-forming units (CFU/mL).

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Quantify Persisters: The number of colonies that grow on the plates represents the persister cell population that survived the antibiotic treatment.

V. Mandatory Visualizations

Finafloxacin_Mechanism cluster_extracellular Extracellular Space cluster_cell Bacterial Cell Finafloxacin_ext This compound Finafloxacin_int This compound (Accumulated) Finafloxacin_ext->Finafloxacin_int Increased influx at acidic pH DNA_Gyrase DNA Gyrase Finafloxacin_int->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Finafloxacin_int->Topoisomerase_IV Inhibition Cleavage_Complex Ternary Cleavage Complex Finafloxacin_int->Cleavage_Complex Forms DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Cleavage_Complex Forms Topoisomerase_IV->DNA Acts on Topoisomerase_IV->Cleavage_Complex Forms DNA->Cleavage_Complex Forms DNA_Fragmentation DNA Fragmentation Cleavage_Complex->DNA_Fragmentation Leads to Cell_Death Cell Death DNA_Fragmentation->Cell_Death Induces

Caption: Mechanism of action of this compound leading to bacterial cell death.

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis Start Start Prep_Culture Prepare Stationary Phase Culture Start->Prep_Culture Verify_SP Verify Stationary Phase (OD600, Metabolic Assay) Prep_Culture->Verify_SP Adjust_Inoculum Adjust Inoculum (~1x10^8 CFU/mL) Verify_SP->Adjust_Inoculum Prepare_Plate Prepare 96-well plate with serial dilutions of this compound and Potentiating Agent Adjust_Inoculum->Prepare_Plate Inoculate_Plate Inoculate plate with adjusted bacterial culture Prepare_Plate->Inoculate_Plate Incubate_24h Incubate at 37°C for 24 hours Inoculate_Plate->Incubate_24h Read_MIC Determine MIC for each drug alone and in combination Incubate_24h->Read_MIC Calculate_FIC Calculate FIC Index Read_MIC->Calculate_FIC Interpret_Results Interpret Results: Synergy, Additive, or Antagonism Calculate_FIC->Interpret_Results End End Interpret_Results->End

Caption: Experimental workflow for antibiotic synergy testing using the checkerboard method.

References

Finafloxacin Oral Formulation Development: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the oral formulation of Finafloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the formulation process.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) class of this compound and why is it important for oral formulation development?

While not definitively published, based on its physicochemical properties, this compound is likely a BCS Class II compound. This classification is based on:

  • Low Solubility: this compound exhibits pH-dependent solubility, with lower solubility in acidic environments.[1]

  • High Permeability: The reported high oral bioavailability of 75% in clinical trials suggests good permeability across the gastrointestinal tract.

The BCS Class II designation indicates that the primary challenge to achieving adequate oral bioavailability is the drug's dissolution rate. Therefore, formulation strategies should focus on enhancing the solubility and dissolution of this compound.

Q2: this compound's activity is enhanced in acidic pH. How does this impact oral formulation strategy?

This compound's increased activity at acidic pH is a unique therapeutic advantage.[2][3][4] However, it presents a formulation challenge. The stomach's acidic environment (pH 1-3) could lead to premature drug dissolution and potential degradation, while the higher pH of the small intestine (pH 6-7.5), the primary site for drug absorption, is where solubility may decrease. An ideal oral formulation must protect the drug in the stomach and ensure rapid dissolution in the upper small intestine. Enteric coating or developing pH-responsive drug delivery systems are potential strategies to explore.[5][6]

Q3: What are the primary stability concerns for this compound in an oral formulation?

The primary stability concerns for this compound in an oral formulation are related to its pH-dependent solubility and potential for degradation in the gastrointestinal tract. It is crucial to assess the drug's stability in simulated gastric and intestinal fluids to understand its degradation profile.[7] Excipient compatibility is another critical factor, as interactions between this compound and excipients can lead to instability.[8]

Q4: Can you suggest some starting points for excipient selection for a this compound tablet?

While specific excipient compatibility studies for this compound are not widely published, a rational starting point would be to consider excipients commonly used in oral formulations of other fluoroquinolones like Ciprofloxacin and Levofloxacin. These may include:

  • Diluents: Microcrystalline cellulose, Lactose

  • Binders: Povidone, Hydroxypropyl methylcellulose (HPMC)

  • Disintegrants: Croscarmellose sodium, Sodium starch glycolate

  • Lubricants: Magnesium stearate

  • Glidants: Colloidal silicon dioxide

It is imperative to conduct thorough drug-excipient compatibility studies to ensure the stability and performance of the final formulation.[9][10][11][12]

Troubleshooting Guides

Issue 1: Poor Dissolution Profile of this compound Tablets

Problem: The dissolution rate of the this compound tablet is too slow, failing to meet the desired release profile. This is a common issue for a BCS Class II drug where dissolution is the rate-limiting step for absorption.

Potential Cause Troubleshooting Steps
High drug crystallinity / Low aqueous solubility 1. Particle Size Reduction: Micronization or nanomilling can increase the surface area of the drug particles, thereby enhancing the dissolution rate.[13] 2. Solid Dispersion: Formulate this compound as a solid dispersion with a hydrophilic carrier (e.g., PEGs, povidone). This can increase the drug's dissolution by dispersing it in an amorphous state.[14][15][16][17][18][19][20] 3. Nanoparticle Formulation: Encapsulating this compound into nanoparticles can improve its solubility and dissolution.[21][22]
Inadequate formulation composition 1. Optimize Disintegrant: Increase the concentration or change the type of superdisintegrant to promote faster tablet breakup. 2. Use of Solubilizing Agents: Incorporate surfactants or other solubilizing agents in the formulation to improve the wettability and solubility of this compound.
Excessive tablet hardness 1. Adjust Compression Force: Reduce the compression force during tableting to decrease tablet hardness and improve disintegration and dissolution.
Issue 2: High Variability in Dissolution Results

Problem: Significant variability is observed between dissolution runs of the same batch of this compound tablets.

Potential Cause Troubleshooting Steps
Inconsistent mixing of formulation components 1. Optimize Blending Process: Ensure a uniform mixture of the drug and excipients by optimizing the blending time and speed.
Issues with dissolution test method 1. De-aeration of Media: Ensure proper de-aeration of the dissolution medium to prevent air bubbles from interfering with the test. 2. Standardize Sampling: Use a consistent sampling location and technique for all dissolution tests. 3. Apparatus Calibration: Regularly calibrate the dissolution apparatus to ensure accurate and reproducible results.
pH sensitivity of this compound 1. Buffer Capacity of Media: Ensure the dissolution medium has sufficient buffer capacity to maintain a constant pH throughout the test, especially given this compound's pH-dependent solubility.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 398.394 g/mol
pKa1 5.6[1][2]
pKa2 7.8[1][2]
Solubility at pH 7 5.5 mg/mL[1]
Solubility at pH 4.5 1.9 mg/mL[1]

Table 2: In Vitro Activity of this compound at Different pH

OrganismpHThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Levofloxacin MIC (µg/mL)Reference
E. coli ATCC 259227.20.06--[2]
5.80.008--[2]
S. aureus ATCC 292137.20.25--[2]
5.80.06--[2]
E. coli ATCC 259227.4-0.0080.016[4]
6.0-0.0310.063[4]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is used to assess the intestinal permeability of a drug candidate, a key parameter for BCS classification.

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • A solution of this compound at a known concentration is added to the apical (A) side of the transwell.

    • Samples are taken from the basolateral (B) side at predetermined time intervals.

    • The concentration of this compound in the collected samples is quantified using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of drug transport across the monolayer.

    • A is the surface area of the membrane.

    • C0 is the initial concentration of the drug in the apical chamber.

A high Papp value is indicative of high permeability.[23][24][25][26][27]

Visualizations

experimental_workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_evaluation Evaluation & Refinement p1 Physicochemical Characterization (Solubility, pKa, Stability) p2 BCS Classification (Solubility & Permeability) p1->p2 p3 Excipient Compatibility Studies p2->p3 f1 Select Formulation Strategy (e.g., Solid Dispersion, Nanoparticles) p3->f1 f2 Prototype Formulation & Process Optimization f1->f2 f3 In-vitro Dissolution Testing f2->f3 e1 Stability Studies f3->e1 e2 In-vivo Bioavailability Studies f3->e2 e3 Refine Formulation e1->e3 e2->e3

Caption: Experimental workflow for developing an oral formulation of this compound.

troubleshooting_workflow cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Poor Dissolution Profile cause1 Low Solubility / High Crystallinity start->cause1 cause2 Inadequate Formulation start->cause2 cause3 Excessive Tablet Hardness start->cause3 solution1a Particle Size Reduction cause1->solution1a solution1b Solid Dispersion cause1->solution1b solution2 Optimize Disintegrant / Add Solubilizer cause2->solution2 solution3 Adjust Compression Force cause3->solution3 end Improved Dissolution solution1a->end solution1b->end solution2->end solution3->end

Caption: Troubleshooting workflow for poor dissolution of this compound tablets.

bcs_classification cluster_solubility Solubility cluster_permeability Permeability bcs BCS Classification high_sol High bcs->high_sol low_sol Low bcs->low_sol high_perm High bcs->high_perm low_perm Low bcs->low_perm class1 Class I high_sol->class1 class3 Class III high_sol->class3 class2 Class II low_sol->class2 class4 Class IV low_sol->class4 high_perm->class1 high_perm->class2 low_perm->class3 low_perm->class4 fina This compound (Likely Class II) fina->class2

Caption: Biopharmaceutics Classification System (BCS) and the likely classification of this compound.

References

Finafloxacin Interactions: A Technical Support Resource for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interactions of finafloxacin with common laboratory reagents. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and address challenges during in vitro and cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound relevant to laboratory work?

A1: Understanding the fundamental properties of this compound is crucial for designing experiments. Key properties are summarized in the table below. This compound is a fluoroquinolone antibiotic with a molecular weight of 398.4 g/mol .[1][2] It is a white to yellow powder or crystalline solid.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 398.4 g/mol [1][2]
Appearance White to yellow powder/crystals[2][3]
Aqueous Solubility 0.125 mg/mL (slightly soluble)[2][3]
1.9 mg/mL (at pH 4.5)
5.5 mg/mL (at pH 7.0)[4]
pKa Values pKa1: 5.6 (carboxylate function)
pKa2: 7.8 (N in C7 substituent)[4]
Isoelectric Point 6.7[1][5]

Q2: How should I prepare stock solutions of this compound?

A2: Due to its limited aqueous solubility, a common practice for preparing stock solutions of this compound for in vitro studies is to use an organic solvent.

  • Alternative Solvents: Ethanol and methanol can also be considered, although the solubility of fluoroquinolones in these solvents is generally lower than in DMSO.

  • Important Considerations:

    • When diluting the DMSO stock solution into aqueous media, it is common for the compound to precipitate out of solution. To aid in redissolving, vortexing, sonication, or gentle warming (e.g., in a 37°C water bath) can be employed.[6]

    • The final concentration of the organic solvent in your experimental setup should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

Q3: Does the pH of my experimental buffer or media affect this compound's activity?

A3: Yes, the antibacterial activity of this compound is highly dependent on pH. Its activity is significantly enhanced under acidic conditions (pH 5.0-6.0).[1] This is a key differentiator from other fluoroquinolones, which tend to lose activity at lower pH.[1] Therefore, it is critical to consider and control the pH of your buffers and cell culture media when studying the effects of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results in Cell-Based Assays

Possible Cause: Interference of this compound with assay components or direct effects on cell viability.

Troubleshooting Steps:

  • Assess Cytotoxicity: this compound, like other fluoroquinolones, can exhibit cytotoxic effects on mammalian cells, particularly at higher concentrations and with longer exposure times.[7][8] It is essential to determine the cytotoxic profile of this compound in your specific cell line using a viability assay (e.g., MTT, XTT, or CellTiter-Glo®).

  • Potential for MTT Assay Interference: Fluoroquinolones can potentially interfere with MTT assays. This may be due to the drug's ability to affect cellular metabolism or interact with the formazan product. If you observe unexpected results with an MTT assay, consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH assay).

  • Spectroscopic Interference: this compound, as a fluoroquinolone, is expected to exhibit significant UV-Vis absorbance and fluorescence.[9][10] This can interfere with assays that rely on colorimetric or fluorometric readouts.

    • Recommendation: Run a control experiment with this compound in the assay medium without cells to check for any background signal. If interference is detected, you may need to switch to a non-optical based assay or subtract the background signal from your experimental wells.

Issue 2: Poor Solubility or Precipitation in Aqueous Media

Possible Cause: this compound's low aqueous solubility.

Troubleshooting Steps:

  • Optimize Stock Solution Preparation: As detailed in FAQ Q2, ensure your stock solution in an organic solvent is fully dissolved before diluting into aqueous media.

  • pH Adjustment: The solubility of this compound is pH-dependent. Adjusting the pH of your final aqueous solution may improve its solubility. Given its pKa values, solubility might be enhanced in slightly acidic or alkaline conditions, though this needs to be balanced with the pH requirements of your experiment.

  • Use of Pluronic F-68: For cell culture applications, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically at 0.01-0.1%) can sometimes help to increase the solubility of hydrophobic compounds.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using MTT Assay
  • Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Remember to include a vehicle control (medium with the same concentration of DMSO or other solvent used for the stock solution).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (e.g., in DMSO) serial_dilution Perform Serial Dilutions in Experimental Medium stock->serial_dilution treatment Treat Cells with This compound Dilutions serial_dilution->treatment cell_seeding Seed Cells in Multi-well Plate cell_seeding->treatment incubation Incubate for Desired Time treatment->incubation assay_readout Perform Assay (e.g., MTT, Luciferase) incubation->assay_readout data_collection Collect Raw Data assay_readout->data_collection data_analysis Analyze and Interpret Results data_collection->data_analysis

General workflow for in vitro testing of this compound.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent/ Unexpected Results check_cytotoxicity Assess Cytotoxicity (e.g., MTT, LDH) start->check_cytotoxicity check_spectroscopic Check for Spectroscopic Interference start->check_spectroscopic check_solubility Verify Solubility in Working Solution start->check_solubility adjust_conc Adjust this compound Concentration check_cytotoxicity->adjust_conc change_assay Use Alternative Assay Method check_spectroscopic->change_assay modify_protocol Modify Protocol (e.g., pH, solvent) check_solubility->modify_protocol

Troubleshooting logic for unexpected experimental outcomes.

Disclaimer

The information provided in this technical support center is for guidance purposes only. While based on the available scientific literature for this compound and related compounds, it is not a substitute for rigorous experimental validation. Researchers should always perform their own optimization and control experiments to ensure the accuracy and reliability of their results.

References

Technical Support Center: Interpreting Finafloxacin MIC Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with finafloxacin. It addresses common questions and troubleshooting scenarios related to interpreting Minimum Inhibitory Concentration (MIC) results, particularly for antibiotic-resistant bacterial strains.

Frequently Asked Questions (FAQs)

???+ question "What is this compound and what is its mechanism of action?"

???+ question "Why is pH a critical factor when determining this compound MICs?"

???+ question "What are the established clinical breakpoints for this compound?"

???+ question "What are the known mechanisms of resistance to this compound?"

???+ question "How does this compound's activity compare to other fluoroquinolones against resistant strains?"

Troubleshooting Guide

???+ question "Q: My this compound MICs for a resistant strain are higher than expected. What are the possible reasons?"

???+ question "Q: I see a significant difference in MIC values between pH 7.2 and pH 5.8. Is this normal?"

???+ question "Q: My MIC results are inconsistent across experiments. What should I check?"

???+ question "Q: A strain is resistant to ciprofloxacin. Will it also be resistant to this compound?"

Data on Resistant Strains

The following tables summarize this compound MIC data against various resistant isolates at both neutral and acidic pH.

Table 1: this compound MIC Data for Methicillin-Resistant S. aureus (MRSA)

pH MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)
7.2 0.5 2 0.03 - >32
5.8 0.125 0.5 0.008 - 8

Data compiled from studies on clinical MRSA isolates.[1][2]

Table 2: this compound MIC Data for Ciprofloxacin-Resistant Staphylococci

pH MIC50 (µg/mL) MIC90 (µg/mL) MIC Range (µg/mL)
7.2 2 8 0.06 - >32
5.8 0.25 1 0.015 - 16

Data compiled from studies on clinical ciprofloxacin-resistant S. aureus and S. epidermidis isolates.[2]

Key Experimental Protocols & Visualizations

Overview of Fluoroquinolone Resistance Mechanisms

Understanding the potential resistance pathways is key to interpreting MIC results. This compound must overcome these defenses to be effective.

G cluster_cell Bacterial Cell Target DNA Gyrase & Topoisomerase IV Efflux Efflux Pump Drug This compound Efflux->Drug Expels Drug Plasmid Plasmid (PMQR) - Qnr proteins - AAC(6')-Ib-cr Res3 Target Protection & Modification Drug->Target Inhibits DNA Replication Res1 Target Site Mutations Res1->Target Prevents Drug Binding Res2 Drug Efflux Res3->Target Shields Target or Modifies Drug

Caption: Key mechanisms of bacterial resistance to fluoroquinolones.
Protocol: pH-Adjusted Broth Microdilution MIC Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A8 methodology, with modifications to account for pH.[3][4]

1. Media Preparation:

  • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.

  • Divide the broth into two sterile containers.

  • Adjust the pH of one container to 7.2-7.4 using sterile NaOH or HCl.

  • Adjust the pH of the second container to 5.8 ± 0.1 using sterile HCl.

  • Sterile-filter both media preparations to ensure sterility after pH adjustment.

2. Antibiotic Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, followed by dilution in water).

  • Perform two-fold serial dilutions in the appropriate pH-adjusted CAMHB to achieve the desired final concentrations in the microtiter plate.

3. Inoculum Preparation:

  • Select 3-5 well-isolated colonies from an overnight agar plate.

  • Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute this suspension in the pH-adjusted CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Plate Inoculation:

  • Dispense 50 µL of the appropriate antibiotic dilution into each well of a 96-well microtiter plate.

  • Add 50 µL of the standardized bacterial inoculum to each well.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each pH condition.

5. Incubation:

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading Results:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. Read the plates using a reading mirror or an automated plate reader.

  • Compare the results obtained at pH 5.8 and pH 7.2.

References

Avoiding Finafloxacin precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Finafloxacin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common issues with this compound precipitation in culture media during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a critical factor in experiments?

This compound is a fifth-generation fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[1][2] Its solubility is a critical factor because precipitation in culture media leads to an unknown and non-homogenous concentration of the active compound, rendering experimental results, such as Minimum Inhibitory Concentration (MIC) assays, unreliable. This compound is characterized as slightly soluble in water, which necessitates careful preparation of solutions.[3]

Q2: What are the primary factors that cause this compound to precipitate in culture media?

Three main factors contribute to this compound precipitation:

  • pH: this compound is a zwitterionic molecule with two pKa values (5.6 and 7.8).[4] Its solubility is lowest near its isoelectric point (pI ≈ 6.7) and increases significantly in more acidic (pH < 5.6) or more alkaline (pH > 7.8) conditions. Many standard culture media are buffered to a pH between 7.2 and 7.4, which is close to the region of minimal solubility.

  • Concentration: Attempting to dissolve this compound directly in neutral media at high concentrations will likely exceed its solubility limit, leading to precipitation.

  • Divalent Cations: Like other fluoroquinolones, this compound can chelate with divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺).[5][6] Culture media, particularly Cation-Adjusted Mueller-Hinton Broth (CAMHB), are supplemented with these ions, which can form insoluble complexes with the drug.[7]

Q3: How does pH uniquely affect this compound's antibacterial activity?

Unlike other fluoroquinolones, which lose potency in acidic conditions, this compound's antibacterial activity is significantly enhanced at a slightly acidic pH (optimal between 5.0 and 6.0).[2][8] This unique property makes it a valuable agent for studying bacteria in acidic environments (e.g., urinary tract, biofilms, or within phagolysosomes).[9] This relationship between pH, activity, and solubility is a key consideration for experimental design.

Q4: What is the recommended solvent for preparing a this compound stock solution?

Due to its low solubility in neutral water, a "pH-shifting" approach is recommended. A high-concentration stock solution can be prepared by dissolving this compound hydrochloride salt in a small volume of a weak base (e.g., 0.05 N NaOH) to deprotonate the carboxylic acid group and increase solubility. Alternatively, dissolving the free base in a weak acid (e.g., 0.05 N HCl) will protonate the amine group, also increasing solubility. The choice depends on the specific salt form of the compound. For most applications, dissolving in a weak base is a common starting point. DMSO can also be used, but the final concentration in the assay should be kept low (<0.5%) to avoid solvent effects on the bacteria.

Q5: How does temperature affect the stability of this compound solutions?

While fluoroquinolones as a chemical class are generally heat-stable in their solid form, the stability of any antibiotic in solution can be compromised by prolonged exposure to high temperatures.[10] Stock solutions should be stored under recommended conditions (typically 2-8°C or -20°C) to minimize degradation. During experiments, it is crucial to avoid exposing culture media containing this compound to excessive heat, as this could degrade the antibiotic and affect results.[11]

Troubleshooting Guide

Problem: I added my this compound stock solution to the culture medium, and it immediately turned cloudy or formed a precipitate.

  • Possible Cause 1: pH Shock. The pH of your stock solution (which is likely high or low) was not adequately buffered by the culture medium upon addition, causing the local pH to shift into this compound's insoluble range.

    • Solution: Add the stock solution dropwise while gently vortexing or swirling the medium. This ensures rapid and even distribution, allowing the medium's buffering system to maintain a stable pH. Prepare an intermediate dilution in a pH-adjusted buffer before adding it to the final culture medium.

  • Possible Cause 2: Final Concentration is Too High. The final concentration of this compound in the medium exceeds its solubility limit at the medium's pH.

    • Solution: Re-calculate the required dilutions. It may be necessary to use a lower concentration stock solution to avoid adding a large, poorly miscible volume to the media. Refer to the solubility data in Table 2.

  • Possible Cause 3: Cation Chelation. The this compound is forming an insoluble complex with divalent cations (Mg²⁺, Ca²⁺) in the medium. This is common in cation-adjusted media.[5][12]

    • Solution: While these cations are often necessary for bacterial growth and antimicrobial susceptibility testing, be aware of this interaction. If the experimental design allows, consider using a medium with lower cation concentrations for initial solubility tests. However, for standard MIC assays (e.g., CLSI guidelines), this cannot be altered. The key is to ensure the drug is fully dissolved and rapidly dispersed upon addition to the medium.

Problem: My this compound powder will not dissolve when preparing the stock solution.

  • Possible Cause: The incorrect solvent or pH is being used. This compound is only slightly soluble in water at neutral pH.[3]

    • Solution: Follow the detailed protocol for stock solution preparation (Protocol 1 below). Use a small amount of 0.05 N NaOH or 0.05 N HCl to bring the compound into solution before diluting to the final stock concentration with sterile water. Gentle warming (to 37°C) may assist, but ensure the compound is stable at that temperature.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₂₀H₁₉FN₄O₄[1]
Molar Mass398.4 g/mol [3]
Water Solubility~0.125 mg/mL (at pH ~6.0)[3]
pKa₁ (Carboxylic Acid)5.6[4]
pKa₂ (Amine)7.8[4]
Isoelectric Point (pI)~6.7 (Calculated)[4]

Table 2: this compound Solubility and Activity Profile at Different pH Values

pH RangeSolubilityAntibacterial ActivityExperimental ConsiderationSource(s)
< 5.0 HighHighOptimal for dissolution; potential for bacterial growth inhibition due to pH alone.[4][8]
5.0 - 6.0 ModerateMaximal The ideal pH range for assessing this compound's unique enhanced activity.[8]
6.0 - 7.5 Minimal ModerateHigh risk of precipitation, especially in media buffered at pH 7.2-7.4.[3][4]
> 8.0 HighDecreasedOptimal for dissolution; activity is lower than in acidic conditions.[4][8]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

  • Weighing: Accurately weigh 10 mg of this compound hydrochloride powder and place it in a sterile 1.5 mL microcentrifuge tube.

  • Initial Solubilization: Add 50 µL of 0.05 N sterile NaOH solution to the tube. Mix thoroughly by vortexing for 1-2 minutes. The powder should dissolve to form a clear solution as the pH increases. If it does not fully dissolve, add another 10-20 µL of 0.05 N NaOH and vortex again.

  • Dilution: Once the this compound is fully dissolved, add sterile, nuclease-free water to bring the final volume to 1.0 mL.

  • Final Mix & Sterilization: Vortex the solution thoroughly to ensure it is homogenous. Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (up to 6 months) or at 4°C for short-term use (up to 1 week).

Protocol 2: Diluting this compound into Culture Media (e.g., CAMHB at pH 7.3)

  • Thaw Stock: Thaw an aliquot of the 10 mg/mL this compound stock solution at room temperature.

  • Prepare Intermediate Dilution: Create a 1:10 intermediate dilution by adding 10 µL of the stock solution to 90 µL of sterile water or PBS (pH 7.4). This step helps acclimate the drug to a more neutral pH in a smaller volume, reducing the risk of "pH shock."

  • Final Dilution: Warm the target culture medium (e.g., CAMHB) to room temperature or 37°C. While gently vortexing the medium, add the required volume of the intermediate dilution dropwise to achieve the final desired concentration.

  • Visual Inspection: After addition, visually inspect the medium against a light source to ensure no cloudiness or precipitate has formed. If the solution is clear, it is ready for use in your experiment.

Visualizations

G cluster_0 Troubleshooting this compound Precipitation start Precipitate Observed in Culture Medium q1 Check Final pH of Medium start->q1 q2 Check Final Drug Concentration start->q2 q3 Consider Cation Chelation (e.g., in MHB) start->q3 sol1 Adjust pH of stock or use buffered intermediate dilution step. q1->sol1 Is pH 6.0-7.5? sol2 Lower stock concentration or perform serial dilutions. q2->sol2 Is concentration > 0.1 mg/mL? sol3 Add stock solution slowly with vigorous mixing to prevent localized precipitation. q3->sol3 Using cation- rich media? end_node Solution is Clear: Proceed with Experiment sol1->end_node sol2->end_node sol3->end_node

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_1 This compound Mechanism of Action cluster_bact Bacterial Cell fina This compound block1 Inhibition fina->block1 block2 Inhibition fina->block2 gyrase DNA Gyrase (Topoisomerase II) dna_rep Relaxed DNA for Replication gyrase->dna_rep death DNA Damage & Bacterial Cell Death gyrase->death topoIV Topoisomerase IV dna_sep Separated Daughter Chromosomes topoIV->dna_sep topoIV->death supercoiled Supercoiled DNA supercoiled->gyrase Relaxes catenated Catenated DNA catenated->topoIV Decatenates block1->gyrase block2->topoIV

Caption: this compound inhibits DNA gyrase and topoisomerase IV.

G cluster_2 Relationship: pH, Solubility, and Activity ph pH of Environment acidic Acidic (pH < 5.6) ph->acidic Decreases neutral Near Neutral (pH 6.0-7.5) ph->neutral Maintains alkaline Alkaline (pH > 7.8) ph->alkaline Increases solubility This compound Solubility activity Antibacterial Activity acidic->solubility High acidic->activity VERY HIGH neutral->solubility LOW (Precipitation Risk) neutral->activity Moderate alkaline->solubility High alkaline->activity Low

Caption: this compound's pH-dependent solubility and activity.

References

Validation & Comparative

Finafloxacin vs. Ciprofloxacin: A Comparative Guide for the Treatment of Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of finafloxacin and ciprofloxacin for the treatment of urinary tract infections (UTIs), with a focus on experimental data for researchers, scientists, and drug development professionals.

Introduction

This compound is a novel C-8-cyano fluoroquinolone that, like other drugs in its class such as ciprofloxacin, functions by inhibiting bacterial DNA synthesis.[1] A key distinguishing feature of this compound is its enhanced bactericidal activity in acidic environments, a condition often present in infected urinary tracts.[2][3][4] This characteristic suggests a potential therapeutic advantage over older fluoroquinolones, whose efficacy can be diminished at a lower pH.[5][6] This comparison will delve into the mechanism of action, in vitro activity, clinical efficacy, and safety profiles of both antibiotics, supported by data from preclinical and clinical studies.

Mechanism of Action

Both this compound and ciprofloxacin are fluoroquinolone antibiotics that target bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV.[7][8] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the drugs promote the cleavage of bacterial DNA, leading to bacterial cell death.[1] this compound is noted for its high dual-target activity, which contributes to its rapid bactericidal effects.[1]

cluster_drug Fluoroquinolones cluster_target Bacterial Enzymes cluster_process Cellular Processes This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibit Topo_IV Topoisomerase IV This compound->Topo_IV inhibit Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase inhibit Ciprofloxacin->Topo_IV inhibit DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication DNA_Cleavage DNA Cleavage DNA_Replication->DNA_Cleavage disrupted by inhibition Cell_Death Bacterial Cell Death DNA_Cleavage->Cell_Death

Caption: Mechanism of action for this compound and Ciprofloxacin.

In Vitro Activity

In vitro studies highlight the significant impact of pH on the activity of both drugs. This compound's activity is substantially increased under acidic conditions, whereas ciprofloxacin's activity tends to decrease.[5][6] This is particularly relevant for UTIs where the pH of urine can be acidic.

Minimum Inhibitory Concentration (MIC) Comparison

The following table summarizes the comparative inhibitory activities of this compound and ciprofloxacin against various UTI pathogens under different pH conditions and in different media.

PathogenMediumpHThis compound MIC (mg/L)Ciprofloxacin MIC (mg/L)Finding
E. coli & other Gram-negativesCation-Adjusted Mueller-Hinton Broth (CAMHB)7.2--Standard Condition
CAMHB5.8Lower MICs than at pH 7.2Increased MICs (2 to >10-fold)This compound activity increases at acidic pH, Ciprofloxacin's decreases.[5]
Artificial Urine5.8Similar to CAMHB pH 7.2Increased MICs (10 to >100-fold)This compound maintains potency in urine-like conditions, unlike Ciprofloxacin.[5]
E. coli ATCC 25922Broth5.0-6.08 to 16-fold lower MICs than ciprofloxacin-This compound is significantly more potent at acidic pH.[6]
P. aeruginosa ATCC 27853Broth5.0-6.02 to 4-fold lower MICs than ciprofloxacin-This compound shows superior activity against P. aeruginosa at low pH.[6]
Gram-Positive & Gram-Negative PathogensCAMHB5.84 to 32-fold lower MICs than ciprofloxacin-Broadly enhanced activity of this compound at acidic pH.[9]

Data compiled from multiple in vitro studies.[5][6][9]

Clinical Efficacy

A key head-to-head comparison comes from an explorative Phase II randomized clinical trial (NCT01928433) in patients with complicated UTIs (cUTI) and/or pyelonephritis.[2][10] The study compared a short course (5-day) and a standard course (10-day) of this compound with a standard 10-day course of ciprofloxacin.

Phase II Clinical Trial Results (NCT01928433)
OutcomeThis compound (800 mg q.d.) 5-Day Course (FINA05)This compound (800 mg q.d.) 10-Day Course (FINA10)Ciprofloxacin (400/500 mg b.i.d.) 10-Day Course (CIPRO10)
Primary Endpoint: Combined Response at TOC¹ 70.3% (n=64)[3]67.6% (n=68)[3]57.4% (n=61)[3]
Microbiological Eradication (E. coli) at TOC¹ 71.7%73.7%58.8%
Clinical Success (E. coli) at TOC¹ 81.1%87.7%72.5%
Early Microbiological Eradication (Day 3) vs. Ciprofloxacin-Resistant Pathogens 69.6% (n=23)-35.7% (n=14)[11][12]
Early Microbiological Eradication (Day 3) vs. ESBL-Producers 91.7% (n=11)-0%[11][12]

¹TOC: Test-of-Cure visit on Day 17. Data from the microbiological intent-to-treat (mITT) population.[7][10]

The results indicate that a short 5-day course of this compound resulted in higher combined clinical and microbiological success rates compared to a 10-day course of ciprofloxacin.[2][10] Notably, this compound's clinical effects were not diminished by acidic urine pH, unlike ciprofloxacin.[10][13] this compound also demonstrated superior early microbiological eradication rates against ciprofloxacin-resistant uropathogens and ESBL-producing strains.[11][12]

Experimental Protocols

In Vitro MIC and Bactericidal Activity Testing
  • Methodology : Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][6]

  • Media : Cation-adjusted Mueller-Hinton broth (CAMHB) and artificial urine were used to simulate physiological conditions.[5][14]

  • pH Conditions : Experiments were conducted at neutral pH (7.2) and acidic pH (5.8) to assess the impact of acidity on drug potency.[5][14]

  • Bactericidal Activity : Time-kill curve studies were performed to compare the bactericidal effects of this compound and ciprofloxacin in synthetic urine at various multiples of their MICs.[5]

Phase II Clinical Trial Protocol (NCT01928433)
  • Study Design : A multi-dose, double-blind, double-dummy, active-control, randomized clinical study.[15]

  • Patient Population : Hospitalized adults with a diagnosis of complicated UTI and/or acute pyelonephritis.[10][13]

  • Interventions : Patients were randomized 1:1:1 to one of three treatment arms:[10][13]

    • FINA05 : this compound 800 mg once daily (q.d.) for 5 days.

    • FINA10 : this compound 800 mg q.d. for 10 days.

    • CIPRO10 : Ciprofloxacin 400 mg intravenous (i.v.) / 500 mg oral twice daily (b.i.d.) for 10 days. An optional switch from i.v. to oral administration was permitted at day 3.[10][13]

  • Primary Endpoint : The combined microbiological and clinical response at the Test-of-Cure (TOC) visit (Day 17) in the microbiological intent-to-treat (mITT) population.[15]

    • Clinical Response : Defined as the resolution of UTI symptoms present at trial entry with no new symptoms.[15]

    • Microbiological Response : Defined as the elimination or reduction of baseline pathogens to ≤ 10³ CFU/mL in urine culture.[15]

cluster_arms Treatment Arms (Double-Blind, Double-Dummy) Start Hospitalized Adults with cUTI / Pyelonephritis Randomization Randomization (1:1:1) Start->Randomization Arm1 This compound 800mg q.d. (5 Days) Randomization->Arm1 Arm2 This compound 800mg q.d. (10 Days) Randomization->Arm2 Arm3 Ciprofloxacin 400/500mg b.i.d. (10 Days) Randomization->Arm3 Assessment Assessments: - Early Response (Day 3) - End of Therapy Arm1->Assessment Arm2->Assessment Arm3->Assessment TOC Primary Endpoint Assessment: Test-of-Cure (Day 17) Combined Clinical & Microbiological Response Assessment->TOC

References

A Comparative Analysis of Finafloxacin and Moxifloxacin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, data-driven comparison of two fluoroquinolone antibiotics, Finafloxacin and Moxifloxacin. It is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds based on their microbiological activity, clinical efficacy, and safety profiles, supported by experimental data.

Mechanism of Action: Targeting Bacterial DNA Replication

Both this compound and Moxifloxacin are members of the fluoroquinolone class of antibiotics and share a common mechanism of action. They exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these topoisomerases, both drugs introduce breaks in the bacterial DNA, leading to cell death.

While both drugs target the same enzymes, this compound is characterized by a balanced inhibition of both DNA gyrase and topoisomerase IV and inhibits these bacterial type II topoisomerases at concentrations at least three-fold lower than methoxy-quinolones like Moxifloxacin.[1]

Below is a diagram illustrating the shared signaling pathway for this compound and Moxifloxacin.

cluster_drug Fluoroquinolone Antibiotic cluster_bacteria Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibition Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibition Moxifloxacin Moxifloxacin Moxifloxacin->DNA_Gyrase inhibition Moxifloxacin->Topoisomerase_IV inhibition DNA_Replication DNA Replication, Transcription, Repair DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Mechanism of action for this compound and Moxifloxacin.

In Vitro Microbiological Activity: A Tale of Two pH Environments

A key differentiator between this compound and Moxifloxacin is the influence of pH on their antibacterial activity. This compound exhibits enhanced activity in acidic environments, a condition often found at sites of infection such as the urinary tract.[1][2] In contrast, the activity of Moxifloxacin and other fluoroquinolones tends to decrease in acidic conditions.[2][3]

Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Moxifloxacin against a range of bacterial pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Anaerobic Bacteria [4]

Bacterial SpeciesThis compoundMoxifloxacin
Bacteroides fragilis24
Bacteroides thetaiotaomicron48
Clostridium difficile24
Clostridium perfringens0.250.5
Peptostreptococcus anaerobius12
Prevotella bivia0.51
Prevotella intermedia0.250.5

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Respiratory Pathogens [5]

Bacterial SpeciesThis compound (pH 7.2)This compound (pH 5.8)Moxifloxacin
Streptococcus pneumoniae0.120.030.25
Haemophilus influenzae0.03≤0.0150.03
Moraxella catarrhalis0.060.0150.06

Table 3: In Vitro Activity (MIC90 in µg/mL) of Moxifloxacin Against Gram-Positive Isolates [6]

Bacterial SpeciesMoxifloxacin
Quinolone-susceptible Staphylococcus aureus0.06
Quinolone-susceptible Staphylococcus epidermidis0.06
Streptococcus pyogenes0.12
Streptococcus agalactiae0.12
Streptococcus pneumoniae0.25
Enterococcus faecalis>2
Enterococcus faecium>2
Experimental Protocols for In Vitro Studies

The MIC values presented were determined using standard broth microdilution or agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

cluster_prep Preparation cluster_assay Assay cluster_result Result Bacterial_Isolate Bacterial Isolate Inoculation Inoculate Medium with Standardized Bacterial Suspension Bacterial_Isolate->Inoculation Antibiotic_Stock Antibiotic Stock Solution Serial_Dilutions Serial Dilutions of Antibiotic Antibiotic_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Growth_Medium Bacterial Growth Medium (e.g., Mueller-Hinton Broth) Growth_Medium->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Observation Observe for Visible Growth Incubation->Observation MIC_Determination MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination

References

Finafloxacin Demonstrates Superior Activity Against Ciprofloxacin-Resistant Strains, Particularly in Acidic Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of in vitro studies indicates that finafloxacin, a novel fluoroquinolone, exhibits potent antibacterial activity against a range of ciprofloxacin-resistant bacterial strains. Notably, its efficacy is significantly enhanced in acidic conditions, a characteristic not observed with ciprofloxacin. This finding suggests a potential therapeutic advantage for this compound in treating infections in acidic environments, such as those found in the urinary tract and at sites of inflammation.

Researchers and drug development professionals will find compelling evidence in the comparative data, which consistently demonstrates this compound's ability to overcome common fluoroquinolone resistance mechanisms. While at a neutral pH of 7.2, this compound shows activity comparable to ciprofloxacin against some resistant strains, its superiority becomes evident at a lower pH of 5.8. Under these acidic conditions, the minimum inhibitory concentrations (MICs) of this compound are significantly lower than those of ciprofloxacin, which often loses its effectiveness.

Comparative Efficacy: this compound vs. Ciprofloxacin

A summary of the minimum inhibitory concentrations (MICs) for this compound and ciprofloxacin against various ciprofloxacin-resistant bacterial strains is presented below. The data highlights the differential activity of the two fluoroquinolones under neutral and acidic pH conditions.

Bacterial StrainResistance ProfilepHThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Acinetobacter baumanniiWild-type GyrA/ParC7.20.25 (MIC₅₀), 1 (MIC₉₀)0.25 (MIC₅₀), 1 (MIC₉₀)
5.80.12 (MIC₅₀), 0.12 (MIC₉₀)2 (MIC₅₀), 4 (MIC₉₀)
Acinetobacter baumanniiGyrA substitution7.216 (MIC₅₀), 16 (MIC₉₀)8 (MIC₅₀), 16 (MIC₉₀)
5.82 (MIC₅₀), 2 (MIC₉₀)32 (MIC₅₀), >128 (MIC₉₀)
Acinetobacter baumanniiDouble GyrA/ParC substitution7.232 (MIC₅₀), 64 (MIC₉₀)128 (MIC₅₀), >128 (MIC₉₀)
5.84 (MIC₅₀), 8 (MIC₉₀)>128 (MIC₅₀), >128 (MIC₉₀)
Staphylococcus aureus (MRSA)Ciprofloxacin-Resistant7.223% resistant>60% resistant
5.812% resistant>60% resistant

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M07 document for broth microdilution susceptibility testing.

Broth Microdilution Method (CLSI M07)
  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and ciprofloxacin were prepared according to the manufacturer's instructions. A series of twofold dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations for the MIC assay. For experiments investigating the effect of pH, the broth was adjusted to the target pH (e.g., 7.2 or 5.8) prior to the addition of the antimicrobial agents.

  • Inoculum Preparation:

    • Bacterial isolates were cultured on appropriate agar plates for 18-24 hours.

    • Several well-isolated colonies of the same morphology were selected and transferred to a tube containing sterile saline.

    • The bacterial suspension was adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized suspension was further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Inoculation and Incubation:

    • Standard 96-well microdilution plates were used. Each well, containing 100 µL of the appropriate antimicrobial dilution, was inoculated with 10 µL of the standardized bacterial suspension.

    • A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) were included for each isolate tested.

    • The inoculated plates were incubated at 35°C ± 2°C in ambient air for 16-20 hours.

  • Determination of MIC:

    • Following incubation, the microdilution plates were examined visually for bacterial growth.

    • The MIC was recorded as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the comparative evaluation of this compound and ciprofloxacin activity against resistant bacterial strains.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis start Bacterial Strain (Ciprofloxacin-Resistant) mic_fina_neutral MIC Determination This compound (pH 7.2) start->mic_fina_neutral Inoculate mic_cipro_neutral MIC Determination Ciprofloxacin (pH 7.2) start->mic_cipro_neutral Inoculate mic_fina_acidic MIC Determination This compound (pH 5.8) start->mic_fina_acidic Inoculate mic_cipro_acidic MIC Determination Ciprofloxacin (pH 5.8) start->mic_cipro_acidic Inoculate media_neutral Mueller-Hinton Broth (pH 7.2) media_neutral->mic_fina_neutral media_neutral->mic_cipro_neutral media_acidic Mueller-Hinton Broth (pH 5.8) media_acidic->mic_fina_acidic media_acidic->mic_cipro_acidic compare Compare MIC Values mic_fina_neutral->compare mic_cipro_neutral->compare mic_fina_acidic->compare mic_cipro_acidic->compare

Caption: Workflow for comparing this compound and ciprofloxacin MICs.

Mechanism of Action and Resistance

This compound, like other fluoroquinolones, inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. However, its enhanced activity, particularly in acidic environments, is attributed to its unique chemical structure which facilitates better cell penetration and accumulation at low pH. Furthermore, this compound has been shown to be a poor substrate for some multidrug efflux pumps, which are a common mechanism of fluoroquinolone resistance.[1]

Conclusion

References

Finafloxacin vs. Levofloxacin: A Comparative Analysis of Antibacterial Activity in Acidic Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro antibacterial activity of finafloxacin and levofloxacin, with a specific focus on their performance under acidic conditions. This objective analysis, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a novel 8-cyano-fluoroquinolone that has demonstrated a unique characteristic of enhanced antibacterial activity in acidic environments.[1] This contrasts with many other fluoroquinolones, including levofloxacin, which typically exhibit reduced activity at a pH below neutral.[1][2] Given that various infection sites in the body can have an acidic pH, such as the urinary tract, respiratory epithelia, and sites of inflammation, this compound's pH-dependent activity could offer a therapeutic advantage.[1][3][4] This guide will delve into the experimental data that substantiates these claims.

Mechanism of Action

Both this compound and levofloxacin are fluoroquinolone antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[2][5][6] However, the key distinction in their activity under acidic conditions lies in their cellular accumulation. This compound's chemical structure leads to increased intracellular accumulation at low pH, which is believed to be the primary reason for its enhanced antibacterial effect in acidic environments.[2][4][7] Conversely, the activity of zwitterionic fluoroquinolones like levofloxacin is generally impaired at acidic pH.[8]

Comparative In Vitro Activity

The antibacterial efficacy of this compound and levofloxacin has been evaluated across a range of pH levels against various bacterial pathogens. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a key metric in these comparisons.

Table 1: Comparison of this compound and Levofloxacin MICs at Neutral vs. Acidic pH against Reference Strains
OrganismAntibioticMIC (µg/mL) at pH 7.2-7.4MIC (µg/mL) at pH 5.8Fold Change in Activity at Acidic pH
Escherichia coli ATCC 25922This compound0.060.0088-fold increase
Levofloxacin0.12518-fold decrease
Staphylococcus aureus ATCC 29213This compound0.250.064-fold increase
Levofloxacin0.12518-fold decrease

Data compiled from multiple sources.[1][9]

Studies have consistently shown that this compound exhibits a 4- to 8-fold increase in activity (lower MIC) at a pH of 6.0 compared to a neutral pH of 7.4.[1] The optimal pH range for this compound's activity is between 5.0 and 6.0.[1] In stark contrast, the activity of levofloxacin decreases as the pH becomes more acidic, with a 2- to 8-fold decrease in activity at pH 6.0 compared to pH 7.4, and a further 8-fold decrease at pH 5.0.[1]

Table 2: this compound vs. Levofloxacin MIC90 (µg/mL) against Clinical Isolates at Neutral and Acidic pH
OrganismAntibioticMIC90 at pH 7.2MIC90 at pH 5.8
Acinetobacter baumanniiThis compoundN/ASuperior to ciprofloxacin
Stenotrophomonas maltophiliaLevofloxacin88
Helicobacter pyloriThis compoundLower than levofloxacinSignificantly lower than levofloxacin

Data compiled from multiple sources.[2][8][9][10]

Against a panel of Acinetobacter baumannii strains, this compound demonstrated superior activity to ciprofloxacin under acidic conditions.[9] For Stenotrophomonas maltophilia, levofloxacin's activity was attenuated in an acidic environment.[8] A study on 128 clinical isolates of Helicobacter pylori revealed that this compound's MIC values at pH 5.0 were significantly lower than at pH 7.0 for the majority of strains, a trend not observed with levofloxacin.[10]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing, specifically Minimum Inhibitory Concentration (MIC) assays.

Broth Microdilution MIC Assay

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared at different pH levels, typically neutral (pH 7.2-7.4) and acidic (e.g., pH 5.8).[1][4][11] The pH is adjusted using hydrochloric acid before autoclaving.[3]

  • Antibiotic Dilution: A serial two-fold dilution of the antibiotics (this compound and levofloxacin) is prepared in the broth in microtiter plates.

  • Inoculum Preparation: Bacterial strains are grown to a specific turbidity, and the suspension is diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[11]

experimental_workflow cluster_prep Preparation cluster_assay Assay media_prep Prepare Media (Neutral & Acidic pH) abx_dilution Antibiotic Serial Dilution media_prep->abx_dilution Add to plates incubation Incubate Plates (16-20h at 37°C) abx_dilution->incubation inoculum_prep Prepare Bacterial Inoculum inoculum_prep->abx_dilution Inoculate plates read_mic Determine MIC incubation->read_mic

Broth microdilution MIC assay workflow.

Signaling Pathways and Mechanisms

The differential activity of this compound and levofloxacin at acidic pH is rooted in their chemical properties and interaction with the bacterial cell.

ph_dependent_activity cluster_this compound This compound cluster_levofloxacin Levofloxacin fina_ext Extracellular this compound fina_int Intracellular this compound fina_ext->fina_int Increased uptake at low pH fina_target DNA Gyrase/ Topoisomerase IV fina_int->fina_target Inhibition fina_effect Bacterial Death fina_target->fina_effect levo_ext Extracellular Levofloxacin levo_int Intracellular Levofloxacin levo_ext->levo_int Decreased activity at low pH levo_target DNA Gyrase/ Topoisomerase IV levo_int->levo_target Inhibition levo_effect Reduced Bacterial Death levo_target->levo_effect

pH-dependent activity of this compound and levofloxacin.

Conclusion

References

A Comparative Analysis of the Safety Profiles of Finafloxacin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of two fluoroquinolone antibiotics, Finafloxacin and Ciprofloxacin. The information is compiled from preclinical studies, clinical trial data, and post-marketing surveillance to support research and development in antibacterial therapies.

Executive Summary

This compound, a newer generation fluoroquinolone, exhibits a generally favorable safety profile, particularly in its approved topical otic formulation where systemic exposure is minimal. Clinical data from systemic administration in trials for complicated urinary tract infections (cUTIs) also suggest a lower incidence of adverse events compared to Ciprofloxacin. Ciprofloxacin, a widely used broad-spectrum antibiotic, is associated with a broader range of adverse effects, including serious warnings for tendinopathy, nerve damage, and aortic dissection. Preclinical studies have identified genotoxicity and reproductive toxicity concerns for this compound at high systemic doses, while in vivo genotoxicity studies for Ciprofloxacin have been largely negative.

Comparative Safety Data

The following tables summarize the key safety findings for this compound and Ciprofloxacin based on available clinical and preclinical data.

Table 1: Comparison of Adverse Event Frequencies in a Phase II Clinical Trial for Complicated Urinary Tract Infections

Adverse Event CategoryThis compound (5-day regimen)This compound (10-day regimen)Ciprofloxacin (10-day regimen)
Overall Incidence of Treatment-Emergent Adverse Events 43.4%[1][2]42.7%[1][2]54.2%[1][2]
Most events were reported as mild and unrelated to the treatment.[1][2]

Source: Wagenlehner F, et al. Antimicrob Agents Chemother. 2018.[1][2]

Table 2: Overview of Preclinical and Clinical Safety Findings

Safety ParameterThis compoundCiprofloxacin
Genotoxicity Positive in some in vitro and in vivo assays (mutagenic and clastogenic).[3][4]Generally negative in in vivo genotoxicity studies.[5]
Reproductive Toxicity Sperm toxicity and teratogenicity observed in animal studies at high doses.[3][6]Information not prominently highlighted in the provided search results.
Phototoxicity Classified as non-phototoxic in an in vitro 3T3 NRU assay.[7]Can cause photosensitivity reactions.[8] Classified as slightly phototoxic in an in vitro assay.[7]
Tendon Toxicity Not a prominently reported adverse event in clinical trials.Well-documented risk of tendinitis and tendon rupture.[9][10]
Nervous System Effects Low potential for neurotoxic effects in preclinical in vitro assays.[7]Known to cause CNS effects, potentially through interaction with GABAa receptors.[4][11]
Gastrointestinal Effects Nausea reported with otic and systemic use.[12]Nausea, diarrhea, and vomiting are common side effects.
Cardiotoxicity No significant cardiotoxic potential identified in preclinical in vitro assays.[7]Associated with a risk of QT prolongation.

Mechanism of Action and Associated Toxicities

Both this compound and Ciprofloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3][13] This mechanism is highly effective against a broad spectrum of bacteria. However, interactions with mammalian enzymes and off-target effects can lead to adverse drug reactions.

Ciprofloxacin-Associated Tendinopathy

One of the most significant safety concerns with Ciprofloxacin is the risk of tendinopathy and tendon rupture. The proposed mechanism involves the drug's impact on tenocytes, the cells responsible for maintaining tendon integrity. Ciprofloxacin has been shown to upregulate the expression of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-3, in tendon cells.[9][14] These enzymes are responsible for the degradation of extracellular matrix components, including collagen. This increased degradation, coupled with a potential decrease in collagen synthesis, can weaken the tendon structure, leading to inflammation and, in severe cases, rupture.

G Ciprofloxacin Ciprofloxacin Tenocytes Tendon Cells (Tenocytes) Ciprofloxacin->Tenocytes Acts on MMP_Expression Increased MMP-2 & MMP-3 Expression Tenocytes->MMP_Expression Upregulates Collagen_Degradation Increased Collagen Degradation MMP_Expression->Collagen_Degradation Leads to Tendon_Weakening Tendon Weakening Collagen_Degradation->Tendon_Weakening Causes Tendinopathy Tendinopathy/ Tendon Rupture Tendon_Weakening->Tendinopathy Results in

Proposed pathway for Ciprofloxacin-induced tendinopathy.
Fluoroquinolone-Associated Central Nervous System Effects

Certain fluoroquinolones, including Ciprofloxacin, have been associated with central nervous system (CNS) side effects such as dizziness, confusion, and, in rare cases, seizures. A proposed mechanism for these effects involves the inhibition of the gamma-aminobutyric acid type A (GABAa) receptor.[4][11] GABA is the primary inhibitory neurotransmitter in the CNS. By antagonizing the GABAa receptor, fluoroquinolones can lead to a state of neuronal hyperexcitability, which may manifest as various CNS-related adverse events.

G Fluoroquinolone Fluoroquinolone (e.g., Ciprofloxacin) GABAa_Receptor GABAa Receptor Fluoroquinolone->GABAa_Receptor Inhibits Neuronal_Hyperexcitability Neuronal Hyperexcitability Fluoroquinolone->Neuronal_Hyperexcitability Leads to Neuronal_Inhibition Neuronal Inhibition GABAa_Receptor->Neuronal_Inhibition Mediates GABA GABA GABA->GABAa_Receptor Binds to Neuronal_Inhibition->Neuronal_Hyperexcitability Prevents CNS_Adverse_Effects CNS Adverse Effects Neuronal_Hyperexcitability->CNS_Adverse_Effects Results in

Fluoroquinolone interaction with the GABAergic pathway.

Experimental Protocols

Detailed experimental protocols for the safety and toxicology studies of this compound and Ciprofloxacin are often proprietary. However, the following sections describe the general methodologies for key experiments based on standard guidelines and published studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Culture: Human or animal-derived cells (e.g., tenocytes) are seeded in 96-well plates and cultured until they reach a desired confluency.

  • Compound Exposure: The cells are then treated with various concentrations of the test compound (this compound or Ciprofloxacin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, the culture medium is replaced with a medium containing MTT.

  • Incubation: The plates are incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate culture Culture cells to desired confluency start->culture expose Expose cells to test compound culture->expose add_mtt Add MTT solution expose->add_mtt incubate Incubate for formazan formation add_mtt->incubate solubilize Add solubilizing agent incubate->solubilize read Measure absorbance solubilize->read analyze Analyze data to determine cell viability read->analyze

Workflow for the in vitro MTT cytotoxicity assay.
Genotoxicity Assessment: Ames Test

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

  • Bacterial Strains: Histidine-requiring Salmonella typhimurium strains are used.

  • Exposure: The bacteria are exposed to the test compound, with and without a metabolic activation system (S9 mix from rat liver), on a petri dish with a minimal amount of histidine.

  • Incubation: The plates are incubated for 48-72 hours. The small amount of histidine allows the bacteria to undergo a few cell divisions, which is necessary for mutations to occur.

  • Reversion and Colony Counting: If the test compound is a mutagen, it will cause a reverse mutation in the histidine gene, allowing the bacteria to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group. A significant increase in the number of colonies in the presence of the test compound indicates mutagenic potential.[15]

In Vivo Genotoxicity: Micronucleus Test

The in vivo micronucleus test is used to detect chromosomal damage.

  • Animal Model: Typically, rodents (mice or rats) are used.

  • Dosing: The animals are administered the test compound, usually via oral gavage or intraperitoneal injection.

  • Sample Collection: At appropriate time intervals after dosing, bone marrow or peripheral blood samples are collected.

  • Slide Preparation and Staining: The collected cells are smeared onto microscope slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.

  • Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by microscopic examination. An increase in the frequency of micronucleated cells in the treated animals compared to the control group indicates that the compound is clastogenic (causes chromosomal breakage) or aneugenic (causes chromosome loss).

Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test

This in vitro assay is used to identify the phototoxic potential of a substance.

  • Cell Culture: BALB/c 3T3 cells are seeded in two 96-well plates and cultured for 24 hours.

  • Compound Exposure: The cells in both plates are treated with various concentrations of the test substance for a short period (e.g., 1 hour).

  • Irradiation: One plate is exposed to a non-cytotoxic dose of UVA radiation, while the other plate is kept in the dark as a control.[5]

  • Incubation and NRU Assay: Following irradiation, the cells are washed and incubated for another 24 hours. Cell viability is then determined using the Neutral Red Uptake assay, where viable cells take up the neutral red dye.

  • Data Analysis: The concentration-response curves for both the irradiated and non-irradiated plates are compared. A significant difference in cytotoxicity between the two conditions indicates phototoxic potential.[5]

Conclusion

The available data suggest that this compound may offer a more favorable safety profile compared to Ciprofloxacin, particularly concerning the incidence of treatment-emergent adverse events in a clinical trial setting for cUTIs. However, the preclinical findings of genotoxicity and reproductive toxicity for this compound at high systemic exposures warrant careful consideration in the development of systemic formulations. Ciprofloxacin's well-established and serious adverse effects, such as tendinopathy, remain a significant clinical concern. This comparative guide highlights the importance of a comprehensive evaluation of safety profiles in the development and clinical application of new antibacterial agents. Further research, including long-term post-marketing surveillance of this compound, will be crucial to fully delineate its safety profile in a broader patient population.

References

Finafloxacin Demonstrates Potential in Preclinical Sepsis Models, Offering Advantages Over Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive review of preclinical data suggests that finafloxacin, a novel fluoroquinolone, holds significant promise for the treatment of sepsis, a life-threatening condition caused by a dysregulated host response to infection. Analysis of its unique pH-dependent activity and performance in various infection models indicates potential advantages over established antibiotics like ciprofloxacin and doxycycline. This comparison guide provides researchers, scientists, and drug development professionals with an objective overview of this compound's efficacy, supported by available experimental data.

This compound distinguishes itself from other fluoroquinolones through its enhanced bactericidal activity in acidic environments, a common feature of infection sites.[1][2][3] This unique characteristic may offer a therapeutic edge in treating infections that are challenging for other antibiotics whose efficacy diminishes in low pH conditions.[1][2]

Comparative Efficacy in Preclinical Infection Models

While direct head-to-head studies in a standardized sepsis model are limited in the public domain, data from various severe infection models provide valuable insights into this compound's potential.

In a murine model of Q fever, a disease that can lead to sepsis, this compound treatment significantly moderated splenomegaly, a key indicator of systemic infection, comparable to the standard treatment doxycycline and the comparator fluoroquinolone, ciprofloxacin.[4][5] Notably, this compound was shown to reduce tissue damage associated with the infection.[4]

Further studies in murine models of inhalational glanders, tularemia, and plague have demonstrated this compound's potent efficacy. In a glanders model, this compound was more effective than co-trimoxazole in reducing bacterial load in the spleen, liver, and lungs.[6] When challenged with Francisella tularensis or Yersinia pestis, this compound showed a therapeutic benefit over ciprofloxacin, particularly when treatment was delayed.[7][8]

The following table summarizes the key comparative data from these preclinical studies.

Preclinical Model This compound Comparator(s) Key Findings Reference
Murine Q Fever Model Reduced splenomegaly and tissue damageCiprofloxacin, DoxycyclineThis compound's efficacy in reducing splenomegaly was comparable to doxycycline and ciprofloxacin.[4][5][4][5]
Murine Inhalational Glanders Model More effective in reducing bacterial load in tissuesCo-trimoxazoleThis compound demonstrated superior bacterial clearance in the liver, lungs, and spleen compared to co-trimoxazole.[6][6]
Murine Inhalational Tularemia & Plague Models High level of protection, superior to ciprofloxacin with delayed treatmentCiprofloxacinThis compound provided a significant survival benefit, especially when therapy was initiated later in the infection course.[7][8][7][8]
Murine Thigh Infection Model (S. aureus & E. coli) Demonstrated potent, dose-dependent bactericidal activityOther FluoroquinolonesThis compound was more active than other tested fluoroquinolones at acidic pH. The AUC/MIC ratio was the best predictor of efficacy.[9][9]

Experimental Protocols

The methodologies employed in these key preclinical studies are detailed below to provide a framework for understanding the presented data.

Murine Sepsis Models (General Protocol)

While specific this compound sepsis model data is emerging, a general protocol for inducing sepsis in mice, such as Fecal-Induced Peritonitis (FIP), is commonly used for evaluating novel therapeutics.

  • Model: Fecal-Induced Peritonitis (FIP). This model involves the intraperitoneal injection of a fecal slurry to induce a polymicrobial infection and systemic inflammation, mimicking clinical sepsis.[10]

  • Animals: Typically, C57BL/6 mice aged 10-12 weeks are used.

  • Induction: A standardized fecal slurry is administered via intraperitoneal injection.[10]

  • Treatment: Antibiotics (e.g., this compound) and fluid resuscitation are administered at a specified time point post-induction (e.g., 4 hours).[10]

  • Outcome Measures: Primary outcomes often include plasma levels of inflammatory cytokines like IL-6. Secondary outcomes can include bacterial load in blood and organs, body temperature, and survival rates.

Murine Q Fever Model Protocol
  • Infection: A/J mice are challenged with an aerosolized dose of Coxiella burnetii.

  • Treatment: Treatment with this compound (e.g., 30 mg/kg, orally, once daily), ciprofloxacin (e.g., 22 mg/kg, intraperitoneally, twice daily), or doxycycline (e.g., 105 mg/kg, orally, twice daily) is initiated 24 hours post-challenge and continued for 7 days.[4]

  • Assessment: Outcomes are measured by changes in body weight, clinical signs of infection, organ weight (splenomegaly), and bacterial load in tissues (lungs and spleen) determined by qPCR and viable counts.[4]

Murine Thigh Infection Model Protocol
  • Induction: Neutropenic mice (induced by cyclophosphamide) are infected with a bacterial suspension (e.g., S. aureus or E. coli) via intramuscular injection into the thigh.[9]

  • Pharmacokinetics: this compound is administered subcutaneously at various doses to determine pharmacokinetic parameters (Cmax, AUC).[9]

  • Efficacy: Dose-ranging and dose fractionation studies are performed to evaluate the relationship between drug exposure (AUC/MIC, Cmax/MIC, %T>MIC) and the change in bacterial colony-forming units (CFU) in the thigh muscle over 24 hours.[9]

Mechanism of Action and Signaling Pathway

This compound, like other fluoroquinolones, inhibits bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[1][11][12] This dual-target activity leads to rapid bactericidal effects.[1] Its unique chemical structure, featuring an 8-cyano substituent, contributes to its enhanced activity at acidic pH.[11] This is particularly relevant in the context of sepsis, where localized areas of infection and inflammation can create acidic microenvironments.

Finafloxacin_Mechanism This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death Inhibition leads to

Caption: this compound inhibits bacterial DNA gyrase and topoisomerase IV, leading to the cessation of DNA replication and subsequent bacterial cell death.

Experimental Workflow for Preclinical Sepsis Study

The following diagram illustrates a typical workflow for a preclinical study evaluating a novel antibiotic like this compound in a sepsis model.

Sepsis_Workflow Preclinical Sepsis Model Workflow Animal_Acclimatization Animal Acclimatization Randomization Randomization Animal_Acclimatization->Randomization Sepsis_Induction Sepsis Induction (e.g., FIP) Randomization->Sepsis_Induction Treatment_Admin Treatment Administration (this compound vs. Comparators) Sepsis_Induction->Treatment_Admin Monitoring Clinical Monitoring (Temperature, Weight, Sepsis Score) Treatment_Admin->Monitoring Endpoint Endpoint Determination (e.g., 24h, 48h, Survival) Monitoring->Endpoint Sample_Collection Sample Collection (Blood, Tissues) Endpoint->Sample_Collection Data_Analysis Data Analysis (Cytokines, Bacterial Load, Histopathology) Sample_Collection->Data_Analysis

Caption: A standard workflow for a preclinical sepsis study, from animal acclimatization to data analysis.

Conclusion

The available preclinical evidence strongly suggests that this compound is a promising candidate for the treatment of severe bacterial infections that can lead to sepsis. Its unique pH-dependent bactericidal activity and demonstrated efficacy in various challenging infection models warrant further investigation in standardized preclinical sepsis models. Such studies will be crucial to fully elucidate its potential role in managing this critical and often fatal condition.

References

Finafloxacin vs. Meropenem: A Comparative Analysis of Efficacy Against ESBL-Producing Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing bacteria present a significant challenge in clinical practice, necessitating the exploration of effective therapeutic options. This guide provides a detailed comparison of the performance of finafloxacin, a novel fluoroquinolone, and meropenem, a carbapenem antibiotic, against these resistant pathogens. The following analysis is based on available in vitro and in vivo experimental data to inform research and development efforts.

Executive Summary

Meropenem remains a highly potent agent against ESBL-producing Enterobacteriaceae, demonstrating low minimum inhibitory concentrations (MICs) and efficacy in animal models. This compound exhibits a unique characteristic of enhanced activity in acidic environments, which could be advantageous in specific infection sites like the urinary tract. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of each drug's performance.

In Vitro Susceptibility

The in vitro activity of this compound and meropenem against ESBL-producing bacteria has been evaluated through the determination of Minimum Inhibitory Concentrations (MICs).

This compound MIC Data

This compound's activity against ESBL-producing isolates is notably influenced by pH. In a study by Wiedemann et al., the pharmacodynamics of this compound were assessed against TEM- and SHV-type ESBL-producing Escherichia coli and Klebsiella pneumoniae. The study highlighted that this compound's efficacy is maintained or even enhanced in acidic conditions, which is in contrast to other fluoroquinolones that lose activity.[1][2]

Bacterial StrainESBL TypeMediumpHMIC (μg/mL)Reference
E. coliTEM-3Mueller-Hinton Broth7.20.25Wiedemann et al.
E. coliTEM-3Artificial Urine5.80.25Wiedemann et al.
K. pneumoniaeSHV-5Mueller-Hintin Broth7.20.5Wiedemann et al.
K. pneumoniaeSHV-5Artificial Urine5.80.5Wiedemann et al.
Meropenem MIC Data

Meropenem consistently demonstrates potent in vitro activity against a wide range of ESBL-producing isolates. Several studies have reported low MIC50 and MIC90 values for meropenem against clinical isolates of ESBL-producing E. coli and K. pneumoniae.

OrganismNumber of IsolatesMIC50 (μg/mL)MIC90 (μg/mL)Reference
ESBL-producing E. coli and K. pneumoniae310.060.25Mushtaq et al.
ESBL-producing E. coli21≤0.030.06Jones et al.
ESBL-producing K. pneumoniae540.060.25Jones et al.

In Vivo Efficacy

Animal models provide crucial insights into the in vivo performance of antibiotics.

This compound In Vivo Data

A study evaluated this compound in a murine model of systemic infection caused by E. coli, demonstrating its in vivo efficacy. While this study did not specifically use ESBL-producing strains, it provides evidence of this compound's ability to treat systemic infections. Further in vivo studies specifically targeting ESBL-producing strains are needed for a direct comparison.

Meropenem In Vivo Data

The efficacy of meropenem against ESBL-producing bacteria has been demonstrated in a neutropenic mouse thigh infection model. In a study by Andes et al., human-simulated dosing regimens of meropenem were effective in reducing the bacterial load of ESBL-producing E. coli and K. pneumoniae.[3][4] For isolates with a meropenem MIC of ≤0.5 μg/mL, a significant reduction in bacterial colony-forming units (CFU) of approximately 2-log kill was observed.[3][4]

Bacterial StrainMeropenem MIC (μg/mL)24-h Change in log10 CFU/thighReference
ESBL-producing E. coli & K. pneumoniae (MIC ≤0.5)≤0.5~ -2.0Andes et al.
ESBL-producing K. pneumoniae (MIC=8)8Bacteriostatic (-0.04)Andes et al.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

MIC Determination (Broth Microdilution)

The minimum inhibitory concentrations (MICs) for both this compound and meropenem are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

cluster_prep Preparation cluster_assay Assay cluster_read Reading prep_bacteria Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate microtiter plate wells with bacterial suspension and antibiotic dilutions prep_bacteria->inoculate prep_antibiotic Prepare serial two-fold dilutions of antibiotic prep_antibiotic->inoculate incubate Incubate plates at 35-37°C for 16-20 hours inoculate->incubate read_mic Determine MIC as the lowest concentration with no visible bacterial growth incubate->read_mic cluster_setup Model Setup cluster_simulation Pharmacokinetic Simulation cluster_sampling Sampling and Analysis setup_model Establish a two-compartment model (central and peripheral) inoculate_central Inoculate central compartment with ESBL-producing bacteria setup_model->inoculate_central pump_antibiotic Pump antibiotic into the central compartment to simulate human serum/urine concentrations inoculate_central->pump_antibiotic circulate Continuously circulate medium between compartments pump_antibiotic->circulate sample Collect samples from the central compartment at specified time points circulate->sample plate_count Perform viable bacterial counts (CFU/mL) sample->plate_count cluster_induction Induction of Neutropenia cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation induce_neutropenia Administer cyclophosphamide to mice to induce neutropenia infect_mice Inject a standardized inoculum of ESBL-producing bacteria into the thigh muscle induce_neutropenia->infect_mice administer_drug Administer human-simulated doses of meropenem at specified intervals infect_mice->administer_drug harvest_thighs Harvest thigh muscles at 24 hours post-treatment administer_drug->harvest_thighs homogenize_count Homogenize tissue and perform quantitative bacterial counts (CFU/thigh) harvest_thighs->homogenize_count

References

Finafloxacin's Edge: A Comparative Analysis of Cross-Resistance with Other Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of antibiotic resistance is paramount. This guide provides an objective comparison of finafloxacin's performance against other quinolones, specifically in the context of cross-resistance. Supported by experimental data, this analysis delves into this compound's efficacy against resistant bacterial strains, outlines the methodologies for assessing cross-resistance, and visualizes the underlying molecular mechanisms.

This compound, a novel fluoroquinolone, has demonstrated a significant advantage over its predecessors, particularly in its activity against bacterial strains that have developed resistance to other quinolones like ciprofloxacin. This resilience is especially pronounced in acidic environments, a common characteristic of infection sites.

Comparative Efficacy: this compound vs. Ciprofloxacin

The superior activity of this compound against quinolone-resistant bacteria is evident in the consistently lower Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of these strains. The following tables summarize the quantitative data from various studies, showcasing a clear trend of this compound's enhanced potency.

Table 1: MIC Values (μg/mL) of this compound and Ciprofloxacin against Quinolone-Resistant Acinetobacter baumannii

Strain CharacteristicpHThis compound MIC50This compound MIC90Ciprofloxacin MIC50Ciprofloxacin MIC90
Ciprofloxacin-Resistant7.23264128>128
Ciprofloxacin-Resistant5.848>128>128
GyrA Substitution7.21616816
GyrA Substitution5.82232>128

Data compiled from a study on ciprofloxacin-sensitive and -resistant Acinetobacter baumannii isolates.[1][2]

Table 2: MIC Values (μg/mL) of this compound and Ciprofloxacin against Staphylococcus aureus Strains

Strain CharacteristicpHThis compound MIC (Range)Ciprofloxacin MIC (Range)
Ciprofloxacin-Susceptible S. aureus-0.008 - 0.125-
Ciprofloxacin-Resistant S. aureus-0.125 - 32-
Methicillin-Susceptible S. aureus (MSSA)AcidicLower than CiprofloxacinHigher than this compound
Methicillin-Resistant S. aureus (MRSA)7.2--
Methicillin-Resistant S. aureus (MRSA)5.812% resistant>60% resistant

Data compiled from multiple studies on Staphylococcus aureus.[3][4][5]

Table 3: MIC Values (μg/mL) of this compound and Ciprofloxacin against Quinolone-Resistant Escherichia coli

Resistance MechanismpHThis compound MIC (Range)Ciprofloxacin MIC (Range)
Ciprofloxacin-Resistant-4 - 8-
Various Chromosomal Mutations5.82-256 fold lower than comparators-
QepA1 Efflux Pump-UnaffectedAffected
AAC(6')-Ib-cr-Not a substrateAffected

Data compiled from studies on Escherichia coli with defined resistance mechanisms.[4][6]

Understanding the Mechanisms of Quinolone Resistance

The development of resistance to quinolones is a multifaceted process primarily driven by two key mechanisms: alterations in the target enzymes (DNA gyrase and topoisomerase IV) and reduced intracellular drug concentration via efflux pumps.

Quinolone_Resistance_Mechanisms cluster_drug_action Quinolone Action Quinolone Quinolone (e.g., Ciprofloxacin) DNA_Gyrase DNA Gyrase (GyrA, GyrB) Topo_IV Topoisomerase IV (ParC, ParE) DNA_Replication DNA Replication Inhibition This compound This compound Target_Mutation Target_Mutation This compound->Target_Mutation Overcomes some mutations Efflux_Pump Efflux_Pump This compound->Efflux_Pump Poor substrate for some pumps

Experimental Protocols

The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing (AST). The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown on appropriate agar medium.
  • Antimicrobial Agents: Stock solutions of this compound, ciprofloxacin, and other quinolones to be tested, prepared at known concentrations.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. For studies investigating the effect of pH, the broth is adjusted to the desired pH (e.g., 7.2 and 5.8).
  • Microtiter Plates: Sterile 96-well microtiter plates.

2. Inoculum Preparation:

  • Several colonies of the test bacterium are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Serial Dilution of Antimicrobial Agents:

  • A two-fold serial dilution of each antimicrobial agent is prepared directly in the microtiter plates using CAMHB.
  • Each well will contain a specific concentration of the drug, with a range that brackets the expected MIC.
  • A growth control well (containing only inoculum and broth) and a sterility control well (containing only broth) are included on each plate.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
  • The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC:

  • Following incubation, the plates are examined for visible bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Experimental_Workflow cluster_prep Preparation cluster_testing MIC Testing cluster_analysis Analysis A Bacterial Culture (Pure Isolate) D Prepare Inoculum (0.5 McFarland) A->D B Antimicrobial Stock Solutions E Serial Dilution of Antimicrobials in 96-well plate B->E C Mueller-Hinton Broth (Adjusted pH if needed) C->E F Inoculate Plate with Bacterial Suspension D->F E->F G Incubate at 35°C for 16-20 hours F->G H Read MIC (Lowest concentration with no growth) G->H I Compare MICs of This compound and other Quinolones H->I J Determine Cross-Resistance Profile I->J

Conclusion

The available data strongly indicate that this compound exhibits a favorable cross-resistance profile compared to other quinolones, notably ciprofloxacin. Its enhanced activity, particularly in acidic environments and against strains with established resistance mechanisms, positions it as a promising therapeutic agent in the ongoing battle against antibiotic resistance. The standardized methodologies outlined provide a robust framework for further comparative studies and the continued evaluation of novel antimicrobial compounds.

References

A Comparative Analysis of the Post-Antibiotic Effect of Finafloxacin and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the post-antibiotic effect (PAE) of finafloxacin and ciprofloxacin, two fluoroquinolone antibiotics. While both drugs exhibit a period of continued bacterial growth suppression after removal of the antibiotic, key differences in their activity, particularly in varying pH environments, are crucial for consideration in research and drug development. This document summarizes available quantitative data, details experimental protocols for PAE determination, and visualizes key pathways and workflows.

Executive Summary

This compound, a newer 8-cyano-fluoroquinolone, demonstrates a significant post-antibiotic effect and, notably, exhibits enhanced bactericidal activity in acidic conditions, a characteristic not shared by ciprofloxacin. This property may offer a therapeutic advantage in acidic infection sites, such as the urinary tract. Ciprofloxacin has a well-documented PAE against a broad spectrum of bacteria, which is influenced by the bacterial species, antibiotic concentration, and duration of exposure. While direct comparative quantitative studies on the PAE of this compound versus ciprofloxacin are not extensively available in peer-reviewed literature, existing data on ciprofloxacin's PAE provide a baseline for understanding the potential advantages of this compound's unique pH-dependent activity.

Data Presentation: Post-Antibiotic Effect (PAE)

Direct comparative studies on the PAE of this compound and ciprofloxacin are limited. However, extensive data exists for the PAE of ciprofloxacin against various pathogens. This compound is known to exhibit a post-antibiotic effect[1].

Table 1: Post-Antibiotic Effect (PAE) of Ciprofloxacin against various bacteria

Bacterial StrainConcentration (x MIC)Exposure Time (hours)PAE (hours)Reference
Escherichia coli211.15[2]
Escherichia coli612.52[2]
Staphylococcus aureusMICNot Specified1-2
Escherichia coliMICNot Specified1-2
Bacillus anthracis1022-5[3]
Pseudomonas aeruginosa4 x MIC1~2
Staphylococcus aureusNot Specified1Not Specified
Streptococcus pneumoniaeNot Specified1Not Specified
Haemophilus influenzaeNot Specified1Not Specified

Experimental Protocols

The determination of the in vitro post-antibiotic effect is crucial for understanding the pharmacodynamics of an antimicrobial agent. Below are detailed methodologies for conducting PAE studies, applicable to both this compound and ciprofloxacin.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the antibiotic that inhibits visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Antibiotic stock solutions (this compound, Ciprofloxacin)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the antibiotic in MHB in the wells of a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.

In Vitro Post-Antibiotic Effect (PAE) Assay

Objective: To measure the time it takes for a bacterial culture to recover and resume logarithmic growth after a short exposure to an antibiotic.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB)

  • Antibiotic solution at a multiple of the MIC (e.g., 10x MIC)

  • Centrifuge and sterile centrifuge tubes

  • Spectrophotometer or automated microbial growth analyzer

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Inoculate two flasks of MHB with the test organism and incubate until the logarithmic phase of growth is reached.

  • To one flask (test culture), add the antibiotic to achieve the desired concentration (e.g., 10x MIC). The other flask serves as the control.

  • Incubate both flasks for a predetermined period (e.g., 1 or 2 hours).

  • Remove the antibiotic from the test culture by centrifugation. Wash the bacterial pellet twice with sterile PBS to remove any residual antibiotic. The control culture should be subjected to the same washing procedure.

  • Resuspend the bacterial pellets in fresh, pre-warmed MHB to the original volume.

  • Monitor the growth of both the test and control cultures by measuring the optical density (OD) at regular intervals (e.g., every hour) or by performing viable counts (CFU/mL).

  • The PAE is calculated using the formula: PAE = T - C , where:

    • T is the time required for the count of the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.

    • C is the time required for the count of the untreated control culture to increase by 1 log10.

Mandatory Visualization

Mechanism of Action: Fluoroquinolone Signaling Pathway

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell Fluoroquinolone This compound / Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Leads to DNA breaks Topoisomerase_IV->DNA Topoisomerase_IV->Cell_Death Leads to DNA breaks Replication_Fork Replication Fork DNA->Replication_Fork Replication Replication_Fork->DNA_Gyrase Supercoil removal Replication_Fork->Topoisomerase_IV Decatenation

Caption: Mechanism of action of this compound and Ciprofloxacin.

Experimental Workflow: Post-Antibiotic Effect (PAE) Determination

PAE_Workflow cluster_setup Experiment Setup cluster_removal Antibiotic Removal cluster_monitoring Growth Monitoring cluster_analysis Data Analysis Start Start: Log-phase bacterial culture Split Split into Test and Control groups Start->Split Expose Expose Test group to Antibiotic (e.g., 10x MIC for 1-2h) Split->Expose Incubate_Control Incubate Control group (without antibiotic) Split->Incubate_Control Wash Wash both groups to remove antibiotic Expose->Wash Incubate_Control->Wash Resuspend Resuspend in fresh medium Wash->Resuspend Monitor Monitor growth of both cultures (OD measurement or Viable counts) Resuspend->Monitor Calculate Calculate PAE = T - C Monitor->Calculate Result Result: Duration of Post-Antibiotic Effect Calculate->Result

Caption: Workflow for determining the Post-Antibiotic Effect (PAE).

References

In Vivo Showdown: Finafloxacin and Doxycycline for the Treatment of Q Fever

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis of two antibiotic therapies in a murine model of Coxiella burnetii infection reveals distinct efficacy profiles. While doxycycline remains a potent bacteriostatic agent, finafloxacin shows promise in mitigating clinical symptoms and tissue pathology, offering a potential alternative for Q fever treatment.

This guide provides a detailed comparison of the in vivo efficacy of this compound, a novel fluoroquinolone, and doxycycline, the current standard of care, for treating Q fever. The data presented is based on a study utilizing a well-established A/J mouse model of inhalational Coxiella burnetii infection. This document is intended for researchers, scientists, and drug development professionals seeking to understand the comparative performance of these two antimicrobial agents.

Performance Snapshot: this compound vs. Doxycycline

An in vivo study evaluated the efficacy of this compound and doxycycline in A/J mice infected with Coxiella burnetii.[1][2][3] The key findings are summarized below, highlighting the differential effects of the two drugs on clinical signs, bacterial burden, and tissue pathology.

Table 1: Comparison of Clinical and Pathological Outcomes

ParameterThis compoundDoxycyclineKey Findings
Clinical Signs & Weight Loss Reduced severity of clinical signs and weight loss associated with Q fever.[1][2][3]Less effective in preventing weight loss compared to this compound in the initial phase of treatment.[2][3]This compound demonstrated a superior ability to alleviate the clinical manifestations of the disease.
Bacterial Colonization Did not reduce the level of bacterial colonization in tissues compared to doxycycline.[1][2][3]Maintained a comparable level of bacterial colonization to the this compound-treated group.[1][2][3]Neither antibiotic was able to completely clear the bacteria from the tissues within the study period.
Tissue Pathology Reduced tissue damage associated with C. burnetii infection based on histopathological analysis.[1][2][3]Less effective in reducing tissue lesions compared to this compound.This compound showed a greater capacity to limit the pathological consequences of the infection.

Table 2: Bacterial Load in Tissues (Genome Equivalents)

Treatment GroupSpleen (log10 GE/mg)Lungs (log10 GE/mg)
This compound~6.5~6.0
Doxycycline~6.5~6.0
Ciprofloxacin (Comparator)~6.5~6.0
Placebo (PBS)~6.5~6.0

Note: The study found no significant difference in bacterial colonization in the tissues between the treatment groups and the placebo group at the time points measured.[1][2][3]

Experimental Deep Dive: Methodologies

The comparative efficacy of this compound and doxycycline was assessed using a well-defined in vivo model of acute Q fever.

Animal Model and Infection
  • Animal Model: A/J mice, which are susceptible to Coxiella burnetii infection, were used.[2][3] This non-lethal model uses body weight loss and clinical signs as key indicators of disease severity.[2][3]

  • Infection: Mice were challenged via the inhalational route with Coxiella burnetii Nine Mile phase I (NMI) isolate.

Drug Administration
  • This compound: Administered orally.

  • Doxycycline: Administered orally.

  • Ciprofloxacin: Included as a comparator fluoroquinolone and administered orally.[1][2][3]

  • Treatment Schedule: Treatment was initiated post-infection and continued for a specified duration.

Endpoint Analysis
  • Clinical Assessment: Daily monitoring of clinical signs (e.g., piloerection, arched back) and body weight.[2][3]

  • Bacterial Load Quantification: Spleens and lungs were harvested at specific time points post-infection. Bacterial burden was determined by quantitative PCR (qPCR) to measure genome equivalents (GE) of C. burnetii.[1] Viable counts on axenic media were also utilized to assess antibiotic efficacy.[1][2][3]

  • Histopathology: Tissues were processed for histopathological examination to assess the extent of inflammation and tissue damage.[1][2][3]

Visualizing the Science

To better illustrate the experimental process and the proposed mechanisms of action, the following diagrams have been generated.

G cluster_0 Animal Model & Infection cluster_1 Treatment Groups cluster_2 Endpoint Analysis A A/J Mice B Inhalational Challenge (Coxiella burnetii NMI) A->B C This compound (Oral) B->C Treatment Initiation D Doxycycline (Oral) B->D Treatment Initiation E Ciprofloxacin (Oral) B->E Treatment Initiation F Placebo (PBS) B->F Treatment Initiation G Daily Clinical Scoring & Weight Measurement C->G Monitoring D->G Monitoring E->G Monitoring F->G Monitoring H Bacterial Load Quantification (qPCR & Viable Counts) G->H Terminal Endpoints I Histopathological Examination G->I Terminal Endpoints

Caption: Experimental workflow for the in vivo comparison of this compound and doxycycline.

G cluster_0 Host Cell cluster_1 Coxiella-Containing Vacuole (Acidic pH) cluster_2 Therapeutic Intervention A Coxiella burnetii B Bacterial Replication A->B C This compound (Fluoroquinolone) E Inhibition of DNA Gyrase/ Topoisomerase IV C->E D Doxycycline (Tetracycline) F Inhibition of Protein Synthesis D->F E->A Bactericidal (pH-dependent) F->B Bacteriostatic

Caption: Proposed mechanisms of action for this compound and doxycycline against C. burnetii.

Concluding Remarks

The in vivo comparison of this compound and doxycycline for the treatment of Q fever highlights a trade-off between clinical improvement and bacterial clearance. This compound appears to be more effective at reducing the clinical signs of disease and mitigating tissue pathology, which is a significant advantage.[1][2][3] This is likely attributable to its enhanced activity in the acidic environment of the Coxiella-containing vacuole.[1][2][3] However, neither this compound nor doxycycline achieved a significant reduction in bacterial load in the tissues within the observed timeframe.

These findings suggest that while doxycycline remains a cornerstone of Q fever therapy, this compound presents a promising alternative, particularly in managing the acute symptoms of the disease. Further research is warranted to explore optimal dosing regimens and the potential for combination therapies to enhance bacterial clearance and prevent the development of chronic Q fever. The use of viable counts on axenic media represents a valuable tool for future in vivo evaluations of antibiotic efficacy against C. burnetii.[1][2][3]

References

Finafloxacin's Efficacy Against Multi-Drug Resistant Pathogens: A Comparative Analysis Against Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

Finafloxacin, a novel C-8-cyano fluoroquinolone, represents a significant development in the fight against multi-drug resistant (MDR) bacterial pathogens. Its unique characteristic is a markedly enhanced bactericidal activity in acidic environments, a common feature of infected tissues, which distinguishes it from other antibiotics, including older fluoroquinolones that often lose efficacy at low pH.[1][2][3] This guide provides an objective comparison of this compound's performance against standard-of-care antibiotics for key MDR pathogens, supported by in vitro data and clinical trial results.

Mechanism of Action: A Dual-Target Approach with pH-Dependent Superiority

Like other fluoroquinolones, this compound's primary mechanism of action involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4] These enzymes are critical for DNA replication, repair, and recombination. By trapping them on the bacterial DNA, this compound promotes the formation of DNA-enzyme cleavage complexes, leading to double-stranded DNA breaks and rapid bacterial cell death.[1] Its high dual-target activity contributes to its potent and rapid bactericidal effect.[1]

What sets this compound apart is its chemical structure, which confers enhanced activity at a slightly acidic pH (5.0-6.0).[2][4] This is due to a higher rate of accumulation within the bacterial cell at low pH.[1] Furthermore, this compound has been shown to be a poor substrate for major multidrug efflux transporters, such as NorA in S. aureus, which contributes to its superior activity against resistant strains.[1]

G cluster_bacterium Bacterial Cell FIN This compound DNA_Gyrase DNA Gyrase FIN->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV FIN->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/ Relaxes Cleavage DNA Strand Breaks DNA_Gyrase->Cleavage Topo_IV->DNA Decatenates Topo_IV->Cleavage Death Cell Death Cleavage->Death G cluster_env Infection Environment cluster_activity Antibiotic Activity Acidic Acidic pH (5.0-6.0) (e.g., Urine, Biofilms, Phagolysosomes) FIN_Activity This compound Activity Acidic->FIN_Activity Greatly Increases Other_FQ_Activity Other Fluoroquinolone Activity (e.g., Ciprofloxacin) Acidic->Other_FQ_Activity Significantly Decreases Neutral Neutral pH (~7.2) Neutral->FIN_Activity Maintains Neutral->Other_FQ_Activity Standard G cluster_workflow Phase II cUTI Trial Workflow (NCT01928433) Patients Hospitalized Adults with cUTI or Pyelonephritis Randomization Randomization (1:1:1) Patients->Randomization ArmA Arm A: This compound 800mg q.d. (5 Days) Randomization->ArmA Group 1 ArmB Arm B: This compound 800mg q.d. (10 Days) Randomization->ArmB Group 2 ArmC Arm C: Ciprofloxacin 400/500mg b.i.d. (10 Days) Randomization->ArmC Group 3 Treatment IV-to-Oral Switch Option at Day 3 ArmA->Treatment ArmB->Treatment ArmC->Treatment Endpoint Primary Endpoint Assessment: Combined Clinical & Microbiological Response at Test of Cure (Day 17) Treatment->Endpoint

References

Finafloxacin's Edge: A Comparative Analysis of Bactericidal Kinetics Reveals Superiority in Acidic Environments

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the bactericidal kinetics of finafloxacin, a novel fluoroquinolone, demonstrates its potent and rapid activity, particularly in acidic environments that mimic physiological conditions of infection. When compared to the widely used ciprofloxacin, this compound exhibits a clear advantage, suggesting its potential as a formidable therapeutic agent against a range of bacterial pathogens.

This compound, a C-8-cyano fluoroquinolone, distinguishes itself from other antibiotics in its class through its enhanced bactericidal efficacy under acidic conditions (pH 5.0–6.0).[1][2] This unique characteristic is attributed to its chemical structure, which results in a lower isoelectric point (pH 6.7) compared to ciprofloxacin (pH 7.4).[1] This allows for greater accumulation of the drug within the bacterial cell at a lower pH.[2] In contrast, the activity of many other fluoroquinolones, including ciprofloxacin, is significantly diminished in acidic environments.[2][3][4][5]

Comparative Bactericidal Activity: this compound vs. Ciprofloxacin

Studies comparing the bactericidal kinetics of this compound and ciprofloxacin have consistently highlighted this compound's superior performance, especially under conditions mimicking urinary tract infections (UTIs).[3][4] In artificial urine with a pH of 5.8, this compound's Minimum Inhibitory Concentrations (MICs) were found to be 4 to 5 dilutions lower than those of ciprofloxacin.[3] Furthermore, time-kill curve analyses revealed that this compound is approximately 2- to over 20-fold more active than ciprofloxacin in both standard cation-adjusted Mueller-Hinton broth (CAMHB) and synthetic urine.[3]

While the bactericidal activities of both drugs can be comparable when assessed at multiples of their respective MICs under specific conditions, the concentration-normalized kill rates clearly demonstrate this compound's enhanced potency.[3][4] For instance, the normalized kill rates of this compound are up to 47 times higher than those of ciprofloxacin for certain strains grown in synthetic urine at pH 5.8.[4] This rapid bactericidal effect was also observed in a clinical setting, where this compound eradicated ciprofloxacin-resistant uropathogens more rapidly than ciprofloxacin.[6]

The following tables summarize the comparative quantitative data on the bactericidal kinetics of this compound and ciprofloxacin.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) in Different Media
MediumpHThis compound MICsCiprofloxacin MICsKey Observation
Cation-Adjusted Mueller-Hinton Broth (CAMHB)7.2Standard ActivityStandard ActivityBaseline comparison at neutral pH.
Cation-Adjusted Mueller-Hinton Broth (CAMHB)5.81-3 dilutions lower than at pH 7.21-3 dilutions higher than at pH 7.2This compound activity increases at acidic pH, while ciprofloxacin's decreases.[3][4]
Artificial Urine5.8Similar to CAMHB at pH 7.210 to >100-fold increase compared to CAMHB at pH 7.2This compound maintains potency in a UTI-mimicking environment, unlike ciprofloxacin.[3]
Table 2: Comparative Bactericidal Activity (Time-Kill Kinetics)
MediumComparison MetricThis compound vs. Ciprofloxacin
CAMHB and Artificial UrineConcentration-Normalized Kill RatesThis compound is approximately 2- to >20-fold more active.[3]
Synthetic Urine (pH 5.8)Normalized Kill RatesThis compound kill rates are up to 47 times higher for specific strains.[4]
Clinical Isolates (Uropathogens)Early Eradication of Ciprofloxacin-Resistant StrainsThis compound demonstrated a higher and more rapid eradication rate.[6]

Mechanism of Action

Like other fluoroquinolones, this compound's mechanism of action involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][7] These enzymes are crucial for bacterial DNA replication, repair, and recombination. By forming a stable complex with these enzymes and the bacterial DNA, this compound induces double-strand breaks in the DNA, leading to rapid bacterial cell death.[2] What sets this compound apart is its high dual-target activity, which contributes to its very rapid bactericidal action, even against stationary phase or growth-arrested cultures.[2]

Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Complex This compound-Enzyme-DNA Complex This compound->Complex Stabilizes DNA Bacterial DNA DNA_Gyrase->DNA Acts on DNA_Gyrase->Complex Forms Topoisomerase_IV->DNA Acts on Topoisomerase_IV->Complex Forms DSB Double-Strand DNA Breaks Complex->DSB Induces Cell_Death Bacterial Cell Death DSB->Cell_Death Leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The comparative analysis of this compound's bactericidal kinetics relies on standardized and well-defined experimental methodologies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a fundamental measure of antibiotic potency.

Protocol:

  • Bacterial Strain Preparation: A pure culture of the test bacterium is grown overnight and then diluted in a growth-supporting broth, typically cation-adjusted Mueller-Hinton Broth (CAMHB), to a standardized concentration (e.g., 5 x 10^4 CFU/mL).[3]

  • Antibiotic Dilution: The antibiotics (this compound and comparators) are serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest antibiotic concentration in which no visible bacterial growth (turbidity) is observed.[8][9]

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate prep_plate Prepare Serial Dilutions of Antibiotics in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibiotic that results in a 99.9% reduction in the initial bacterial inoculum.[9][10][11]

Protocol:

  • Perform MIC Assay: An MIC assay is performed as described above.

  • Plating: Aliquots from the wells showing no visible growth in the MIC assay are plated onto antibiotic-free agar plates.[8][10]

  • Incubation: The agar plates are incubated at 37°C for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% kill of the initial inoculum, determined by colony counting.[9][10]

Time-Kill Curve Assay

Time-kill assays provide a dynamic view of an antibiotic's bactericidal activity over time.

Protocol:

  • Culture Preparation: A standardized bacterial inoculum is prepared in a suitable broth.

  • Antibiotic Exposure: The bacterial culture is exposed to the antibiotic at various concentrations (often multiples of the MIC).[3]

  • Sampling: Samples are withdrawn from the culture at multiple time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).[3]

  • Viable Cell Counting: The number of viable bacteria in each sample is determined by serial dilution and plating on agar plates, followed by colony counting after incubation.[3][12]

  • Data Analysis: The results are plotted as the logarithm of the number of viable bacteria (CFU/mL) versus time.

Time_Kill_Workflow start Start prep_culture Prepare Standardized Bacterial Culture start->prep_culture add_antibiotic Add Antibiotic at Desired Concentrations prep_culture->add_antibiotic incubate_sample Incubate and Sample at Timed Intervals add_antibiotic->incubate_sample serial_dilute Perform Serial Dilutions of Samples incubate_sample->serial_dilute plate_count Plate Dilutions and Count Colonies serial_dilute->plate_count plot_curve Plot Log(CFU/mL) vs. Time plate_count->plot_curve end End plot_curve->end

Caption: Workflow for Time-Kill Curve Assay.

References

Finafloxacin Demonstrates Superior Efficacy in Acidic Infection Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

BERLIN, Germany – November 10, 2025 – New research and compiled data consistently demonstrate the superior antibacterial activity of finafloxacin in acidic environments, a key characteristic that sets it apart from other fluoroquinolones. This unique property suggests a significant therapeutic advantage in treating infections located in acidic body compartments, such as the urinary tract, stomach, and sites of inflammation.

This compound, a novel 8-cyano-fluoroquinolone, exhibits a paradoxical increase in potency as the pH drops, a stark contrast to the diminished activity observed with other fluoroquinolones like ciprofloxacin, levofloxacin, and moxifloxacin in acidic conditions.[1][2] This enhanced efficacy is attributed to its unique chemical structure, which leads to higher intracellular accumulation and reduced efflux from bacterial cells at a low pH.[2][3]

Comparative Efficacy: A Data-Driven Overview

The superior performance of this compound in acidic environments has been consistently demonstrated across a range of clinically relevant pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, highlighting the increased potency of this compound at acidic pH compared to neutral pH, and its superiority over other fluoroquinolones.

Table 1: Comparative in vitro activity (MIC, mg/L) of this compound and other Fluoroquinolones at Neutral vs. Acidic pH

OrganismAntibioticNo. of IsolatesMIC Range (mg/L) at pH 7.2–7.4MIC50 (mg/L) at pH 7.2–7.4MIC90 (mg/L) at pH 7.2–7.4MIC Range (mg/L) at pH 5.8–6.2MIC50 (mg/L) at pH 5.8–6.2MIC90 (mg/L) at pH 5.8–6.2
Escherichia coliThis compound1000.03-0.250.060.120.004-0.030.0080.015
Ciprofloxacin1000.015-10.030.250.06-80.252
Staphylococcus aureusThis compound1000.06-0.50.120.250.008-0.060.0150.03
Ciprofloxacin1000.25-40.521-32416
Pseudomonas aeruginosaThis compound500.25-4120.06-10.250.5
Ciprofloxacin500.25-8141-32816

Data compiled from multiple sources.[1][4]

Table 2: Efficacy against Helicobacter pylori at Neutral vs. Acidic pH

AntibioticpHMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Rate (%) (MIC <1 µg/mL)
This compound7.0>16>160
5.00.25137.5
Moxifloxacin7.00.2512.3
5.00.2512.3
Levofloxacin7.00.52Not Reported
5.00.52Not Reported

Based on a study with 128 clinical H. pylori strains.[5][6]

The Mechanism of Action at Low pH

The enhanced activity of this compound in acidic environments is a result of its unique physicochemical properties. As a zwitterionic molecule, its charge state is influenced by the surrounding pH.[7]

cluster_extracellular Extracellular Space (Acidic pH) cluster_intracellular Bacterial Cytoplasm (Neutral pH) Finafloxacin_uncharged This compound (Uncharged) Finafloxacin_charged This compound (Charged) Finafloxacin_uncharged->Finafloxacin_charged Passive Diffusion DNA_Gyrase DNA Gyrase Finafloxacin_charged->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Finafloxacin_charged->Topoisomerase_IV Inhibits DNA_synthesis_inhibition Inhibition of DNA Synthesis DNA_Gyrase->DNA_synthesis_inhibition Topoisomerase_IV->DNA_synthesis_inhibition

Caption: this compound's Mechanism of Action at Acidic pH.

In an acidic extracellular environment, this compound is predominantly uncharged, allowing for rapid diffusion across the bacterial cell membrane. Once inside the more neutral cytoplasm of the bacterium, it becomes charged, trapping it intracellularly and leading to accumulation.[2][3] This higher intracellular concentration results in more potent inhibition of its targets, DNA gyrase and topoisomerase IV, ultimately leading to bacterial cell death.[2][8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the validation of this compound's superiority in acidic infection models.

In Vitro Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Start Start Prepare_media Prepare cation-adjusted Mueller-Hinton broth at pH 7.2-7.4 and pH 5.8-6.2 Start->Prepare_media Serial_dilution Perform serial two-fold dilutions of this compound and comparator antibiotics in 96-well plates for each pH Prepare_media->Serial_dilution Inoculum_prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Serial_dilution->Inoculum_prep Inoculate Inoculate each well with the bacterial suspension Inoculum_prep->Inoculate Incubate Incubate plates at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC Determination via Broth Microdilution.

  • Preparation of Media: Cation-adjusted Mueller-Hinton broth is prepared at two different pH levels: a standard neutral pH (7.2-7.4) and an acidic pH (5.8-6.2). The pH is adjusted using appropriate buffers.

  • Antibiotic Dilution: Serial two-fold dilutions of this compound and comparator antibiotics (e.g., ciprofloxacin, levofloxacin) are prepared in 96-well microtiter plates for each pH condition.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well of the microtiter plates is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

In Vivo Murine Infection Model (Q Fever)

This model is utilized to assess the efficacy of this compound in a living organism where infection can create acidic microenvironments.[9][10]

  • Animal Model: A/J mice are commonly used for their susceptibility to Coxiella burnetii.

  • Infection: Mice are challenged with an aerosolized dose of C. burnetii.

  • Treatment: Treatment is initiated at a specified time point post-infection (e.g., 24 hours). Groups of mice receive this compound (e.g., 30 mg/kg, orally, once daily), a comparator antibiotic (e.g., doxycycline or ciprofloxacin), or a placebo.[9][10]

  • Monitoring: Mice are monitored daily for clinical signs of infection (e.g., weight loss, ruffled fur, hunched posture).

  • Endpoint Analysis: At predetermined time points, subsets of mice from each group are euthanized. Spleens and lungs are aseptically removed for:

    • Bacterial Load Determination: Tissues are homogenized and plated on appropriate media to determine the number of viable bacteria (CFU/g of tissue).

    • Histopathological Analysis: Tissues are fixed, sectioned, and stained to assess the extent of tissue damage and inflammation.

Conclusion

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Finafloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Finafloxacin, a fluoroquinolone antibiotic, requires careful handling and disposal due to its potential health and environmental impacts. Adherence to established procedures is essential to mitigate risks and ensure compliance with regulations.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by a framework of regulations primarily established by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to control hazardous waste from its creation to its disposal. While this compound is not specifically listed as a P- or U-series hazardous waste under RCRA, its GHS classification as a substance that may cause genetic defects and is suspected of damaging fertility warrants a cautious approach to its disposal, treating it as potentially hazardous.

General Disposal Guidelines for Antibiotics

Improper disposal of antibiotics, such as flushing them down the toilet or drain, can contribute to the development of antibiotic-resistant bacteria and have adverse effects on aquatic ecosystems. Therefore, it is crucial to follow recommended disposal practices that minimize environmental contamination.

Step-by-Step Disposal Procedure for this compound

The following procedure outlines the recommended steps for the proper disposal of this compound in a laboratory or research setting. This guidance is based on general best practices for pharmaceutical waste and should be adapted to comply with institutional and local regulations.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Gloves

  • Lab coat

2. Segregation of Waste:

  • Do not mix this compound waste with non-hazardous laboratory trash.

  • Segregate this compound solid and liquid waste into designated, clearly labeled hazardous waste containers.

3. Disposal of Solid this compound Waste:

  • Unused or Expired Tablets/Powder:

    • Place the solid this compound into a designated hazardous waste container.

    • Do not crush or manipulate the solid form to avoid generating dust.

  • Contaminated Materials:

    • Items such as weighing papers, contaminated gloves, and bench paper should be collected in a sealed bag and placed in the solid hazardous waste container.

4. Disposal of Liquid this compound Waste:

  • Stock Solutions:

    • High-concentration stock solutions of this compound are considered hazardous chemical waste.[1]

    • Collect these solutions in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

  • Used Culture Media:

    • While autoclaving can destroy pathogens in used cell culture media, it may not inactivate all antibiotics.[1]

    • Unless your institution has specific protocols indicating otherwise, treat used media containing this compound as chemical waste.[1]

    • Collect the media in a leak-proof container designated for hazardous liquid waste.

5. Labeling and Storage of Waste Containers:

  • Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Handle with Care").

  • Store waste containers in a designated, secure area away from general lab traffic until they are collected by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.

6. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste management company.

  • These specialized services ensure that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.

Alternative Disposal for Small Quantities (Non-Laboratory Settings):

For small quantities of this compound, such as unused prescriptions outside of a professional laboratory setting, the following FDA-recommended procedure for non-flush list medicines can be followed if a take-back program is not available:[2][3]

  • Do Not Flush: this compound is not on the FDA's flush list. Do not flush it down the toilet or pour it down the sink.[4]

  • Mix with Undesirable Substance: Remove the this compound from its original container and mix it with an unappealing substance such as used coffee grounds, dirt, or cat litter. This makes the medication less attractive to children and pets.[2][3][5]

  • Contain and Seal: Place the mixture in a sealable plastic bag or other container that will not leak.[2][5]

  • Dispose of in Household Trash: Throw the sealed container in the household trash.[2][3][5]

  • Remove Personal Information: Scratch out all personal information on the prescription label of the empty container to protect your privacy before disposing of it.[2][5]

The preferred method for disposal of unused medicines is always a drug take-back program.[2][4][5]

Quantitative Data

No quantitative data regarding specific disposal limits or concentrations for this compound were found in the search results. Disposal procedures should be followed for any quantity of the substance.

Experimental Protocols

No experimental protocols for the disposal of this compound were cited in the search results. The provided procedures are based on general guidelines for pharmaceutical waste management.

Disposal Workflow

Finafloxacin_Disposal_Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_disposal_path Disposal Path cluster_finalization Finalization A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify this compound Waste (Solid & Liquid) A->B C Use Designated Hazardous Waste Containers B->C D Solid Waste (Unused drug, contaminated items) C->D E Liquid Waste (Stock solutions, used media) C->E F Place in Labeled Solid Waste Container D->F G Place in Labeled Liquid Waste Container E->G H Store Securely in Designated Area F->H G->H I Arrange for Pickup by EHS or Licensed Contractor H->I

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

References

Essential Safety and Logistics for Handling Finafloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of Finafloxacin is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational plans for handling, and compliant disposal procedures.

Hazard Identification and Risk Assessment

This compound is a fluoroquinolone antibiotic. While it has an established safety profile in its final formulation as an otic suspension, handling the active pharmaceutical ingredient (API) in a laboratory setting requires adherence to safety protocols for hazardous drugs due to potential occupational exposure. This compound has been shown to be genotoxic and clastogenic in vitro and in vivo.[1] Animal studies have also indicated potential reproductive toxicity at high doses.[1]

Quantitative Toxicity Data

The following table summarizes the No-Observed-Adverse-Effect Level (NOAEL) from animal studies. This data is crucial for understanding the substance's toxicological profile and informing risk assessments.

SpeciesRoute of AdministrationDosageObserved EffectsNOAEL
RabbitTopical (otic)1.0% this compound (~2.18 mg/animal/day)Minimal-to-mild local toxicity1.0% this compound
RabbitTopical (otic)1.2% this compound (~2.78 mg/animal/day)No adverse effects observed1.2% this compound
RatOralUp to 100 mg/kg/dayNo adverse maternal toxicity30 mg/kg/day (developmental)
RabbitOral1 mg/kg/dayFetal toxicity observedNot established

Personal Protective Equipment (PPE)

Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on guidelines for handling potent pharmaceutical compounds is recommended. The following PPE should be considered mandatory when handling this compound powder or concentrated solutions.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. This minimizes the risk of contamination.
Body Protection Disposable GownA disposable, low-permeability gown with long sleeves and tight-fitting cuffs should be worn to protect clothing and skin from contamination.
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldTo protect against splashes and airborne particles, safety goggles are essential. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Respiratory Protection NIOSH-approved Respirator (e.g., N95)When handling this compound powder outside of a containment system, a properly fitted NIOSH-approved respirator is necessary to prevent inhalation of airborne particles.

Operational Plan for Handling this compound

A step-by-step protocol for handling this compound in a laboratory setting is crucial to minimize exposure and ensure a safe working environment.

Experimental Protocol: Weighing and Preparing this compound Solutions

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Ensure all necessary PPE is donned correctly before entering the designated area.

    • Cover the work surface with disposable bench paper.

  • Weighing:

    • Use a calibrated analytical balance inside a ventilated enclosure.

    • Carefully transfer the desired amount of this compound powder from the stock container to a pre-tared weighing vessel using a clean spatula.

    • Minimize the creation of dust.

  • Solubilization:

    • Add the appropriate solvent to the weighing vessel containing the this compound powder.

    • Gently swirl or vortex the mixture until the compound is fully dissolved. Avoid splashing.

  • Post-Handling:

    • Securely cap the solution container and label it clearly with the compound name, concentration, solvent, and date of preparation.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent and cleaning agent.

    • Carefully fold the disposable bench paper inward and dispose of it as hazardous waste.

    • Wipe down the work surface with a suitable decontaminating solution.

    • Remove and dispose of the outer pair of gloves.

    • Remove the remaining PPE in the designated doffing area.

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol

  • Solid Waste:

    • All solid waste contaminated with this compound, including used PPE (gloves, gowns), weighing papers, and disposable bench covers, should be collected in a dedicated, clearly labeled hazardous waste container.

    • This container should be a sealable, puncture-resistant bag or drum.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a designated, labeled hazardous waste container.

    • Organic solvent waste containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.

    • Do not mix incompatible waste streams.

  • Sharps Waste:

    • Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container.

  • Final Disposal:

    • All hazardous waste containers must be sealed and stored in a designated hazardous waste accumulation area.

    • Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Visualizing the Workflow

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Prepare Designated Area prep1->prep2 weigh Weigh this compound Powder prep2->weigh solubilize Prepare Solution weigh->solubilize decon Decontaminate Equipment & Work Area solubilize->decon doff Doff PPE decon->doff wash Wash Hands doff->wash Disposal_Workflow This compound Waste Disposal Workflow cluster_waste_streams Waste Segregation cluster_containers Containment start Generate this compound Waste solid Solid Waste (PPE, etc.) start->solid liquid Liquid Waste (Solutions) start->liquid sharps Sharps Waste start->sharps solid_cont Labeled Hazardous Solid Waste Container solid->solid_cont liquid_cont Labeled Hazardous Liquid Waste Container liquid->liquid_cont sharps_cont Designated Sharps Container sharps->sharps_cont end Licensed Hazardous Waste Disposal solid_cont->end liquid_cont->end sharps_cont->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Finafloxacin
Reactant of Route 2
Reactant of Route 2
Finafloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。